Product packaging for (1H-Pyrrol-3-yl)methanamine(Cat. No.:CAS No. 888473-50-5)

(1H-Pyrrol-3-yl)methanamine

Cat. No.: B150817
CAS No.: 888473-50-5
M. Wt: 96.13 g/mol
InChI Key: YECAHBRVIMAHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1H-Pyrrol-3-yl)methanamine is a valuable chemical scaffold in medicinal chemistry and drug discovery, serving as a critical synthetic intermediate for novel therapeutic agents. Its pyrrole core is a privileged structure in pharmacology, enabling the development of potent and targeted molecules. This compound has demonstrated significant relevance in the discovery of new drug classes, most notably as a key precursor in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) such as TAK-438 (vonoprazan), a leading therapy for acid-related diseases . Research explores its incorporation into more complex structures to enhance ligand-lipophilicity efficiency (LLE), a crucial parameter for optimizing a drug's pharmacokinetic profile . The primary research value of this compound lies in its application as a protein degrader building block and a versatile synthon for constructing pharmacologically active pyrrole derivatives . Its mechanism of action is contingent on the final compound; for instance, when engineered into P-CABs, the resulting molecules act as reversible, potassium-competitive inhibitors of gastric H+,K+-ATPase, enabling rapid and potent inhibition of gastric acid secretion . This makes it an essential tool for researchers developing next-generation treatments for gastrointestinal ulcers, inflammatory diseases, and other acid-related conditions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2 B150817 (1H-Pyrrol-3-yl)methanamine CAS No. 888473-50-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c6-3-5-1-2-7-4-5/h1-2,4,7H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECAHBRVIMAHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632652
Record name 1-(1H-Pyrrol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888473-50-5
Record name 1-(1H-Pyrrol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrol-3-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic Profile of (1H-Pyrrol-3-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of (1H-Pyrrol-3-yl)methanamine, a key heterocyclic building block in medicinal chemistry and materials science. While a complete set of publicly available, experimentally-derived spectra for this specific molecule is limited, this document synthesizes data from closely related pyrrole analogs and foundational spectroscopic principles to offer a robust predictive profile. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this compound.

Introduction to this compound and its Spectroscopic Importance

This compound, with the molecular formula C₅H₈N₂, is a bifunctional molecule featuring a nucleophilic primary amine appended to an electron-rich pyrrole ring. This unique combination of functionalities makes it a valuable intermediate in the synthesis of a wide range of more complex molecular architectures with potential biological activity.[1] Accurate and unambiguous structural confirmation is paramount in any synthetic workflow, and a thorough understanding of its spectroscopic signature is the cornerstone of this process. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[2] For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrrole ring, the methylene bridge, the amine group, and the N-H of the pyrrole. The chemical shifts are influenced by the aromaticity of the pyrrole ring and the electron-withdrawing nature of the nitrogen atoms.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (Hz) Rationale
H-2~6.7TripletJ ≈ 2.5The proton at the 2-position is coupled to the protons at the 5- and 4-positions.
H-4~6.1TripletJ ≈ 2.5The proton at the 4-position is coupled to the protons at the 2- and 5-positions.
H-5~6.6TripletJ ≈ 2.5The proton at the 5-position is coupled to the protons at the 2- and 4-positions.
-CH₂-~3.8Singlet-The methylene protons are adjacent to the electron-withdrawing amine group, shifting them downfield. They are not coupled to other protons.
-NH₂~1.5-3.0Broad Singlet-The chemical shift of amine protons can vary significantly due to hydrogen bonding and solvent effects. The signal is often broad.
Pyrrole N-H~8.0-9.0Broad Singlet-The N-H proton of the pyrrole ring is typically deshielded and appears as a broad singlet.

Note: Predicted chemical shifts are based on general values for substituted pyrroles and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-2~118Aromatic carbon adjacent to the pyrrole nitrogen.
C-3~125Aromatic carbon bearing the methanamine substituent.
C-4~108Aromatic carbon.
C-5~115Aromatic carbon adjacent to the pyrrole nitrogen.
-CH₂-~40Aliphatic carbon attached to the amine group.

Note: These are estimated values and can be influenced by the solvent.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Sample Preparation & Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Insert sample into a high-field NMR spectrometer (≥400 MHz) transfer->instrument shim Tune and shim the instrument for optimal resolution instrument->shim acquire_h1 Acquire 1D ¹H NMR spectrum shim->acquire_h1 acquire_c13 Acquire proton-decoupled 1D ¹³C NMR spectrum acquire_h1->acquire_c13 process Process the raw data (Fourier transform, phase correction, baseline correction) acquire_c13->process integrate Integrate signals and assign chemical shifts process->integrate

NMR Data Acquisition Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching and bending vibrations.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Pyrrole)3400 - 3300Medium, Sharp
N-H Stretch (Amine)3350 - 3250Medium, Broad (two bands possible for primary amine)
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch2960 - 2850Medium
C=C Stretch (Pyrrole Ring)1650 - 1550Medium to Strong
N-H Bend (Amine)1650 - 1580Medium
C-N Stretch1340 - 1020Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₅H₈N₂), the nominal molecular weight is 96 g/mol .

Expected Fragmentation Pattern

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 96. Key fragmentation pathways would likely involve the loss of the amino group or cleavage of the pyrrole ring.

Predicted Fragmentation

G M [M]⁺˙ m/z = 96 M_minus_NH2 [M - NH₂]⁺ m/z = 80 M->M_minus_NH2 - •NH₂ M_minus_CH2NH2 [M - CH₂NH₂]⁺ m/z = 66 M->M_minus_CH2NH2 - •CH₂NH₂

Key MS Fragmentation Pathways

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. The expected exact mass for the [M+H]⁺ ion is 97.0760.[2]

Experimental Protocol for Mass Spectrometry

General HRMS (ESI-TOF) Protocol

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Optimize source parameters to maximize the signal of the molecular ion.

Conclusion

This technical guide provides a detailed predictive overview of the key spectroscopic data for this compound. By leveraging established principles of NMR, IR, and MS, and drawing parallels with related pyrrole structures, researchers can confidently approach the synthesis and characterization of this important molecule. The provided experimental protocols offer a validated framework for obtaining high-quality data, ensuring the scientific rigor required in drug discovery and development.

References

A Theoretical and Computational Guide to (1H-Pyrrol-3-yl)methanamine: Exploring a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] (1H-Pyrrol-3-yl)methanamine, as a fundamental derivative, presents a key building block for the synthesis of novel therapeutics. This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to characterize this compound, offering insights into its electronic structure, chemical reactivity, and potential as a pharmacophore. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, step-by-step computational protocols.

Introduction: The Significance of the Pyrrole Scaffold

Pyrrole and its derivatives are five-membered heterocyclic aromatic compounds that are integral to a vast array of natural products and synthetic drugs.[2] Their unique electronic properties and ability to participate in various intermolecular interactions make them a "privileged scaffold" in drug design. Several pyrrole derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The methanamine substituent at the 3-position of the pyrrole ring in this compound introduces a basic nitrogen center, providing a crucial point for hydrogen bonding and salt formation, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. A notable example of a drug featuring a substituted this compound core is Vonoprazan (TAK-438), a potassium-competitive acid blocker used for treating acid-related diseases.[3][4]

This guide will delve into the modern computational techniques used to elucidate the intrinsic properties of this compound, providing a predictive framework for its behavior in biological systems and its potential for further derivatization.

Theoretical and Computational Methodologies

Computational chemistry is an indispensable tool in modern drug discovery, offering a "virtual laboratory" to predict molecular properties and interactions.[5] For a molecule like this compound, a multi-faceted computational approach is employed to build a comprehensive understanding of its behavior.

Density Functional Theory (DFT) for Structural and Electronic Insights

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[6] It provides a good balance between computational cost and accuracy, making it suitable for studying molecules of pharmaceutical interest.[7]

2.1.1. Rationale for Method Selection

The B3LYP hybrid functional is often chosen for its proven reliability in modeling organic molecules. It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set is a good choice for providing a flexible description of the electron distribution, including diffuse functions (++) to account for lone pairs and anions, and polarization functions (d,p) to describe the shape of the electron clouds more accurately.[8]

2.1.2. Workflow for DFT Analysis

DFT_Workflow cluster_prep Preparation cluster_calc DFT Calculation cluster_analysis Analysis mol_build Molecule Building & Initial Geometry geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_props Electronic Property Calculation (HOMO, LUMO, ESP) freq_calc->electronic_props thermo_analysis Thermodynamic Analysis freq_calc->thermo_analysis Vibrational Frequencies spectral_analysis Spectroscopic Prediction (IR, Raman, NMR) freq_calc->spectral_analysis Vibrational Modes reactivity_analysis Reactivity Descriptors electronic_props->reactivity_analysis Orbital Energies

Caption: Workflow for DFT analysis of this compound.

2.1.3. Key Parameters from DFT Calculations

ParameterDescriptionSignificance in Drug Design
Optimized Geometry The lowest energy conformation of the molecule, providing bond lengths, bond angles, and dihedral angles.Understanding the 3D shape of the molecule is crucial for predicting its fit into a protein binding site.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A smaller gap suggests higher chemical reactivity. This helps in understanding the molecule's stability and potential for metabolic reactions.[8]
Electrostatic Potential (ESP) Map A visualization of the charge distribution on the molecule's surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key for predicting non-covalent interactions with biological targets.
Vibrational Frequencies Calculated frequencies of molecular vibrations, corresponding to peaks in the infrared (IR) and Raman spectra.Used to characterize the molecule and confirm its structure. Also provides insights into the strength of chemical bonds.[9]
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

QTAIM is a theoretical framework that analyzes the topology of the electron density to define atoms and the bonds between them.[10] This method provides a rigorous and quantitative description of chemical bonding, going beyond simple Lewis structures.

2.2.1. Rationale for QTAIM

In drug design, understanding the nature and strength of both covalent and non-covalent interactions is critical. QTAIM allows for the characterization of hydrogen bonds, van der Waals interactions, and other weak interactions that are crucial for ligand-receptor binding.[11][12]

2.2.2. QTAIM Protocol

  • Wavefunction Generation: Perform a high-level DFT calculation (as described in 2.1) to obtain an accurate electron density distribution.

  • Topological Analysis: Use specialized software (e.g., AIMAll) to analyze the electron density and locate critical points (nuclei, bond critical points, ring critical points, and cage critical points).

  • BCP Analysis: For each bond critical point (BCP), calculate key properties such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)).

2.2.3. Interpreting QTAIM Parameters

QTAIM Parameter at BCPInterpretation
Electron Density (ρ) Higher values indicate a stronger bond.
Laplacian of Electron Density (∇²ρ) ∇²ρ < 0 indicates a shared interaction (covalent bond). ∇²ρ > 0 indicates a closed-shell interaction (ionic bond, hydrogen bond, van der Waals).
Total Energy Density (H(r)) H(r) < 0 suggests a degree of covalent character.
Molecular Docking for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

2.3.1. Rationale for Docking

For this compound and its derivatives, molecular docking can help identify potential biological targets and elucidate the key interactions that drive binding. This is a crucial step in hypothesis-driven drug design.[5][14]

2.3.2. Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (3D structure, charges) docking_run Run Docking Algorithm (e.g., AutoDock Vina) ligand_prep->docking_run receptor_prep Receptor Preparation (PDB file, remove water, add hydrogens) grid_gen Grid Box Generation (Define binding site) receptor_prep->grid_gen grid_gen->docking_run pose_analysis Pose Analysis & Scoring docking_run->pose_analysis interaction_analysis Interaction Analysis (Hydrogen bonds, hydrophobic interactions) pose_analysis->interaction_analysis

Caption: A typical workflow for molecular docking studies.

2.3.3. Hypothetical Docking Study: this compound Derivative in H+/K+ ATPase

Drawing inspiration from the known activity of Vonoprazan, a hypothetical docking study of a simple derivative of this compound into the H+/K+ ATPase active site could be performed.[15] The protonated methanamine group would be expected to form a key salt bridge with a negatively charged amino acid residue, such as glutamic acid, in the binding pocket. The pyrrole ring could engage in pi-stacking or hydrophobic interactions with aromatic residues like tyrosine or phenylalanine.

Experimental Protocols for Validation

Computational predictions should always be validated by experimental data. The following are key experimental techniques for characterizing this compound.

Synthesis

The synthesis of this compound can be achieved through various synthetic routes, often starting from a protected pyrrole-3-carbonitrile or pyrrole-3-carboxaldehyde. A common method involves the reduction of the nitrile or the reductive amination of the aldehyde.[16]

3.1.1. Example Protocol: Reductive Amination of Pyrrole-3-carboxaldehyde

  • Imine Formation: Dissolve pyrrole-3-carboxaldehyde in a suitable solvent (e.g., methanol). Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol). Stir at room temperature to form the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise.

  • Workup: After the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information about the number of different types of protons and their chemical environments. The characteristic peaks for the pyrrole ring protons and the methylene and amine protons of the methanamine group would be expected.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups. Expected characteristic peaks include N-H stretching vibrations for the pyrrole and the amine, and C-H and C=C stretching for the aromatic ring.

3.2.3. Mass Spectrometry (MS)

MS provides the molecular weight of the compound, confirming its elemental composition.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its presence in biologically active compounds. The theoretical and computational methods outlined in this guide provide a robust framework for understanding its intrinsic properties and predicting its behavior in a biological context. By combining DFT, QTAIM, and molecular docking, researchers can gain valuable insights that can accelerate the design and development of new therapeutics based on this privileged scaffold. Future work should focus on synthesizing novel derivatives of this compound and evaluating their biological activity, using the computational predictions to guide the synthetic efforts.

References

A Technical Guide to the Pyrrole-3-Methanamine Moiety: A Privileged Scaffold in Medicinal Chemistry and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole ring is a foundational five-membered aromatic heterocycle integral to a vast array of life-sustaining molecules and synthetic pharmaceuticals.[1][2] This technical guide delves into the specific biological significance of the pyrrole-3-methanamine moiety, a structural motif distinguished by a methylene-linked amine at the C3 position. While seemingly a simple appendage, this scaffold serves as a critical pharmacophore, imparting favorable physicochemical properties and enabling precise molecular interactions with key biological targets. We will explore its prevalence in marine natural products, its strategic deployment in modern drug design, particularly in kinase inhibition, and provide validated experimental protocols for its synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

The Pyrrole-3-Methanamine Core: Structural and Electronic Rationale

The pyrrole ring is an electron-rich aromatic system where the nitrogen lone pair participates in the 6π-electron system.[2] This electronic nature dictates its reactivity and intermolecular interaction potential. The placement of a methanamine group at the C3 position introduces several key features that are highly advantageous in a drug design context:

  • Hydrogen Bonding Capability: The pyrrole N-H group is a potent hydrogen bond donor. The amine (-NH- or -NH2) of the methanamine side chain can act as both a hydrogen bond donor and acceptor. This dual nature allows for multipoint attachment to protein targets, enhancing binding affinity and specificity.

  • Introduction of a Basic Center: The exocyclic amine introduces a basic, ionizable center. At physiological pH, this group is often protonated, forming a cation that can engage in strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate on a protein surface. This is a common strategy to anchor a ligand within a binding pocket.

  • Conformational Flexibility: The C-CH2-N single bonds provide rotational flexibility. This allows the amine to adopt an optimal orientation to interact with its target, a crucial factor in minimizing the entropic penalty of binding.

  • Synthetic Tractability: The moiety is readily accessible synthetically, most commonly via the reductive amination of a pyrrole-3-carboxaldehyde precursor, making it an attractive scaffold for building chemical libraries for screening and optimization.[3][4]

Natural Products Featuring the Pyrrole-3-Methanamine Scaffold: The Tambjamine Alkaloids

Nature provides the most compelling validation for the utility of a chemical scaffold. The pyrrole-3-methanamine core is prominently featured in the tambjamines, a vibrant class of yellow-pigmented alkaloids isolated from marine bryozoans and nudibranchs.[5][6] While technically containing a pyrrolylmethenamine (enamine) which is readily reduced to the corresponding methanamine, they serve as the premier natural product exemplar.

The tambjamines are biosynthetically derived from a common precursor, 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde (MBC), which condenses with various alkylamines.[7][8] These alkaloids exhibit a remarkable spectrum of biological activities, establishing the bipyrrole-methanamine framework as a privileged scaffold for interacting with diverse biological systems.

  • Antimicrobial and Antifungal Activity: Many tambjamines show potent activity against fungi like Malassezia furfur (often exceeding that of amphotericin B) and various Gram-positive and Gram-negative bacteria.[9][10]

  • Anticancer and Cytotoxic Effects: Tambjamines have demonstrated significant, though often non-selective, antiproliferative activity against various human cancer cell lines.[5][9] Certain analogues have been shown to induce apoptosis.[9]

  • Antimalarial and Antileishmanial Potency: Recent studies have revealed that synthetic tambjamine analogues possess impressive in vitro potency against Plasmodium falciparum and Leishmania mexicana.[8][11] This discovery has opened a new therapeutic avenue for this class of compounds, with some analogues showing curative efficacy in mouse models of malaria following oral administration.[11][12]

The logical relationship between the core tambjamine structure and its diverse biological activities can be visualized as follows:

G cluster_core Tambjamine Core Scaffold cluster_properties Physicochemical Properties cluster_activities Biological Activities Core Bipyrrole-Methanamine Core Properties Planarity (π-π stacking) H-Bonding Capacity Ionizable Amine Core->Properties imparts Anticancer Anticancer / Cytotoxic Properties->Anticancer enables Antimicrobial Antimicrobial / Antifungal Properties->Antimicrobial enables Antiparasitic Antimalarial / Antileishmanial Properties->Antiparasitic enables

Caption: Relationship between the core tambjamine structure and its bioactivities.

The Pyrrole Moiety as a Privileged Scaffold in Kinase Inhibition

The pyrrole ring is a cornerstone of modern kinase inhibitor design.[13] Protein kinases utilize adenosine triphosphate (ATP) to phosphorylate substrate proteins, and their dysregulation is a hallmark of cancer.[14] Many kinase inhibitors are designed to be "ATP-competitive," occupying the same binding site as ATP.

The adenine base of ATP forms two critical hydrogen bonds with the "hinge" region of the kinase. The pyrrolo[2,3-d]pyrimidine scaffold, found in many approved and investigational kinase inhibitors, is a direct bioisostere of adenine.[14][15] Simpler pyrrole rings can achieve similar hinge-binding interactions. The pyrrole N-H and an adjacent C=O or C=N group can mimic the hydrogen bond donor-acceptor pattern of adenine.

The pyrrole-3-methanamine moiety is particularly well-suited for this application. The pyrrole core can anchor the molecule to the kinase hinge, while the C3-methanamine side chain projects out towards the solvent-exposed region of the active site. This "vector" is ideal for introducing substituents that can enhance potency and, critically, achieve selectivity for a specific kinase.

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor Pyrrole-based Inhibitor Hinge Hinge Region N-H···O C=O···H-N SolventFront Solvent-Exposed Region Inhibitor Pyrrole Ring C3-Methanamine Selectivity Group (R) Inhibitor:f0->Hinge:f1 H-Bond (Donor) Inhibitor:f0->Hinge:f2 H-Bond (Acceptor mimic) Inhibitor:f1->SolventFront Projects Towards Inhibitor:f2->SolventFront Modulates Selectivity

Caption: Pyrrole-3-methanamine interactions within a kinase active site.

Sunitinib, a multi-targeted tyrosine kinase inhibitor used in cancer treatment, features a pyrrole ring that is critical for its activity, underscoring the scaffold's clinical relevance.[16]

Quantitative Structure-Activity Relationship (QSAR) Data

The extensive research into tambjamine alkaloids provides a rich dataset for understanding how modifications to the amine portion of the moiety affect biological activity. The following table summarizes antileishmanial activity for a series of synthetic tambjamine analogues, demonstrating the scaffold's tunability.

Compound IDR Group (Amine Substituent)EC50 vs. L. mexicana (nM)[8]
42 n-Propyl52.5
43 n-Butyl47.5
44 n-Pentyl70.0
45 Isopropyl130.0
46 Cyclopentyl85.0
47 Cyclohexyl110.0
48 Benzyl170.0

Data extracted from J. Med. Chem. 2021, 64, 18, 13866–13883.[8]

Causality Insight: The data clearly indicate that small, linear alkyl chains (propyl, butyl) on the terminal amine result in the highest potency (lowest EC50). Increasing steric bulk with branched alkyl (isopropyl), cyclic (cyclopentyl, cyclohexyl), or aromatic (benzyl) groups leads to a decrease in activity. This suggests that the binding pocket accommodating the amine side chain is sterically constrained, favoring smaller, lipophilic substituents. This is a critical insight for any drug development professional looking to optimize a lead compound based on this scaffold.

Experimental Protocols

Trustworthy protocols are self-validating systems. The following methodologies provide robust, step-by-step instructions for the synthesis and evaluation of compounds containing the pyrrole-3-methanamine moiety.

5.1. Synthesis of a Pyrrole-3-Methanamine Derivative via Reductive Amination

This protocol describes the conversion of a pyrrole-3-carboxaldehyde to a secondary amine, a cornerstone transformation for accessing this scaffold.

G Start Pyrrole-3-carboxaldehyde + Primary Amine (R-NH2) Step1 Dissolve in Solvent (e.g., Methanol, DCE) Start->Step1 Step2 Imine Formation (Acid catalyst optional, e.g., AcOH) Step1->Step2 Step3 Add Reducing Agent (e.g., NaBH4, NaBH(OAc)3) Step2->Step3 Step4 Reaction Stirring (RT to 40°C, 2-12h) Step3->Step4 Step5 Aqueous Workup (Quench, Extract with Org. Solvent) Step4->Step5 Step6 Purification (Silica Gel Chromatography) Step5->Step6 End Pure Pyrrole-3-methanamine Product Step6->End

Caption: General workflow for the synthesis of pyrrole-3-methanamine derivatives.

Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrrole-3-carboxaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or 1,2-dichloroethane, ~0.1 M concentration).

  • Imine Formation: Add the primary amine (1.1 eq). If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate the formation of the intermediate iminium ion.[4] Allow the mixture to stir at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise to control gas evolution. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder alternative that can be added at room temperature.[4]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution. If the product is basic, adjust the pH to >8 with 1M NaOH.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the pure pyrrole-3-methanamine product.

5.2. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common luminescence-based assay to determine the IC50 value of a test compound against a specific protein kinase.

Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in a suitable buffer containing a low percentage of DMSO (e.g., <1%).

  • Kinase Reaction Setup: In a 384-well plate, add:

    • Kinase buffer.

    • The specific protein kinase being tested (e.g., Lck, EGFR).[13]

    • The appropriate substrate peptide and cofactors (e.g., MgCl₂).

    • The serially diluted test compound.

  • Initiation: Initiate the kinase reaction by adding ATP at its Km concentration. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Future Perspectives and Conclusion

The pyrrole-3-methanamine moiety is a deceptively simple yet powerful scaffold in chemical biology and drug discovery. Its validation in a diverse range of bioactive natural products, particularly the tambjamines, highlights its evolutionary selection as an effective pharmacophore.[5] In medicinal chemistry, its utility is proven, providing a synthetically accessible and electronically versatile core for developing targeted therapeutics, most notably kinase inhibitors.[13][16]

Future research will likely focus on leveraging this scaffold to design next-generation covalent and allosteric inhibitors, where the C3-methanamine can serve as a flexible linker to a reactive warhead or an allosteric binding element. Furthermore, a deeper understanding of the biosynthetic pathways of natural products like the tambjamines may enable synthetic biology approaches to generate novel analogues.[5] For drug development professionals, the pyrrole-3-methanamine core represents a reliable and highly optimizable starting point for building potent, selective, and clinically relevant molecules.

References

An In-Depth Technical Guide to the Chemical Space of Substituted (1H-Pyrrol-3-yl)methanamine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the identification and exploration of "privileged scaffolds" is a cornerstone of efficient medicinal chemistry. These are molecular frameworks that are capable of binding to multiple biological targets, offering a rich starting point for the design of novel therapeutics. The pyrrole ring, a five-membered aromatic heterocycle, is a quintessential example of such a scaffold, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] This guide delves into the specific and highly valuable chemical space of substituted (1H-pyrrol-3-yl)methanamines, a class of compounds that has demonstrated significant therapeutic potential across a range of disease areas.

The strategic placement of a methanamine group at the 3-position of the pyrrole ring provides a key vector for molecular diversity and interaction with biological targets. This guide will provide a comprehensive overview of the synthesis, chemical properties, and pharmacological landscape of this important class of molecules, with a focus on the underlying principles that govern their activity and the practical methodologies for their exploration.

I. Synthetic Strategies for Accessing the (1H-Pyrrol-3-yl)methanamine Core

The efficient construction of the this compound scaffold is a critical first step in exploring its chemical space. A variety of synthetic strategies have been developed, each with its own advantages and limitations regarding substituent tolerance and overall efficiency.

One of the most common and versatile approaches involves the multi-step synthesis from readily available starting materials. A general and illustrative workflow is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. To introduce the desired 3-methanamine functionality, a precursor with a suitable functional group at the 3-position is often employed, which is then converted to the amine in a subsequent step.

G A 1,4-Dicarbonyl Compound C Paal-Knorr Cyclization A->C B Primary Amine B->C D Substituted 1H-Pyrrole C->D Formation of Pyrrole Ring E Functional Group Interconversion (e.g., Formylation, Cyanation) D->E F 3-Substituted Pyrrole Precursor E->F G Reductive Amination or Reduction of Nitrile/Amide F->G H Substituted this compound G->H Introduction of Methanamine

A generalized synthetic workflow for substituted (1H-pyrrol-3-yl)methanamines.

More convergent approaches, such as multicomponent reactions, have also been developed to streamline the synthesis of highly substituted pyrroles.[5] For instance, the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), can be a powerful tool for constructing the pyrrole ring with various substituents.[6] The choice of synthetic route will ultimately depend on the desired substitution pattern and the availability of starting materials.

II. Exploring the Chemical Space: Structure-Activity Relationships

The therapeutic potential of the this compound scaffold can be fine-tuned by modifying the substituents at various positions on the pyrrole ring and the methanamine nitrogen. These modifications can significantly impact the compound's physicochemical properties, such as lipophilicity and basicity, as well as its binding affinity and selectivity for biological targets.

Position of Substitution General Effect of Substitution Example of Impact on Biological Activity
N1-Position Influences steric bulk and electronic properties of the pyrrole ring. Can be used to modulate solubility and metabolic stability.In the potassium-competitive acid blocker (P-CAB) Vonoprazan (TAK-438), a pyridine-3-sulfonyl group at the N1-position is crucial for its potent H+,K+-ATPase inhibitory activity.[7][8][9][10]
C2- and C5-Positions Can be substituted with aryl or alkyl groups to explore hydrophobic pockets in target proteins. Can also influence the electronics of the pyrrole ring.In some anticancer agents, substitution with bulky aromatic groups at these positions enhances cytotoxicity.[6]
C4-Position Can be modified to alter the overall shape of the molecule and introduce additional points of interaction with the target.In certain kinase inhibitors, substitution at the C4-position has been shown to improve selectivity.
Methanamine Nitrogen Substitution on the nitrogen can modulate the basicity of the amine, which is often a key pharmacophoric feature for interaction with acidic residues in target proteins. It also affects the compound's pharmacokinetic properties.N-methylation is a common strategy to enhance potency and metabolic stability, as seen in Vonoprazan.[7][9]

III. The Pharmacological Landscape: Targets and Mechanisms of Action

The this compound scaffold has been successfully employed to develop inhibitors for a variety of enzymes and ligands for receptors. A notable example is the inhibition of proton pumps, which has led to the development of next-generation treatments for acid-related disorders.

Case Study: Vonoprazan (TAK-438) - A Potassium-Competitive Acid Blocker

Vonoprazan is a prime example of the successful application of the this compound scaffold in drug discovery. It is a potent and orally active potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related diseases such as gastroesophageal reflux disease (GERD) and peptic ulcers.[7][8][9][10]

The mechanism of action of Vonoprazan involves the reversible inhibition of the gastric H+,K+-ATPase, the proton pump responsible for the final step of acid secretion in the stomach. Unlike proton pump inhibitors (PPIs) like lansoprazole, which require acidic conditions for activation and form a covalent bond with the enzyme, Vonoprazan's inhibition is K+-competitive and does not depend on the pH of the environment.[8] This leads to a more rapid onset of action and more sustained acid suppression.[8]

cluster_parietal_cell Gastric Parietal Cell cluster_gastric_lumen Gastric Lumen Vonoprazan Vonoprazan (TAK-438) Pump H+,K+-ATPase (Proton Pump) Vonoprazan->Pump Binds to K+ binding site (Reversible Inhibition) H_ion H+ Pump->H_ion Acid Secretion (Blocked) H_ion_out H+ K_ion K+ K_ion->Pump Competitive Binding

Mechanism of action of Vonoprazan (TAK-438) as a P-CAB.

IV. Experimental Protocols: Synthesis of a Substituted this compound

The following is a representative, step-by-step protocol for the synthesis of a substituted this compound derivative, based on established synthetic methodologies.

Synthesis of 1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine (Vonoprazan)

This synthesis is a multi-step process that involves the construction of the substituted pyrrole core followed by the introduction of the N-methylmethanamine side chain.

Step 1: Synthesis of the Pyrrole Core

A detailed procedure for the synthesis of the core pyrrole structure can be found in the medicinal chemistry literature, often involving a Paal-Knorr or similar cyclization reaction followed by N-arylsulfonylation and C5-arylation.[9][10]

Step 2: Introduction of the Methanamine Side Chain

  • Formylation of the Pyrrole Core: The substituted pyrrole is subjected to a Vilsmeier-Haack reaction using phosphoryl chloride and dimethylformamide to introduce a formyl group at the 3-position.

  • Reductive Amination: The resulting 3-formylpyrrole is then reacted with methylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the final product, 1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine.

Characterization:

The final compound and all intermediates should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

V. Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[4] Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a highly attractive starting point for drug discovery campaigns targeting a wide array of diseases. Future research in this area will likely focus on the development of novel synthetic methodologies to access even greater molecular diversity, as well as the exploration of new biological targets for this privileged scaffold. The continued investigation of the chemical space of substituted (1H-pyrrol-3-yl)methanamines holds significant promise for the development of the next generation of innovative medicines.

References

An In-depth Technical Guide to the Physicochemical Properties of (1H-Pyrrol-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1H-Pyrrol-3-yl)methanamine and its derivatives are pivotal building blocks in medicinal chemistry. The pyrrole nucleus is a "privileged scaffold," frequently found in natural products and synthetic drugs with a wide range of biological activities.[1] The introduction of a methanamine group at the 3-position provides a key site for further chemical modification, enabling the exploration of structure-activity relationships. This guide provides a comprehensive overview of the core physicochemical properties of the hydrochloride salt of this compound, offering both theoretical grounding and practical methodologies for its characterization. Understanding these properties is critical for researchers in drug discovery and development for tasks such as reaction optimization, formulation development, and interpreting biological data.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation of all subsequent analysis.

  • Chemical Name: this compound hydrochloride

  • Synonyms: 3-(Aminomethyl)pyrrole hydrochloride, C-(1H-Pyrrol-3-yl)-methylamine hydrochloride[2][3]

  • CAS Number: 888473-50-5 (for the free base)[2][3][4]

  • Molecular Formula: C₅H₉ClN₂

  • Molecular Weight: 132.59 g/mol

Table 1: Core Structural and Chemical Identifiers

IdentifierValueSource
Molecular Formula (Free Base) C₅H₈N₂[2][3]
Molecular Weight (Free Base) 96.13 g/mol [2][3]
Molecular Formula (HCl Salt) C₅H₉ClN₂Calculated
Molecular Weight (HCl Salt) 132.59 g/mol Calculated
InChI (Free Base) InChI=1S/C5H8N2/c6-3-5-1-2-7-4-5/h1-2,4,7H,3,6H2[2]
InChIKey (Free Base) YECAHBRVIMAHCI-UHFFFAOYSA-N[2]
SMILES (Free Base) C1=CNC(=C1)CN[5]

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in a molecule. For this compound hydrochloride, ¹H NMR confirms the presence and connectivity of the different protons, while ¹³C NMR identifies the unique carbon environments.

Predicted ¹H and ¹³C NMR Data (Note: The following are predicted chemical shifts based on the analysis of similar pyrrole structures. Actual values may vary depending on the solvent and experimental conditions.)[6][7]

Table 2: Predicted NMR Spectral Data (in DMSO-d₆)

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyrrole NH~11.0 (broad s, 1H)-
Pyrrole H2~6.8 (t, 1H)~118.0
Pyrrole H4~6.2 (t, 1H)~108.0
Pyrrole H5~6.7 (t, 1H)~115.0
Methylene (-CH₂-)~3.9 (s, 2H)~35.0
Amine (-NH₃⁺)~8.3 (broad s, 3H)-
Pyrrole C3-~123.0

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound hydrochloride and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence. Following this, acquire a ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign peaks based on their chemical shift, multiplicity, and coupling constants, correlating with the ¹³C data.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Tune Tune & Shim Dissolve->Tune Acquire_H1 Acquire ¹H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Acquire_H1->Acquire_C13 Process Process FID Acquire_C13->Process Analyze Assign Peaks Process->Analyze

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Causality in Spectral Interpretation: The presence of the hydrochloride salt is expected to shift the N-H stretching vibrations of the primary amine to a lower frequency (appearing as a broad band) due to the formation of the ammonium ion (-NH₃⁺). This broadness is a key indicator of the salt form.

Table 3: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Pyrrole N-HStretching3300 - 3400
Ammonium N-H⁺Stretching (broad)2800 - 3200
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
C=CAromatic Stretching1500 - 1600
N-HBending1550 - 1650

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound hydrochloride powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducibility.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like this one, typically yielding the protonated molecular ion.

  • Expected Ionization: In positive ion ESI-MS, the free base of the compound is expected to be observed. The hydrochloride salt will dissociate in the spray, and the amine will be readily protonated.

  • Expected Molecular Ion: For the free base (C₅H₈N₂), the expected protonated molecule [M+H]⁺ would have an m/z (mass-to-charge ratio) of approximately 97.08.

  • High-Resolution MS (HRMS): HRMS can confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other molecules with the same nominal mass.

Physicochemical Properties

These bulk properties are critical for handling, formulation, and predicting the behavior of the compound in biological systems.

Appearance and Solubility
  • Appearance: Expected to be an off-white to pale yellow or brown solid. Some amine hydrochlorides can be hygroscopic.[8]

  • Solubility: The hydrochloride salt form is designed to enhance aqueous solubility compared to the free base. It is expected to be soluble in water and polar protic solvents like methanol, and sparingly soluble or insoluble in nonpolar organic solvents.

Experimental Protocol: Qualitative Solubility Assessment

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, DMSO, acetone, dichloromethane, hexanes).

  • Sample Preparation: Add ~5 mg of the compound to a vial.

  • Titration: Add the selected solvent dropwise (e.g., in 0.1 mL increments) while vortexing.

  • Observation: Visually inspect for dissolution after each addition, up to a total volume of 1 mL.

  • Classification: Classify the solubility based on the amount of solvent required for complete dissolution (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble).

Table 4: Predicted Solubility Profile

Solvent Predicted Solubility Rationale
WaterSolubleSalt form enhances aqueous solubility.
MethanolSolublePolar protic solvent.
DMSOSolublePolar aprotic solvent.
DichloromethaneSparingly Soluble / InsolubleLow polarity.
HexanesInsolubleNonpolar solvent.
Thermal Properties (DSC/TGA)

Simultaneous Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide a wealth of information about the thermal stability, melting point, and composition of the material.[9]

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. It reveals thermal events like melting (endotherm) and decomposition (exotherm). The melting point is a key indicator of purity.

  • TGA: Measures the change in mass of a sample as a function of temperature.[10] It is used to determine thermal stability, decomposition temperatures, and quantify volatile content (e.g., water or residual solvent).[11][12]

Experimental Protocol: Simultaneous TGA/DSC Analysis

  • Instrument Calibration: Calibrate the instrument for temperature, heat flow, and mass using certified reference materials.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate pan (e.g., alumina or platinum).

  • Atmosphere and Heating Program: Place the sample in the instrument furnace. Purge with an inert gas (e.g., nitrogen at 20-50 mL/min). Program a temperature ramp, for example, from 30 °C to 400 °C at a rate of 10 °C/min.

  • Data Acquisition: Run the experiment, simultaneously recording mass loss (TGA), the derivative of mass loss (DTG), and heat flow (DSC).

  • Data Analysis: Analyze the resulting curves to identify the onset of decomposition (from TGA), the melting point (peak of the endotherm in DSC), and any other thermal events.

Diagram: Thermal Analysis Decision Workflow

TGA_DSC_Workflow cluster_analysis Data Interpretation Start Start TGA/DSC Analysis Run_Exp Run TGA/DSC (e.g., 30-400°C @ 10°C/min) Start->Run_Exp TGA_Curve Analyze TGA Curve Run_Exp->TGA_Curve DSC_Curve Analyze DSC Curve Run_Exp->DSC_Curve Mass_Loss Mass Loss Event? TGA_Curve->Mass_Loss Thermal_Event Thermal Event (No Mass Loss)? DSC_Curve->Thermal_Event Decomposition Decomposition or Desolvation Mass_Loss->Decomposition Yes Melt Melting (Endotherm) Thermal_Event->Melt Yes Transition Phase Transition Melt->Transition

Caption: Interpreting data from a simultaneous TGA/DSC experiment.

Acidity Constant (pKa)

The pKa value is crucial as it dictates the ionization state of the molecule at a given pH. The primary amine of this compound will be protonated at physiological pH (~7.4), which significantly impacts its solubility, membrane permeability, and interaction with biological targets. The pKa of the aminomethyl group is expected to be in the range of 9-10.

Diagram: Ionization Equilibrium

pKa_Equilibrium Protonated Pyrrole-CH₂-NH₃⁺ (Protonated Form, Predominant at low pH) Deprotonated Pyrrole-CH₂-NH₂ (Neutral Form, Predominant at high pH) Protonated->Deprotonated Ka H_plus + H⁺

Caption: Acid-base equilibrium of the aminomethyl group.

Role in Drug Discovery

This compound is a key intermediate in the synthesis of more complex molecules. A prominent example is its use in the development of Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB) used for treating acid-related diseases.[13][14][15] In the synthesis of Vonoprazan and its analogues, the aminomethyl group serves as a handle for introducing other functionalities, while the pyrrole ring acts as a core scaffold for interaction with the biological target, H⁺,K⁺-ATPase.[13][14][16] The physicochemical properties detailed in this guide are essential for the synthetic chemists who build these molecules and the pharmaceutical scientists who formulate them into effective medicines.

Conclusion

This compound hydrochloride is a valuable chemical entity whose utility is underpinned by its distinct physicochemical properties. A thorough characterization using a suite of analytical techniques—NMR for structure, IR for functional groups, MS for molecular weight, thermal analysis for stability, and solubility and pKa for formulation and biological relevance—is non-negotiable for its effective application in research and development. This guide provides the foundational knowledge and practical frameworks for scientists to confidently handle, analyze, and utilize this important building block in the pursuit of novel therapeutics.

References

Methodological & Application

Application Notes & Protocols: Synthesis of (1H-Pyrrol-3-yl)methanamine Analogs via the Van Leusen Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (1H-Pyrrol-3-yl)methanamine Scaffolds and the Strategic Advantage of the Van Leusen Reaction

The this compound scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its presence in a multitude of biologically active compounds underscores its importance as a versatile pharmacophore. These analogs have demonstrated a broad spectrum of pharmacological activities, making them attractive targets for novel therapeutic development. The pyrrole core, coupled with the flexible aminomethyl side chain at the 3-position, allows for diverse interactions with biological targets.

Traditionally, the synthesis of polysubstituted pyrroles can be challenging. However, the Van Leusen pyrrole synthesis offers a robust and highly convergent approach. This [3+2] cycloaddition reaction, utilizing tosylmethyl isocyanide (TosMIC), is renowned for its operational simplicity, broad substrate scope, and the use of stable, readily available starting materials.[1] TosMIC, a stable and odorless solid, serves as a versatile three-atom synthon, streamlining the construction of the pyrrole ring.[2] This application note provides a detailed protocol for the synthesis of this compound analogs, employing a two-step strategy that capitalizes on the efficiency of the Van Leusen reaction.

Synthetic Strategy: A Two-Step Approach to this compound Analogs

A direct, one-pot synthesis of this compound via the Van Leusen reaction is not straightforward. The reaction typically installs the electron-withdrawing group of the Michael acceptor at the 3-position of the pyrrole ring.[1] Therefore, a more strategic, two-step sequence is employed:

  • Step 1: Van Leusen Pyrrole Synthesis. An appropriately substituted α,β-unsaturated nitrile serves as the Michael acceptor in a reaction with TosMIC to construct the pyrrole ring, yielding a 1H-pyrrole-3-carbonitrile intermediate.

  • Step 2: Reduction of the Nitrile. The resulting pyrrole-3-carbonitrile is then subjected to reduction to afford the target this compound.

This approach allows for the introduction of a wide variety of substituents on the pyrrole ring, dictated by the structure of the starting α,β-unsaturated nitrile.

Reaction Mechanism: The [3+2] Cycloaddition of TosMIC

The Van Leusen pyrrole synthesis proceeds through a well-established mechanism. Under basic conditions, the acidic α-proton of TosMIC is abstracted to form a nucleophilic carbanion.[1] This carbanion then undergoes a Michael addition to an electron-deficient alkene (in this case, an α,β-unsaturated nitrile). The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of the tosyl group to form the aromatic pyrrole ring.[1]

Caption: Mechanism of the Van Leusen Pyrrole Synthesis.

Experimental Protocols

Part 1: Synthesis of 4,5-Disubstituted-1H-pyrrole-3-carbonitrile

This protocol provides a general procedure for the synthesis of a 1H-pyrrole-3-carbonitrile intermediate. The specific α,β-unsaturated nitrile and reaction conditions may require optimization for different substrates.

Materials:

  • α,β-Unsaturated nitrile (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq) or Potassium tert-butoxide (t-BuOK) (1.2 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon or nitrogen inlet.

  • Base Suspension: Under a positive pressure of inert gas, suspend sodium hydride (or t-BuOK) in anhydrous DMSO (or THF).

  • Reagent Addition: In a separate flask, dissolve the α,β-unsaturated nitrile and TosMIC in anhydrous DMSO (or THF).

  • Reaction Initiation: Add the solution of the nitrile and TosMIC dropwise to the stirred suspension of the base at room temperature. An exotherm may be observed. Maintain the temperature below 40 °C using a water bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 1H-pyrrole-3-carbonitrile.

Part 2: Reduction of 1H-pyrrole-3-carbonitrile to this compound

This protocol describes the reduction of the nitrile to the primary amine. Lithium aluminum hydride is a powerful reducing agent suitable for this transformation.

Materials:

  • 1H-pyrrole-3-carbonitrile (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

  • Anhydrous tetrahydrofuran (THF) or Diethyl ether (Et₂O)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt (potassium sodium tartrate) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon or nitrogen inlet.

  • LAH Suspension: Under a positive pressure of inert gas, carefully suspend LiAlH₄ in anhydrous THF or Et₂O. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the 1H-pyrrole-3-carbonitrile in anhydrous THF or Et₂O and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and slowly add water (x mL, where x = grams of LiAlH₄ used), followed by 15% aqueous NaOH (x mL), and then water again (3x mL). A granular precipitate should form.

  • Filtration: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or Et₂O.

  • Drying and Concentration: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be further purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol, possibly with a small percentage of triethylamine to prevent streaking) or by crystallization of a salt (e.g., hydrochloride or tartrate).

Workflow Visualization

Synthesis_Workflow cluster_step1 Step 1: Van Leusen Pyrrole Synthesis cluster_step2 Step 2: Nitrile Reduction start1 α,β-Unsaturated Nitrile + TosMIC reagents1 Base (NaH or t-BuOK) Anhydrous Solvent (DMSO or THF) reaction1 [3+2] Cycloaddition start1->reaction1 reagents1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 1H-Pyrrole-3-carbonitrile purification1->product1 reagents2 Reducing Agent (LiAlH₄) Anhydrous Solvent (THF or Et₂O) product1->reagents2 Intermediate reaction2 Reduction reagents2->reaction2 workup2 Fieser Workup & Filtration reaction2->workup2 purification2 Column Chromatography or Crystallization workup2->purification2 product2 This compound Analog purification2->product2

References

N-alkylation of (1H-Pyrrol-3-yl)methanamine experimental procedure

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of (1H-Pyrrol-3-yl)methanamine: Protocols and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-alkylated this compound derivatives are significant structural motifs in medicinal chemistry and materials science. The introduction of alkyl substituents on the primary amine allows for the fine-tuning of physicochemical properties such as lipophilicity, basicity, and receptor binding affinity. This document provides a detailed guide to the two most prevalent and effective methods for the N-alkylation of this compound: direct alkylation via nucleophilic substitution and reductive amination. We offer in-depth, field-tested protocols, explain the causality behind experimental choices, and provide a framework for troubleshooting and optimization.

Introduction and Strategic Overview

This compound is a valuable building block featuring a reactive primary amine tethered to a pyrrole core. The N-alkylation of this primary amine is a critical transformation for generating libraries of compounds for drug discovery and developing functionalized materials. The choice of alkylation strategy depends on the desired substituent, the availability of starting materials, and the required level of selectivity.

The two primary strategies discussed are:

  • Direct Alkylation with Alkyl Halides : A classic SN2 reaction where the amine acts as a nucleophile, displacing a halide from an alkyl electrophile. This method is straightforward but requires careful control to prevent over-alkylation.

  • Reductive Amination : A versatile, one-pot reaction involving the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced in situ to the desired secondary amine. This method is highly favored for its broad substrate scope and high selectivity.[1]

Mechanistic Considerations: Choosing Your Pathway

Direct Alkylation: The SN2 Pathway

The reaction of an amine with an alkyl halide is a bimolecular nucleophilic substitution (SN2).[2] The amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, forming a new C-N bond and displacing the halide.

Mechanism: R¹-NH₂ + R²-X → [R¹-NH₂⁺-R²]X⁻ → R¹-NH-R² + HX

A critical challenge in this method is over-alkylation . The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a competitive reaction to form a tertiary amine and subsequently a quaternary ammonium salt.

Controlling Selectivity :

  • Stoichiometry : Using an excess of the primary amine can favor the mono-alkylated product.

  • Base Selection : A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is crucial to neutralize the acid (HX) generated during the reaction. Cesium bases are particularly effective at promoting selective mono-N-alkylation.[3][4]

  • Reaction Conditions : Adding the alkyl halide dropwise at a controlled temperature (e.g., 0 °C or room temperature) helps to manage the reaction rate and minimize side products.[1]

Reductive Amination: The Imine-Intermediate Pathway

Reductive amination is a robust and highly selective method for forming secondary amines.[1][5] It proceeds in two main steps within a single pot:

  • Imine Formation : The primary amine reacts with a carbonyl compound (aldehyde or ketone) to form an imine (or Schiff base) intermediate, with the elimination of water.

  • In Situ Reduction : A mild reducing agent, selective for the imine C=N bond over the carbonyl C=O bond, is present to reduce the imine as it is formed.

General Scheme: R¹-NH₂ + O=CHR² → [R¹-N=CHR²] --[Reducing Agent]--> R¹-NH-CH₂R²[1]

Key Advantages :

  • High Selectivity : The reaction conditions are tuned to prevent the secondary amine product from reacting further.

  • Broad Scope : A vast array of aldehydes and ketones can be used to introduce diverse alkyl groups.[6][7][8]

  • Mild Conditions : The use of mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) allows for excellent functional group tolerance.[1]

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol details the selective mono-alkylation of this compound using an alkyl bromide.

Core Principle: This procedure utilizes a cesium base to enhance selectivity for the mono-alkylated product and prevent the formation of tertiary amines.[3][4]

Materials & Reagents

Reagent/MaterialPurposeTypical Quantity (Example)
This compoundStarting Material1.0 eq. (e.g., 5 mmol, 480 mg)
Alkyl Halide (e.g., Benzyl Bromide)Alkylating Agent1.0 - 1.1 eq.
Cesium Carbonate (Cs₂CO₃)Base1.5 - 2.0 eq.
N,N-Dimethylformamide (DMF)Anhydrous Solvent10 mL / mmol of amine
Ethyl Acetate (EtOAc)Extraction SolventAs needed
Brine (Saturated NaCl)Aqueous WashAs needed
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentAs needed
Silica GelStationary Phase (Chromatography)As needed
Hexane/Ethyl AcetateMobile Phase (Chromatography)As needed

Step-by-Step Procedure:

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) and anhydrous cesium carbonate (1.5 eq.).

  • Solvent Addition : Add anhydrous DMF via syringe and stir the suspension for 10-15 minutes at room temperature.

  • Alkyl Halide Addition : Add the alkyl halide (1.0 eq.) dropwise to the stirred suspension at room temperature. Causality Note: Slow addition helps to control the exotherm and maintain a low concentration of the electrophile, minimizing dialkylation.

  • Reaction Monitoring : Stir the reaction at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS (typically 4-12 hours).

  • Work-up : Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction : Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying : Wash the combined organic extracts with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to isolate the pure N-alkylated product.[1][9]

Workflow Diagram: Direct N-Alkylation

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Dissolve Amine & Base in Anhydrous DMF B 2. Add Alkyl Halide Dropwise at RT A->B C 3. Stir at RT B->C D 4. Monitor by TLC/LC-MS C->D E 5. Quench with Water & Extract with EtOAc D->E F 6. Wash with Brine, Dry over Na₂SO₄ E->F G 7. Concentrate in vacuo F->G H 8. Purify via Flash Chromatography G->H I N-Alkyl-(1H-pyrrol-3-yl)methanamine H->I Pure Product

Caption: Workflow for Direct N-Alkylation with Alkyl Halides.

Protocol 2: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of this compound with an aldehyde in a one-pot procedure.

Core Principle: This highly efficient method relies on the in situ formation of an imine, immediately followed by its selective reduction with a mild hydride reagent, preventing side reactions and offering broad applicability.[1]

Materials & Reagents

Reagent/MaterialPurposeTypical Quantity (Example)
This compoundStarting Material1.0 eq. (e.g., 5 mmol, 480 mg)
Aldehyde (e.g., Benzaldehyde)Carbonyl Component1.0 - 1.2 eq.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reducing Agent1.5 eq.
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Anhydrous Solvent15 mL / mmol of amine
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous QuenchAs needed
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentAs needed
Silica GelStationary Phase (Chromatography)As needed
Hexane/Ethyl Acetate/MeOHMobile Phase (Chromatography)As needed

Step-by-Step Procedure:

  • Reactant Preparation : In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde (1.1 eq.) in an anhydrous solvent like DCM or DCE.

  • Imine Formation : Stir the mixture at room temperature for 1-2 hours. Causality Note: This initial period allows for the formation of the imine intermediate. For less reactive carbonyls, adding a dehydrating agent like anhydrous MgSO₄ can drive the equilibrium forward.

  • Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent that tolerates many functional groups and does not reduce the starting aldehyde. Portion-wise addition controls any potential effervescence.

  • Reaction Completion : Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.[1]

  • Work-up (Quenching) : Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.

  • Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

  • Washing and Drying : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine. A mobile phase containing a small amount of methanol or triethylamine may be necessary for more polar products.

Workflow Diagram: General N-Alkylation Strategy

G cluster_path1 Pathway 1: Direct Alkylation cluster_path2 Pathway 2: Reductive Amination Start This compound (Primary Amine) P1_Step1 Alkyl Halide (R-X) + Base (e.g., Cs₂CO₃) Start->P1_Step1 SN2 Reaction P2_Step1 Aldehyde/Ketone (R'=O) Start->P2_Step1 Condensation End N-Alkyl-(1H-pyrrol-3-yl)methanamine (Secondary Amine) P1_Step1->End P2_Step2 Reducing Agent (e.g., NaBH(OAc)₃) P2_Step1->P2_Step2 Imine Formation P2_Step2->End Reduction

Caption: Overview of synthetic pathways for N-alkylation.

References

Application Notes and Protocols for Utilizing (1H-Pyrrol-3-yl)methanamine in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrrole Moiety in Medicinal Chemistry

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] Its presence is critical in blockbuster drugs such as atorvastatin and in potent anti-cancer agents.[3] The unique electronic properties and hydrogen bonding capabilities of the pyrrole ring allow it to engage in crucial interactions with biological targets like enzymes and receptors.[1] (1H-Pyrrol-3-yl)methanamine, in particular, offers a versatile entry point for incorporating this valuable heterocycle into complex molecular architectures. Its primary amine functionality serves as a reactive handle for a variety of chemical transformations, most notably, multi-component reactions (MCRs).

MCRs are powerful synthetic tools that enable the construction of complex molecules from three or more starting materials in a single, one-pot operation.[4][5] This approach aligns with the principles of green chemistry by maximizing atom economy, reducing waste, and minimizing reaction time and energy consumption.[6] For drug discovery, MCRs are invaluable for rapidly generating large libraries of structurally diverse compounds for high-throughput screening.[7][8] This guide provides a detailed overview of the application of this compound in two of the most prominent isocyanide-based MCRs: the Ugi and Passerini reactions.

The Ugi Four-Component Reaction (Ugi-4CR): A Gateway to Pyrrole-Appended Peptidomimetics

The Ugi reaction is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino amides.[9][10] These products are excellent peptidomimetics, mimicking the backbone of natural peptides while offering enhanced proteolytic stability and conformational rigidity.[8][11] By employing this compound as the amine component, researchers can readily synthesize novel peptidomimetics featuring a pendant pyrrole moiety, a valuable pharmacophore for modulating biological activity.

Mechanism of the Ugi-4CR

The generally accepted mechanism for the Ugi-4CR proceeds through the following key steps:

  • Imine Formation: The amine (this compound) and the carbonyl compound condense to form a Schiff base (imine).

  • Protonation and Nucleophilic Attack: The carboxylic acid protonates the imine, forming an iminium ion. This electrophilic species is then attacked by the nucleophilic isocyanide.

  • Intermediate Formation: This attack generates a nitrilium ion intermediate.

  • Mumm Rearrangement: The carboxylate anion adds to the nitrilium ion, forming an O-acyl-isoamide intermediate which then undergoes an irreversible Mumm rearrangement to yield the final, stable α-acylamino amide product.

Experimental Protocol: Ugi-4CR with a Representative Amine

Reaction Scheme:

Ugi_Reaction Amine This compound reagents + Amine->reagents Aldehyde R1-CHO Aldehyde->reagents Carboxylic_Acid R2-COOH Carboxylic_Acid->reagents Isocyanide R3-NC Isocyanide->reagents Product α-Acylamino Amide arrow MeOH, RT reagents->arrow arrow->Product Ugi_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve this compound, aldehyde, and carboxylic acid in MeOH B Stir for 15 min at RT A->B C Add isocyanide B->C D Stir for 24-48h at RT (Monitor by TLC) C->D E Concentrate in vacuo D->E F Aqueous work-up (EtOAc, NaHCO₃, Brine) E->F G Dry, filter, and concentrate F->G H Purify by column chromatography G->H I Characterize product (NMR, MS) H->I Passerini_Reaction Isocyanide Pyrrole-CH2-NC reagents + Isocyanide->reagents Aldehyde R1-CHO Aldehyde->reagents Carboxylic_Acid R2-COOH Carboxylic_Acid->reagents Product α-Acyloxy Amide arrow Aprotic Solvent, RT reagents->arrow arrow->Product Passerini_Workflow cluster_prep Isocyanide Synthesis cluster_reaction Passerini Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Formylation of This compound B Dehydration to form 3-(isocyanomethyl)-1H-pyrrole A->B C Combine carboxylic acid, aldehyde, and pyrrole isocyanide in CH₂Cl₂ B->C D Stir for 24-48h at RT (Monitor by TLC) C->D E Aqueous work-up (NaHCO₃, Brine) D->E F Dry, filter, and concentrate E->F G Purify by column chromatography F->G H Characterize product (NMR, MS) G->H

References

Application Notes and Protocols for Utilizing (1H-Pyrrol-3-yl)methanamine as a Scaffold for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the (1H-Pyrrol-3-yl)methanamine Scaffold in Oncology

The pyrrole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the various pyrrole-based structures, the this compound scaffold has emerged as a particularly promising framework for the development of novel anticancer agents. Its inherent structural features, including a hydrogen bond donor and acceptor-rich environment and the ability to be readily derivatized, allow for the creation of diverse chemical libraries with the potential to interact with various biological targets implicated in cancer progression.[3][4]

This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of this compound-based compounds as potential anticancer therapeutics. We will delve into detailed, field-proven protocols, discuss the rationale behind experimental choices, and explore the molecular mechanisms through which these compounds exert their cytotoxic effects.

Part 1: Synthesis of the this compound Scaffold and its Derivatives

A robust and versatile synthetic strategy is paramount for exploring the therapeutic potential of the this compound scaffold. The following protocols outline a common pathway for the synthesis of the core scaffold and its subsequent derivatization.

Protocol 1: Synthesis of the Core Scaffold - this compound

This protocol is adapted from established synthetic routes for related pyrrole derivatives and provides a reliable method for obtaining the foundational this compound scaffold.[5] The synthesis commences from a readily available pyrrole-3-carbonitrile precursor.

Step 1: Reduction of 1H-Pyrrole-3-carbonitrile to this compound

  • Rationale: The reduction of the nitrile group to a primary amine is a crucial step in forming the methanamine side chain. This transformation is typically achieved using a potent reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. Catalytic hydrogenation is often preferred for its milder reaction conditions and operational simplicity.[5]

  • Materials:

    • 1H-Pyrrole-3-carbonitrile

    • Anhydrous ethanol

    • 10% Palladium on carbon (Pd/C) catalyst

    • Hydrogen gas (H₂)

    • Diatomaceous earth (e.g., Celite®)

    • Standard laboratory glassware and hydrogenation apparatus

  • Procedure:

    • In a flask suitable for hydrogenation, dissolve 1H-pyrrole-3-carbonitrile (1 equivalent) in anhydrous ethanol.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

    • Seal the reaction vessel and connect it to a hydrogen source.

    • Purge the system with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically to 0.1 MPa) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by distillation or column chromatography if necessary.

Protocol 2: Derivatization of this compound

The primary amine of the this compound scaffold serves as a versatile handle for a wide range of chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

A. N-Alkylation and N-Arylation

  • Rationale: Introducing alkyl or aryl substituents on the nitrogen atom can significantly impact the compound's lipophilicity, steric profile, and ability to form hydrogen bonds, thereby influencing its biological activity.

  • General Procedure for Reductive Amination:

    • Dissolve this compound (1 equivalent) and an appropriate aldehyde or ketone (1-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloromethane).

    • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0 °C.[5]

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

B. Amide and Sulfonamide Formation

  • Rationale: Acylation or sulfonylation of the primary amine introduces functionalities that can participate in additional hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.

  • General Procedure for Amide/Sulfonamide Synthesis:

    • Dissolve this compound (1 equivalent) and a base (e.g., triethylamine, pyridine; 1.5-2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.

    • Cool the solution to 0 °C and add the desired acyl chloride, sulfonyl chloride, or carboxylic acid (activated with a coupling agent like EDC/HOBt) dropwise.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

Part 2: In Vitro Evaluation of Anticancer Activity

A systematic in vitro evaluation is essential to determine the cytotoxic and mechanistic properties of the synthesized this compound derivatives.

Protocol 3: Cell Viability and Cytotoxicity Assays
  • Rationale: The initial assessment of a compound's anticancer potential involves determining its effect on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[6][7]

  • Materials:

    • Cancer cell lines (e.g., HCT-116, MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HUVEC, NIH/3T3) for selectivity assessment.[8][9]

    • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Dimethyl sulfoxide (DMSO).

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Treat the cells with various concentrations of the compounds and a vehicle control (DMSO).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of this compound Derivatives

The following table summarizes the reported IC₅₀ values of various pyrrole derivatives against different cancer cell lines, providing a benchmark for newly synthesized compounds.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
3-Benzoyl-4-phenyl-1H-pyrrole derivativeMGC 80-31.0 - 1.7[6]
3-Benzoyl-4-phenyl-1H-pyrrole derivativeHCT-1161.0 - 1.7[6]
3-Benzoyl-4-phenyl-1H-pyrrole derivativeHepG20.5 - 0.9[6]
3-Benzoyl-4-phenyl-1H-pyrrole derivativeDU1450.5 - 0.9[6]
3-Benzoyl-4-phenyl-1H-pyrrole derivativeA5493.6[6]
N-(8-quinolinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamideHCT-1163[8]
N-(8-quinolinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamideMCF-75[8]
N-(8-quinolinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamideHeLa7[8]
Marinopyrrole AHCT-1169.4[10]
Pyrrolomycin CHCT-1160.8[10]
Pyrrolomycin CMCF-71.5[10]

Part 3: Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for the rational design of more potent and selective anticancer agents. Pyrrole-based compounds have been shown to target various signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[3][4]

Targeting Receptor Tyrosine Kinases (RTKs)

Many pyrrole derivatives function as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4] Aberrant activation of these receptors is a common driver of tumor growth and angiogenesis.

EGFR_VEGFR_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis Pyrrole_Derivative This compound Derivative Pyrrole_Derivative->EGFR Inhibition Pyrrole_Derivative->VEGFR Inhibition

Caption: Inhibition of EGFR and VEGFR signaling pathways by this compound derivatives.

Induction of Apoptosis

A key hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Certain pyrrole derivatives have been shown to trigger apoptosis through various mechanisms, including the inhibition of anti-apoptotic proteins and the activation of caspase cascades.[11]

Apoptosis_Induction Pyrrole_Derivative This compound Derivative ERK_Pathway ERK Signaling Pathway Pyrrole_Derivative->ERK_Pathway Inhibition Apoptosis_Stimuli Pro-apoptotic Stimuli ERK_Pathway->Apoptosis_Stimuli Bax_Bak Bax/Bak Activation Apoptosis_Stimuli->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Induction of apoptosis via inhibition of the ERK signaling pathway by pyrrole derivatives.

Part 4: Experimental Workflow for Anticancer Drug Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel anticancer agents based on the this compound scaffold.

Drug_Discovery_Workflow A Scaffold Synthesis: This compound B Library Synthesis: Derivatization A->B Versatile Precursor C In Vitro Screening: Cytotoxicity Assays (e.g., MTT) B->C Compound Library D Hit Identification: Potent & Selective Compounds C->D IC50 Data E Mechanism of Action Studies: - Apoptosis Assays - Cell Cycle Analysis - Western Blotting D->E Promising Candidates G In Vivo Efficacy Studies: Xenograft Models D->G Lead Compound F Lead Optimization: Structure-Activity Relationship (SAR) Studies E->F Target Identification F->B Iterative Design H Preclinical Development G->H Antitumor Activity

Caption: A streamlined workflow for the development of this compound-based anticancer agents.

Conclusion and Future Perspectives

The this compound scaffold represents a fertile ground for the discovery of novel anticancer agents. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive starting point for drug development campaigns. Future research should focus on expanding the chemical diversity of this compound-based libraries, elucidating the precise molecular targets of the most potent compounds, and optimizing their pharmacokinetic and pharmacodynamic properties to facilitate their translation into clinical candidates.

References

Application Notes & Protocols for the Development of (1H-Pyrrol-3-yl)methanamine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

The (1H-Pyrrol-3-yl)methanamine core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its inherent structural features—a hydrogen bond-donating pyrrole N-H, a basic and versatile aminomethyl side chain, and multiple sites for synthetic elaboration—make it an ideal starting point for designing high-affinity ligands for a diverse range of biological targets. This scaffold is not merely a theoretical construct; it is the foundational core of successful therapeutics, most notably the potassium-competitive acid blocker (P-CAB) Vonoprazan (TAK-438), used for treating acid-related diseases.[1][2][3][4]

The utility of this scaffold extends far beyond proton pumps. Research has demonstrated that derivatives can be tailored to potently and selectively inhibit various enzyme classes, including protein kinases, cholinesterases, cyclooxygenases (COX), and reductases.[5][6][7][8][9][10][11] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the rational design, synthesis, and characterization of novel enzyme inhibitors built upon the this compound framework. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Section 1: The this compound Core: A Blueprint for Inhibition

The power of this scaffold lies in its combination of rigidity and flexibility. The aromatic pyrrole ring provides a stable platform for positioning key interacting groups, while the aminomethyl side chain offers a flexible linker that can orient basic functionalities to engage with acidic residues like aspartate or glutamate in an enzyme's active site.

Key Interaction Points and Derivatization Strategy:

The general structure offers three primary vectors for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Caption: Key derivatization points on the this compound scaffold.
  • Vector 1 (R¹): Substitution on the pyrrole nitrogen is a powerful tool for modulating physicochemical properties like lipophilicity (LogP) and metabolic stability. Large, aromatic substituents at this position, such as the pyridin-3-ylsulfonyl group in TAK-438, can form crucial interactions deep within a binding pocket.[1]

  • Vector 2 (R²/R³): Modifications on the pyrrole ring itself are pivotal for achieving enzyme selectivity. Bulky or electronically distinct groups can exploit unique features of a target's active site that are absent in closely related off-target enzymes.

  • Vector 3 (R⁴): The terminal amine is often the primary anchoring point. Its basicity (pKa) is critical and can be modulated by N-alkylation. This group frequently forms a charge-charge interaction or a key hydrogen bond with a catalytic residue.[3]

Section 2: Synthetic Strategies and Protocols

A robust and flexible synthetic route is paramount. The Paal-Knorr pyrrole synthesis is a classic and effective method for constructing the core ring system from a 1,4-dicarbonyl compound and a primary amine.[12] More advanced strategies often involve the functionalization of a pre-formed pyrrole ring.

Protocol 2.1: General Synthesis of N-Substituted, C5-Aryl-(1H-Pyrrol-3-yl)methanamine Derivatives

This protocol outlines a convergent synthesis, a common strategy where key fragments are prepared separately and then combined. This approach allows for modularity in generating a library of analogs.

G start Starting Materials (e.g., Pyrrole-3-carboxaldehyde, Arylboronic Acid, Sulfonyl Chloride) step1 Step 1: N-Substitution (e.g., NaH, Sulfonyl Chloride in THF) Rationale: Protects N-H and introduces R¹ group. start->step1 step2 Step 2: C5-Arylation (e.g., Suzuki Coupling: Pd catalyst, base, Arylboronic Acid) Rationale: Introduces R² diversity. step1->step2 step3 Step 3: Reductive Amination (e.g., Primary Amine, NaBH(OAc)₃) Rationale: Forms the key methanamine side chain. step2->step3 purify Purification (Flash Chromatography / HPLC) step3->purify char Characterization (NMR, HRMS) purify->char final Final Inhibitor Compound char->final

Caption: Workflow for the modular synthesis of inhibitor candidates.

Step-by-Step Methodology:

  • N-Substitution (Introduction of R¹):

    • To a solution of a suitable starting pyrrole (e.g., 1-(tert-butoxycarbonyl)-1H-pyrrole-3-carbaldehyde) in an anhydrous aprotic solvent like Tetrahydrofuran (THF), add Sodium Hydride (NaH, 1.2 eq) at 0 °C.

    • Causality: NaH is a strong, non-nucleophilic base that deprotonates the pyrrole nitrogen, forming a nucleophilic anion. The cold temperature controls the exothermic reaction.

    • After stirring for 30 minutes, add the desired electrophile (e.g., a substituted sulfonyl chloride or alkyl halide, 1.1 eq).[13]

    • Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC or LC-MS indicates consumption of the starting material.

    • Quench the reaction carefully with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., Ethyl Acetate). Purify via flash column chromatography.

  • C-H Activation/Cross-Coupling (Introduction of R²):

    • If the starting pyrrole is not already substituted at the desired position (e.g., C5), a cross-coupling reaction is performed. For a C5-aryl group, a Suzuki coupling is ideal.

    • Combine the N-substituted pyrrole (1.0 eq), the corresponding arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture like Dioxane/Water.

    • Causality: The palladium catalyst facilitates the coupling between the pyrrole (which may need pre-functionalization with a halide) and the boronic acid, forming a new carbon-carbon bond.[13]

    • Degas the mixture and heat to 80-100 °C under an inert atmosphere (Argon or Nitrogen) for 6-18 hours.

    • Monitor by LC-MS. Upon completion, cool, dilute with water, and extract. Purify by chromatography.

  • Reductive Amination (Formation of the Methanamine Side Chain):

    • Dissolve the aldehyde intermediate (1.0 eq) and a primary amine (e.g., methylamine, 2.0 eq) in Dichloromethane (DCM).

    • Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

    • Causality: The aldehyde and amine first form an iminium ion intermediate in situ. NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion to the amine without reducing the starting aldehyde.

    • Stir at room temperature for 2-8 hours. Monitor by TLC.

    • Quench with saturated aqueous NaHCO₃, separate the organic layer, and dry over Na₂SO₄.

    • Purify the final compound by flash chromatography or preparative HPLC to yield the target inhibitor.

Section 3: Enzyme Inhibition Assays: From Screening to Potency

Once a library of compounds is synthesized, a robust and reproducible biological assay is required to identify active inhibitors and quantify their potency.

Protocol 3.1: In Vitro Kinase Inhibition Assay (Luminescent-Based)

This protocol is a standard method for assessing inhibitors of ATP-dependent kinases, measuring the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Materials:

  • Purified recombinant kinase (e.g., EGFR, AURKA).[5]

  • Specific peptide substrate for the kinase.

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent.

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Test compounds dissolved in 100% DMSO.

  • White, opaque 96- or 384-well plates.

Step-by-Step Methodology:

  • Compound Plating:

    • Create a serial dilution of the test compounds in DMSO.

    • Transfer a small volume (e.g., 100 nL) of the DMSO compound solutions into the assay plate. The final DMSO concentration in the assay should be ≤1%.

    • Causality: High DMSO concentrations can denature enzymes and interfere with the assay. Keeping it low and constant across all wells is critical for data integrity.

  • Enzyme/Substrate Addition:

    • Prepare a 2X enzyme/substrate solution in Assay Buffer. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) for the enzyme to ensure competitive inhibitors can be detected effectively.

    • Add this solution to the wells containing the test compounds.

    • Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration should also be near its Km value.

    • Add the ATP solution to the wells to start the kinase reaction.

    • Incubate for a fixed time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C). The reaction time should be within the linear range of the assay.

  • Detection:

    • Add an equal volume of the Kinase-Glo® Reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal generation.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Controls: Include "High" (no enzyme) and "Low" (DMSO vehicle, full activity) controls.

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_High) / (Signal_Low - Signal_High))

  • IC₅₀ Determination: Plot % Inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Compound ID R¹ Group R² Group IC₅₀ (nM) vs. Target Kinase IC₅₀ (nM) vs. Off-Target Kinase Selectivity Index
Lead-01-SO₂-Pyridine-Phenyl150250016.7
Analog-1A-SO₂-Pyridine4-F-Phenyl123100258.3
Analog-1B-SO₂-Phenyl4-F-Phenyl85120014.1
Analog-1C-SO₂-Pyridine3-Cl-Phenyl251506.0

Table 1: Example data table for presenting IC₅₀ values and selectivity of synthesized analogs. Data is hypothetical.

Section 4: Elucidating the Mechanism of Action (MoA)

Determining the IC₅₀ provides a measure of potency, but it does not explain how the compound inhibits the enzyme. Kinetic analysis is essential to understand the mechanism of inhibition (MoA), which is critical for lead optimization.

Protocol 4.1: Determining Inhibition Modality with Kinetic Studies

This protocol involves measuring initial reaction rates at various substrate and inhibitor concentrations to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed-type.[6][7][14]

Step-by-Step Methodology:

  • Setup: Use the same basic assay as for IC₅₀ determination. Instead of a single substrate concentration, prepare a range of substrate concentrations (e.g., 0.25x to 10x Km).

  • Inhibitor Concentrations: For each substrate concentration, run the reaction with multiple fixed concentrations of the inhibitor (e.g., 0x, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Measure Initial Rates: Measure the reaction progress over time and determine the initial velocity (V₀) for each combination of substrate and inhibitor concentration. Ensure you are measuring within the linear phase of the reaction.

  • Data Plotting: Plot the data using a double reciprocal plot (Lineweaver-Burk plot), where 1/V₀ is plotted against 1/[Substrate].

Caption: Workflow and interpretation guide for determining inhibition modality.

Interpretation:

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the same site as the substrate. On the plot, all lines will intersect at the same point on the y-axis (1/Vₘₐₓ).[7]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, with equal affinity for both the free enzyme and the enzyme-substrate complex. Lines will intersect on the x-axis (-1/Kₘ).

  • Mixed Inhibition: The inhibitor binds to an allosteric site but has different affinities for the free enzyme and the enzyme-substrate complex. Lines will intersect at a point to the left of the y-axis and above the x-axis.[6][15]

Section 5: Structure-Based Drug Design (SBDD)

Integrating structural biology and computational modeling into the development pipeline can dramatically accelerate progress. Obtaining a crystal structure of the inhibitor bound to its target enzyme provides atomic-level detail of the binding interactions, validating docking predictions and revealing new opportunities for optimization.[5]

G start Initial Hit Compound (from HTS) dock Molecular Docking Predict binding pose and design analogs. start->dock synth Synthesize Analogs (Protocol 2.1) dock->synth assay Biological Assay (IC₅₀, MoA) (Protocols 3.1, 4.1) synth->assay assay->dock SAR Data crystal Co-crystallization Obtain high-resolution structure of E-I complex. assay->crystal Potent Inhibitor lead Optimized Lead Compound assay->lead Meets Criteria crystal->dock Structural Data (Validate/Refine Model)

Caption: The iterative cycle of Structure-Based Drug Design (SBDD).

This iterative cycle, where insights from structural data and computational models directly inform the design of the next generation of compounds, is the cornerstone of modern rational drug design. It allows for a more efficient exploration of chemical space, leading to compounds with improved potency, selectivity, and overall drug-like properties.

References

Application Note: Synthesis of (1H-Pyrrol-3-yl)methanamine Derivatives as Key Intermediates for Vonoprazan (TAK-438)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of medicinal and process chemistry.

Abstract: This document provides a detailed technical guide for the synthesis of a crucial intermediate for Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB). Vonoprazan is a significant therapeutic agent for treating acid-related gastrointestinal diseases.[1][2] Its unique 1,3,5-trisubstituted pyrrole structure necessitates a robust and efficient synthetic strategy.[3] This guide focuses on the critical step of synthesizing the aminomethyl side chain at the C-3 position of the pyrrole ring. We present two primary, field-proven protocols: the reduction of a pyrrole-3-carbonitrile precursor and, as an alternative, the reductive amination of a pyrrole-3-carbaldehyde. The causality behind experimental choices, detailed step-by-step protocols, and comparative data are provided to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of the Pyrrole Core in Vonoprazan

Vonoprazan (TAK-438) represents a newer class of acid suppressants that inhibit the gastric H+,K+-ATPase (proton pump) through a reversible, potassium-competitive mechanism.[1][4] This mode of action offers potential advantages over traditional proton pump inhibitors (PPIs), including a more rapid onset of action and greater acid stability. The efficacy of Vonoprazan is intrinsically linked to its chemical architecture: a 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole core, with a critical N-methylmethanamine group at the 3-position.

The synthesis of (1H-Pyrrol-3-yl)methanamine and its substituted derivatives is therefore a cornerstone of the overall Vonoprazan synthesis. The choice of synthetic route for this intermediate directly impacts the yield, purity, and scalability of the final active pharmaceutical ingredient (API).[3] This note details the synthesis of the direct precursor, 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methanamine, from which the final N-methylated product is derived.

Primary Synthetic Strategy: Reduction of a Pyrrole-3-Carbonitrile Intermediate

A prevalent and highly effective strategy for installing the aminomethyl group is through the reduction of a stable, readily accessible pyrrole-3-carbonitrile intermediate. The nitrile group serves as a robust and versatile precursor to the primary amine. This pathway is advantageous due to the high yields and clean conversions often associated with nitrile reductions. Two principal methods are employed for this transformation: catalytic hydrogenation and chemical reduction with metal hydrides.

Nitrile_Reduction_Pathway cluster_precursor Precursor Synthesis cluster_reduction Core Protocol: Nitrile Reduction cluster_final Final Steps Pyrrole Pyrrole Starting Material SubstitutedPyrrole Multi-step Synthesis (e.g., Suzuki, Sulfonylation) Pyrrole->SubstitutedPyrrole Nitrile 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl) -1H-pyrrole-3-carbonitrile SubstitutedPyrrole->Nitrile Amine 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl) -1H-pyrrol-3-yl)methanamine (Primary Amine Product) Nitrile->Amine Reduction (Method A or B) Vonoprazan Vonoprazan (TAK-438) (Final Product) Amine->Vonoprazan Reductive Methylation

Caption: Overall workflow for Vonoprazan synthesis via the nitrile reduction pathway.

Protocol A: Catalytic Hydrogenation

Catalytic hydrogenation is often preferred in industrial settings due to its operational safety (avoiding pyrophoric reagents), cleaner work-up, and high selectivity. The process typically involves heterogeneous catalysis using palladium on carbon (Pd/C) under a hydrogen atmosphere.

Experimental Protocol: Catalytic Hydrogenation

  • Materials & Reagents:

    • 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile

    • Ethanol (anhydrous) or Tetrahydrofuran (THF)

    • 10% Palladium on Carbon (10% Pd/C), 50% wet

    • Hydrogen gas (H₂) supply

    • Nitrogen gas (N₂) for inerting

    • Parr hydrogenator or similar pressure vessel

    • Celite™ or a similar filtration aid

  • Procedure:

    • Vessel Preparation: Charge a suitable hydrogenation vessel with the pyrrole-3-carbonitrile starting material (1.0 eq).

    • Solvent Addition: Add anhydrous ethanol (approx. 5-10 mL per gram of substrate) to dissolve the material.

    • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd relative to the substrate).

    • Inerting: Seal the vessel and purge the headspace thoroughly with nitrogen gas three times to remove all oxygen.

    • Hydrogenation: Purge the vessel with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 0.1 MPa or as optimized)[5].

    • Reaction: Begin vigorous stirring. The reaction is typically run at room temperature for 4-8 hours.

    • Monitoring: Monitor the reaction's progress by hydrogen uptake and periodically by TLC or HPLC analysis of a carefully degassed aliquot.

    • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen three times.

    • Filtration: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the pad with additional ethanol.

    • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude primary amine can be induced to crystallize or precipitate by adding an anti-solvent like water, followed by cooling in an ice bath[5].

    • Drying: Collect the solid product by filtration and dry under vacuum at 40-60°C to yield the desired primary amine.

Protocol B: Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride is a potent reducing agent that provides a reliable, albeit more hazardous, alternative for small to medium-scale synthesis. This method requires strictly anhydrous conditions and an inert atmosphere due to the pyrophoric nature of LiAlH₄.

Experimental Protocol: LiAlH₄ Reduction

  • Materials & Reagents:

    • 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile

    • Lithium Aluminum Hydride (LiAlH₄)

    • Tetrahydrofuran (THF), anhydrous

    • Sodium sulfate (Na₂SO₄), anhydrous

    • Water (deionized)

    • 15% Sodium Hydroxide (NaOH) solution

    • Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • Setup: Assemble a dry three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet.

    • Reagent Preparation: Suspend LiAlH₄ (approx. 1.5-2.0 eq) in anhydrous THF in the reaction flask under a nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.

    • Substrate Addition: Dissolve the pyrrole-3-carbonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature between 0-10°C.

    • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours[5].

    • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quenching (Fieser Workup): Cool the reaction mixture back to 0°C. Cautiously and slowly quench the excess LiAlH₄ by sequential, dropwise addition of:

      • 'X' mL of water (where X = grams of LiAlH₄ used)

      • 'X' mL of 15% aqueous NaOH

      • '3X' mL of water

    • Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it off. Wash the solid with additional THF.

    • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

    • Purification: The crude amine can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.

Data Comparison
ParameterMethod A: Catalytic HydrogenationMethod B: LiAlH₄ Reduction
Reagent H₂ gas, 10% Pd/CLithium Aluminum Hydride (LiAlH₄)
Safety High pressure, flammable gasPyrophoric reagent, requires strict anhydrous/inert conditions
Work-up Simple filtrationCautious quenching, filtration of aluminum salts
Scalability Excellent, preferred for industrial scaleLimited by safety and heat management
Typical Yield 60-75%[5]70-85%
Purity Generally high, catalyst removal is keyHigh, requires careful quenching to avoid impurities
¹H NMR Data (DMSO-d6): δ 3.87 (s, 2H, -CH₂NH₂), 6.49 (d, 1H, pyrrole-H), 7.07-7.90 (m, aromatic-H), 8.56 (m, 1H, pyridine-H), 8.87 (m, 1H, pyridine-H)[5].Consistent with catalytic hydrogenation product.

Alternative Strategy: Reductive Amination of a Pyrrole-3-Carbaldehyde

An alternative pathway involves the reductive amination of the corresponding pyrrole-3-carbaldehyde. This is a powerful one-pot reaction where the aldehyde is condensed with an amine source (here, ammonia) to form an intermediate imine, which is immediately reduced in situ to the target amine. This route is part of the synthetic approach developed by Takeda[3].

Reductive_Amination_Pathway Aldehyde Pyrrole-3-Carbaldehyde Precursor Amine Primary Amine Product Aldehyde->Amine One-pot reaction Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Amine Reducer Reducing Agent (e.g., NaBH₃CN) Reducer->Amine

Caption: Schematic for the reductive amination pathway.

Rationale and Protocol Overview

This method is advantageous for its mild reaction conditions and operational simplicity. The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often used as they are mild enough to selectively reduce the imine intermediate in the presence of the starting aldehyde.

Experimental Protocol: Reductive Amination (Illustrative)

  • Materials & Reagents:

    • 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde

    • Ammonium acetate (NH₄OAc) or aqueous ammonia

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol (MeOH) or other suitable protic solvent

    • Acetic acid (optional, as catalyst)

  • Procedure:

    • Dissolve the pyrrole-3-carbaldehyde (1.0 eq) and a large excess of ammonium acetate (5-10 eq) in methanol.

    • Add sodium cyanoborohydride (1.5-2.0 eq) to the solution in portions.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde.

    • Upon completion, quench the reaction by carefully adding dilute HCl to destroy excess reducing agent.

    • Basify the mixture with an aqueous base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine, which can then be purified.

Safety and Handling Precautions

  • Lithium Aluminum Hydride: Extremely reactive with water and protic solvents. It is pyrophoric and can ignite upon contact with moisture. Handle only in a fume hood under an inert atmosphere. All glassware must be rigorously dried.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction vessel is properly sealed and purged of oxygen before introducing hydrogen. Use appropriate pressure-rated equipment.

  • Solvents: Use flammable solvents such as THF, ethanol, and methanol in a well-ventilated fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

The synthesis of this compound derivatives is a pivotal step in the manufacturing of Vonoprazan. Both the reduction of a pyrrole-3-carbonitrile and the reductive amination of a pyrrole-3-carbaldehyde are viable and effective methods. The choice between them depends on factors such as scale, available equipment, and safety considerations. The catalytic hydrogenation route is generally favored for large-scale production due to its superior safety profile and process simplicity. The protocols and data provided herein offer a comprehensive guide for researchers to confidently and efficiently produce this critical pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1H-Pyrrol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1H-Pyrrol-3-yl)methanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. Pyrrole chemistry, while versatile, is known for its subtleties, and this resource aims to provide practical, experience-driven solutions to common experimental hurdles.

I. Overview of Synthetic Strategies and Inherent Challenges

The synthesis of this compound typically proceeds through one of two primary routes:

  • Reduction of a 3-Cyanopyrrole Intermediate: This is a common and direct approach. However, the choice of reducing agent and reaction conditions is critical to avoid over-reduction or decomposition.

  • Reductive Amination of a Pyrrole-3-carboxaldehyde: This method offers flexibility in introducing the amine moiety but involves multiple steps, each with its own set of potential side reactions.

The pyrrole ring itself is electron-rich and susceptible to polymerization or decomposition under strongly acidic or oxidizing conditions.[1][2] Therefore, careful control of the reaction environment and often, the use of N-protecting groups, are essential for a successful synthesis.[3][4][5]

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

A. Issues Related to the Pyrrole Ring Core

Question 1: My reaction mixture is turning dark brown/black, and I'm getting a low yield of my desired pyrrole intermediate. What's happening?

Answer: This is a classic sign of pyrrole decomposition or polymerization.[2] The electron-rich nature of the pyrrole ring makes it sensitive to a variety of conditions.

  • Causality:

    • Acid Sensitivity: Strong acids can protonate the pyrrole ring, leading to a loss of aromaticity and subsequent polymerization. Even mild acidic conditions, if prolonged or at elevated temperatures, can cause degradation.

    • Oxidative Degradation: Pyrroles are easily oxidized, especially when exposed to air for extended periods, light, or oxidizing agents.[1] This can lead to the formation of colored, polymeric materials.

    • Heat Instability: Many pyrrole derivatives are thermally labile and can decompose upon prolonged heating.

  • Troubleshooting Steps:

    • Inert Atmosphere: Always run your reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.[1]

    • Solvent Degassing: Use degassed solvents to remove dissolved oxygen.

    • Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating.

    • pH Management: If your reaction generates acidic byproducts, consider using a non-nucleophilic base to neutralize them. If the reaction requires acidic conditions, use the mildest acid possible for the shortest duration necessary.

    • N-Protection: The use of an electron-withdrawing N-protecting group (e.g., -SO2R, -Boc) can significantly stabilize the pyrrole ring towards electrophilic attack and oxidation.[3][4]

Question 2: I am trying to functionalize my N-protected pyrrole at the 3-position, but I'm getting a mixture of isomers. How can I improve regioselectivity?

Answer: Regiocontrol in pyrrole chemistry is heavily influenced by the nature of the N-protecting group and the reaction conditions.

  • Causality:

    • Protecting Group Influence: Electron-withdrawing groups like sulfonyl (-SO2R) tend to direct electrophilic substitution to the 3-position. In contrast, sterically bulky groups might favor substitution at the less hindered 5-position.

    • Lithiation-based Functionalization: Directed ortho-metalation (DoM) is a powerful technique. Using a directing group at the N-position can facilitate selective deprotonation at the 2-position.[6][7] Subsequent reaction with an electrophile will then occur at this position. For 3-functionalization, alternative strategies are often required.

  • Troubleshooting Workflow:

    G start Poor Regioselectivity in Pyrrole Functionalization p_group Evaluate N-Protecting Group start->p_group reaction_type Consider Reaction Type start->reaction_type electrophilic Electrophilic Substitution reaction_type->electrophilic lithiation Lithiation/Metalation reaction_type->lithiation sulfonyl Use Electron-Withdrawing Group (e.g., -SO2Ph, -Ts) to favor C3 electrophilic->sulfonyl steric Consider Steric Hindrance of Protecting Group electrophilic->steric dom DoM Directs to C2. Not suitable for direct C3 functionalization. lithiation->dom alternative Alternative Strategy for C3 lithiation->alternative halogen Halogenate at C3, then perform metal-halogen exchange alternative->halogen direct_lithiation Direct C3 lithiation (often difficult) alternative->direct_lithiation

    Caption: Troubleshooting workflow for poor regioselectivity.

B. Side Reactions in the Reduction of 3-Cyanopyrrole

The reduction of a nitrile to a primary amine is a powerful transformation, but it is not without its challenges, especially with a sensitive heterocyclic core.[8][9][10]

Question 3: During the LiAlH4 reduction of my 3-cyanopyrrole, I'm observing the formation of a significant amount of a secondary amine byproduct. What is the cause?

Answer: The formation of secondary amines during nitrile reduction is a known side reaction, often resulting from the reaction of the initially formed primary amine with an intermediate species.

  • Mechanism of Side Reaction:

    • The nitrile is reduced by LiAlH4 to an intermediate imine.

    • This imine can be attacked by the desired primary amine product, which is already present in the reaction mixture.

    • This leads to the formation of a new imine, which is then reduced to a secondary amine.

  • Troubleshooting Steps:

    • Inverse Addition: Add the LiAlH4 solution slowly to a solution of the 3-cyanopyrrole. This keeps the concentration of the reducing agent high relative to the substrate and product, favoring the complete reduction of the nitrile before the primary amine can react with intermediates.

    • Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C or -78 °C) to minimize the rate of the side reaction.[11]

    • Alternative Reducing Agents: Consider using alternative, less aggressive reducing agents such as borane-THF complex (BH3·THF) or catalytic hydrogenation (e.g., H2/Raney Nickel), which can sometimes offer better selectivity.

Question 4: My NMR shows the loss of my N-protecting group after reduction with LiAlH4. How can I prevent this?

Answer: Many common N-protecting groups are susceptible to cleavage by strong reducing agents like LiAlH4.

  • Protecting Group Susceptibility:

Protecting GroupSusceptibility to LiAlH4Notes
Boc HighReadily cleaved.
Sulfonyl (Ts, Bs) Moderate to HighCan be cleaved, especially at elevated temperatures.
Benzyl (Bn) LowGenerally stable to LiAlH4.
SEM LowGenerally stable to LiAlH4.
  • Troubleshooting Steps:

    • Protecting Group Selection: If possible, choose a protecting group that is known to be stable under the planned reduction conditions.

    • Milder Reducing Agents: Switch to a milder reducing agent that is compatible with your protecting group. For example, catalytic hydrogenation is often compatible with Boc and sulfonyl groups.

    • Temperature Control: Running the reaction at the lowest possible temperature can sometimes preserve the protecting group.

C. Issues in Reductive Amination of Pyrrole-3-carboxaldehyde

Reductive amination is a two-step process in one pot: formation of an imine followed by its reduction.

Question 5: I'm attempting a reductive amination, but I'm getting a significant amount of the corresponding alcohol from the reduction of my starting aldehyde. How do I favor amine formation?

Answer: This indicates that the reduction of the aldehyde is competing with or occurring faster than the formation and reduction of the imine.

  • Causality:

    • Reducing Agent Reactivity: Strong reducing agents like sodium borohydride (NaBH4) can reduce aldehydes directly. More selective reagents are needed.

    • Reaction Conditions: The pH and temperature can influence the rate of imine formation versus aldehyde reduction.

  • Troubleshooting Steps:

    • Use a pH-Sensitive Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) are excellent choices for reductive amination. They are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but will efficiently reduce the protonated imine intermediate.

    • Control pH: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without causing significant decomposition of the pyrrole ring.

    • Pre-formation of the Imine: Allow the aldehyde and the amine source (e.g., ammonia or an ammonium salt) to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the imine to form in situ, increasing the likelihood of its reduction over the starting aldehyde.

    G start Reductive Amination Troubleshooting aldehyde_reduction Side Reaction: Aldehyde Reduction to Alcohol start->aldehyde_reduction imine_formation Desired Pathway: Imine Formation & Reduction start->imine_formation reducing_agent Select pH-Sensitive Reducing Agent (e.g., NaBH3CN, STAB) imine_formation->reducing_agent ph_control Maintain pH ~5-6 imine_formation->ph_control preformation Allow Imine Pre-formation imine_formation->preformation success Successful Amine Synthesis reducing_agent->success ph_control->success preformation->success

    Caption: Key steps to favor reductive amination.

III. Experimental Protocols

Protocol 1: General Procedure for Reduction of N-Protected 3-Cyanopyrrole with LiAlH4

WARNING: LiAlH4 reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under a strictly inert atmosphere.

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the N-protected 3-cyanopyrrole (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reductant: Slowly add a solution of LiAlH4 (1.5 - 2.0 eq) in THF dropwise to the cooled solution, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cautiously quench the reaction at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 used in grams.

  • Workup: Allow the mixture to warm to room temperature and stir for 30 minutes. Filter the resulting granular precipitate through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

IV. References

  • Benchchem. (n.d.). Addressing the instability of air-sensitive pyrrole-based semiconductors. Retrieved from --INVALID-LINK--

  • Jolicoeur, B., Chapman, E. E., Thompson, A., & Lubell, W. D. (2006). Pyrrole protection. Tetrahedron, 62(50), 11531-11563.

  • Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. Available at: --INVALID-LINK--

  • PubMed. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Retrieved from --INVALID-LINK--

  • ACS Publications. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Retrieved from --INVALID-LINK--

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from --INVALID-LINK--

  • Mongin, F., et al. (2015). Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship. Beilstein Journal of Organic Chemistry, 11, 1434–1441.

  • EPO. (2021). [1H-PYRROL-3-YL]METHANAMINE DERIVATIVE AND PHARMACEUTICAL COMPOSITION AND USE THEREOF. Retrieved from --INVALID-LINK--

  • ResearchGate. (2008). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. Request PDF.

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][1][3][5]triazines together with spectroscopic and X-ray studies.

  • NIH. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide.

  • ResearchGate. (2023). Synthesis of N -alkoxycarbonyl Pyrroles from O -Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy.

  • ResearchGate. (2024). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update.

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).

  • NIH. (2018). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether.

  • CHB-401: Heterocyclic Compounds (Section B) Pyrrole. (n.d.).

  • Semantic Scholar. (2014). DIASTEREOSELECTIVE LITHIATION OF N-SILYL-PROTECTED(S)-TETRAHYDRO-1H-PYRROLO[1,2-c]IMIDAZOL-3(2H)-ONE.

  • The Impact of High-Purity Intermediates: Focusing on Pyrrole Derivatives. (n.d.).

  • Wikipedia. (n.d.). Pyrrole.

  • NIH. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines.

  • Chemistry Steps. (n.d.). Reactions of Nitriles.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.

  • Google Patents. (n.d.). CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438.

  • JoVE. (2023). Video: Preparation of Amines: Reduction of Amides and Nitriles.

  • Chemistry LibreTexts. (2023). Reactivity of Nitriles.

  • PubMed. (2002). Synthesis of 2,3-disubstituted pyrroles from 3,N-dilithio-N-(tert-butyldimethylsilyl)-2-buten-1-amine.

  • ResearchGate. (n.d.). Pyrrole and Pyrrole Derivatives.

  • OpenStax. (2023). 20.7 Chemistry of Nitriles.

  • ACS Publications. (n.d.). Preparation and lithiation of N-(N,N-dimethylamino)pyrrole: a useful reagent for the preparation of 2-acylpyrroles.

  • MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.

  • ACS Publications. (2012). Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB).

  • PubMed. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB).

  • ResearchGate. (n.d.). Large-scale reactions for the synthesis of 3-cyanopyrroles 1c, 4a, and 16b.

  • Frontiers. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors.

  • BLD Pharm. (n.d.). 888473-50-5|this compound.

  • Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation.

  • Parchem. (n.d.). This compound (Cas 888473-50-5).

  • ChemUniverse. (n.d.). This compound [P84957].

References

Technical Support Center: (1H-Pyrrol-3-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of (1H-Pyrrol-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this valuable heterocyclic amine. Pyrrole-containing compounds are known for their inherent instability and tendency to produce side products, making their synthesis a nuanced process.[1][2] This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to help you improve both the yield and purity of your target compound.

Quick Troubleshooting Index

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound, which is commonly synthesized via the reduction of 3-cyanopyrrole.

Problem Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Low or No Product Yield 1. Incomplete Reaction: Insufficient reducing agent, low reaction temperature, or short reaction time.[3]Solution: Increase the equivalents of the reducing agent (e.g., LiAlH₄) to 1.5-2.0 eq. Monitor the reaction progress meticulously using TLC (stain with ninhydrin for primary amines) or LC-MS.[4] Ensure the reaction is run to completion. Rationale: The reduction of a nitrile to a primary amine is a stepwise process requiring sufficient hydride equivalents to proceed to the final amine stage.[5]
2. Degradation of Starting Material: The 3-cyanopyrrole starting material may be old or degraded.Solution: Use freshly purified starting materials.[3] If the 3-cyanopyrrole is discolored (yellow/brown), consider purification by recrystallization or column chromatography before use. Rationale: Pyrrole derivatives are susceptible to oxidation and polymerization upon exposure to air and light, leading to impurities that can inhibit the reaction or generate side products.[1][2]
3. N-H Acidity: The pyrrole N-H is acidic (pKa ≈ 17.5) and can be deprotonated by strong bases or organometallics, consuming the reducing agent.[6]Solution: Consider N-protection of the pyrrole ring with an electron-withdrawing group like Boc (tert-butoxycarbonyl).[7][8] This enhances stability, prevents unwanted deprotonation, and can be removed under acidic conditions post-reduction.[9] Rationale: Protecting the nitrogen atom prevents it from acting as an acid or nucleophile, directing the reactivity to the desired functional group (the nitrile).[10]
Formation of Dark Tar or Polymeric Material 1. Pyrrole Ring Instability: The electron-rich pyrrole ring is prone to acid-catalyzed polymerization.[3]Solution: Maintain neutral or slightly basic conditions, especially during work-up. Avoid strong acids. If N-protection is used, choose a protecting group that is stable to the reaction conditions but can be removed gently. Rationale: The high reactivity of the pyrrole ring makes it susceptible to electrophilic attack, which can initiate polymerization, especially under acidic conditions.[11]
2. High Reaction Temperature: Excessive heat can accelerate decomposition and polymerization pathways.[1]Solution: Perform the reduction at a controlled, low temperature (e.g., 0 °C to room temperature).[4] Avoid excessive heating during solvent removal. Rationale: Exothermic reactions, like those involving LiAlH₄, can lead to localized overheating, promoting side reactions. Temperature control is critical for clean conversions.
Product Purity Issues & Contamination 1. Incomplete Reduction: The reaction may stall at the intermediate imine stage, which can hydrolyze to an aldehyde during work-up.Solution: Ensure sufficient reducing agent and reaction time as mentioned above. During work-up, maintain anhydrous conditions until the reducing agent is fully quenched. Rationale: The intermediate imine is susceptible to hydrolysis. A complete reduction to the amine minimizes the presence of this and subsequent aldehyde impurities.[12]
2. Difficult Purification: The primary amine product is polar and may streak on standard silica gel columns.Solution: Employ acid-base extraction to separate the basic amine from neutral or acidic impurities.[13][14] For column chromatography, use basic alumina or triethylamine-treated silica gel.[15][16] Reversed-phase chromatography (C18) with a suitable mobile phase is also a viable option.[17] Rationale: Amines can interact strongly with the acidic silanol groups on standard silica, leading to poor separation. Neutralizing the silica with a base or using a different stationary phase mitigates this issue.[15]
Product Instability During/After Purification 1. Air Oxidation: Primary amines, especially those on electron-rich heterocyclic rings, can be sensitive to air oxidation.[2][18]Solution: Handle the purified product under an inert atmosphere (e.g., Argon or Nitrogen). Store the final product as a salt (e.g., hydrochloride or fumarate salt) to improve stability.[19] Rationale: Converting the amine to its corresponding salt protonates the nitrogen, making the lone pair less available for oxidation and increasing the compound's shelf life.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the pyrrole nitrogen before reduction?

A1: While not strictly mandatory, N-protection is highly recommended. The pyrrole N-H is acidic and can be deprotonated by strong reducing agents like LiAlH₄, consuming your reagent and lowering the yield.[6] An N-Boc protecting group, for instance, enhances the stability of the pyrrole ring, prevents this side reaction, and can be readily removed after the reduction is complete.[7][8]

Q2: My reaction turns dark brown/black as soon as I add the reducing agent. What's happening?

A2: This is a common sign of pyrrole decomposition and polymerization.[1] The causes can be multifactorial: the reaction temperature might be too high, your starting material may have impurities, or acidic byproducts could be forming.[3] To mitigate this, ensure your glassware is dry, use purified reagents, maintain strict temperature control (e.g., 0 °C), and perform the reaction under an inert atmosphere.

Q3: What is the best method to purify the final this compound product?

A3: A combination of techniques is often most effective. Start with an acid-base extraction.[20] Dissolve your crude product in an organic solvent (like ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). This will protonate your amine, moving it into the aqueous layer as a salt and leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified amine back into an organic solvent.[13][21] If further purification is needed, column chromatography on basic alumina or triethylamine-treated silica is preferable to standard silica gel to avoid streaking.[15]

Q4: How can I effectively monitor the progress of the nitrile reduction?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a relatively polar mobile phase (e.g., 10% methanol in dichloromethane). The starting nitrile will be less polar than the resulting primary amine. To visualize the spots, you can use a UV lamp if the compounds are UV-active, but a ninhydrin stain is excellent for specifically detecting the primary amine product (it will typically show up as a purple or pink spot).

Q5: My final product seems to degrade quickly, even after purification. How can I store it?

A5: The free base of this compound is prone to air oxidation and should be handled under an inert atmosphere.[2][18] For long-term stability, it is best to convert it to a salt. After purification, dissolve the amine in a suitable solvent (like diethyl ether or isopropanol) and add a solution of HCl in ether or fumaric acid to precipitate the corresponding salt.[19] The resulting solid salt is generally much more stable for storage.

Diagrams and Workflows

General Synthesis and Purification Workflow

This diagram outlines the key stages in synthesizing and purifying this compound, including the optional but recommended N-protection step.

cluster_synthesis Synthesis Phase cluster_purification Purification Phase A Start: 3-Cyanopyrrole B Optional but Recommended: N-Protection (e.g., Boc₂O) A->B Improves Stability D Reduction of Nitrile (e.g., LiAlH₄ in THF) A->D Direct Route (Lower Yield) C N-Protected 3-Cyanopyrrole B->C C->D E Crude N-Protected Amine D->E F Crude this compound D->F G Quench & Work-up E->G F->G H Acid-Base Extraction G->H If Unprotected I Optional: Deprotection (e.g., TFA or HCl) G->I If Protected J Final Product: This compound H->J I->H K Optional: Salt Formation (for stability) J->K

Caption: High-level workflow for synthesis and purification.

Troubleshooting Decision Tree for Low Yield

Use this decision tree to diagnose common causes of low product yield.

Start Problem: Low Yield Q1 Did reaction go to completion? (Check TLC/LC-MS) Start->Q1 S1 Solution: - Increase reducing agent eq. - Increase reaction time/temp. Q1->S1 No Q2 Was the pyrrole N-H protected? Q1->Q2 Yes End Yield Improved S1->End S2 Solution: Protect N-H with Boc group to prevent deprotonation. Q2->S2 No Q3 Was significant tar/polymer formed? Q2->Q3 Yes S2->End S3 Solution: - Use purified starting materials. - Lower reaction temperature. - Ensure inert atmosphere. Q3->S3 Yes Q3->End No, consult further. S3->End

Caption: Decision tree for diagnosing low yield issues.

Detailed Protocols

Protocol 1: Synthesis of tert-butyl 3-(aminomethyl)-1H-pyrrole-1-carboxylate

This protocol details the N-protection of 3-cyanopyrrole followed by its reduction to the corresponding N-Boc protected amine.

Safety Precautions: Lithium aluminum hydride (LiAlH₄) is a highly reactive, pyrophoric solid that reacts violently with water. All manipulations must be performed under a dry, inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.

Step A: N-Boc Protection of 3-Cyanopyrrole

  • To a solution of 3-cyanopyrrole (1.0 eq.) in anhydrous Dichloromethane (DCM), add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield tert-butyl 3-cyano-1H-pyrrole-1-carboxylate.

Step B: LiAlH₄ Reduction to the Primary Amine

  • Carefully add LiAlH₄ (1.5 eq.) to a flask containing anhydrous Tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

  • Slowly add a solution of tert-butyl 3-cyano-1H-pyrrole-1-carboxylate (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC for the disappearance of the starting material.[4]

  • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams.[4]

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude tert-butyl 3-(aminomethyl)-1H-pyrrole-1-carboxylate. This can often be used in the next step without further purification or can be purified by column chromatography on basic alumina.

Protocol 2: Purification via Acid-Base Extraction

This protocol is for the purification of the final, deprotected this compound.

  • Dissolve the crude amine product in a suitable organic solvent (e.g., Ethyl Acetate or DCM).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake vigorously and allow the layers to separate.[14][20]

  • Drain the aqueous layer (which now contains the protonated amine salt) into a clean flask. The organic layer contains neutral impurities and can be discarded.

  • Wash the aqueous layer with a fresh portion of organic solvent to remove any residual neutral impurities.

  • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is >10.[21]

  • Extract the now deprotonated, water-insoluble amine from the aqueous layer with three portions of fresh organic solvent (e.g., DCM).[13]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the purified this compound.

References

Paal-Knorr Pyrrole Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction to construct substituted pyrroles. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic principles and practical, field-proven insights. Our goal is to empower you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Paal-Knorr reaction is giving a very low yield or not proceeding at all. What are the most likely causes?

Low yields in the Paal-Knorr synthesis are a common issue that can often be traced back to a few key factors. The primary culprits are typically suboptimal reaction conditions (particularly pH), the nature of your starting materials, the choice of catalyst, and the potential for competing side reactions.[1][2]

Causality-Driven Troubleshooting Steps:

  • Re-evaluate Your Reaction's Acidity: The Paal-Knorr pyrrole synthesis is highly pH-sensitive. While it is an acid-catalyzed reaction, conditions that are too acidic (pH < 3) will favor the formation of furan byproducts.[1] Conversely, neutral or weakly acidic conditions are generally optimal for pyrrole formation. The addition of a weak acid, such as acetic acid, can be beneficial in accelerating the reaction.[1]

  • Assess the Purity of Your Starting Materials: The purity of the 1,4-dicarbonyl compound is critical. Impurities can lead to the formation of undesired side products, consequently lowering the yield of the target pyrrole.[1] It is highly recommended to use purified 1,4-dicarbonyl compounds. Standard purification techniques such as distillation or recrystallization should be employed if the purity is questionable.[1]

  • Consider the Reactivity of Your Amine: The nucleophilicity of the amine plays a significant role. Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly or not at all under standard conditions.[2] For less reactive amines, consider using more forcing conditions, such as higher temperatures or microwave irradiation, or employing a more active catalyst.[3][4][5]

  • Monitor Reaction Progress Diligently: "Longer is not always better." Prolonged reaction times, especially at elevated temperatures, can lead to the degradation of starting materials or the desired product.[1] It is crucial to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.[1]

Q2: I'm observing a significant byproduct in my reaction. How can I identify and suppress it?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan, formed through a competing acid-catalyzed cyclization of the 1,4-dicarbonyl compound.[1][6]

Mechanism of Furan Formation and Prevention Strategies:

The formation of the furan byproduct is favored under strongly acidic conditions. The mechanism involves the protonation of one carbonyl group, followed by an intramolecular attack by the enol of the other carbonyl, and subsequent dehydration.[6][7]

To suppress furan formation:

  • Maintain a pH above 3: As previously mentioned, this is the most critical factor. The use of weak acids like acetic acid or operating under neutral conditions is advisable.[1][8]

  • Catalyst Choice: Employing milder Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃ can promote the desired pyrrole synthesis without excessively acidic conditions that favor furan formation.[6]

  • Solvent Selection: The choice of solvent can influence the reaction outcome. Protic solvents like ethanol or acetic acid are commonly used. In some cases, solvent-free conditions or the use of ionic liquids have been shown to be effective.[1][6]

Visualizing Reaction Pathways and Troubleshooting

Paal-Knorr Pyrrole Synthesis: Core Mechanism

Paal_Knorr_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway 1,4-Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal Intermediate 1,4-Dicarbonyl->Hemiaminal Nucleophilic Attack Primary_Amine Primary Amine/ Ammonia Primary_Amine->Hemiaminal Cyclic_Hemiaminal Cyclic Hemiaminal Hemiaminal->Cyclic_Hemiaminal Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclic_Hemiaminal->Pyrrole Dehydration

Caption: The core mechanism of the Paal-Knorr pyrrole synthesis.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield Observed Check_pH Is pH between 3 and 7? Start->Check_pH Check_Purity Are starting materials pure? Check_pH->Check_Purity Yes Adjust_pH Adjust pH with weak acid or run under neutral conditions Check_pH->Adjust_pH No Check_Amine Is the amine sufficiently nucleophilic? Check_Purity->Check_Amine Yes Purify_Reagents Purify 1,4-dicarbonyl and amine Check_Purity->Purify_Reagents No Monitor_Reaction Is reaction monitored by TLC? Check_Amine->Monitor_Reaction Yes Modify_Conditions Increase temperature, use microwave, or screen catalysts Check_Amine->Modify_Conditions No Implement_TLC Implement TLC monitoring to determine optimal time Monitor_Reaction->Implement_TLC No Success Improved Yield Monitor_Reaction->Success Yes Adjust_pH->Check_Purity Purify_Reagents->Check_Amine Modify_Conditions->Monitor_Reaction Implement_TLC->Success

Caption: A decision-making workflow for troubleshooting low yields.

Data-Driven Optimization

The efficiency of the Paal-Knorr synthesis can be significantly influenced by the choice of catalyst and reaction conditions. The following tables provide a comparative overview to guide your optimization efforts.

Table 1: Comparison of Catalytic Systems for Paal-Knorr Pyrrole Synthesis
CatalystTypical Loading (mol%)SolventTemperature (°C)Reaction TimeTypical Yield (%)Reference
Acetic AcidCatalytic to SolventAcetic AcidReflux1 - 2 h75 - 85
p-Toluenesulfonic acid (p-TsOH)CatalyticToluene, BenzeneRefluxVariable>60[7][8]
Sc(OTf)₃1 - 5Solvent-free or variousRoom Temp - 8030 min - 24 h85 - 98[6]
Bi(NO₃)₃5 - 10EthanolReflux1 - 3 h80 - 95[6]
Iodine (I₂)10 - 20Solvent-freeRoom Temp5 - 15 min90 - 98[8]
Montmorillonite Clay10 - 20 wt%DichloromethaneReflux2 - 6 h82 - 94[6]
Microwave IrradiationN/AEthanol/Acetic Acid80 - 1502 - 15 min65 - 95[3][4][5]
Table 2: Influence of Amine Substituents on Reaction Conditions
Amine TypeSubstituent NatureRelative ReactivityRecommended Approach
Aliphatic Primary AminesElectron-donatingHighStandard conditions (weak acid catalyst, mild heat)
Aromatic Amines (Anilines)Electron-donatingModerateStandard to slightly more forcing conditions
Aromatic Amines (Anilines)Electron-withdrawingLowMore forcing conditions (e.g., microwave, stronger Lewis acid), longer reaction times may be necessary
Sterically Hindered AminesBulky groups near NLowHigher temperatures, microwave irradiation, or catalysts known to tolerate steric bulk

Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Pyrrole Synthesis (Conventional Heating)

This protocol provides a starting point for the synthesis of a substituted pyrrole and can be optimized based on the specific substrates.

Materials:

  • 1,4-Dicarbonyl compound (1.0 eq)

  • Primary amine or ammonium acetate (1.1 - 1.5 eq)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (e.g., a catalytic amount of acetic acid or p-TsOH)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq) and the chosen solvent.

  • Add the primary amine (1.1 - 1.5 eq) to the mixture.

  • If required, add the acid catalyst.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) or to reflux.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure substituted pyrrole.[1]

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields, especially for less reactive substrates.[3][4][5]

Materials:

  • 1,4-Diketone

  • Primary amine (3 eq)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a microwave vial, dissolve the 1,4-diketone in ethanol.

  • Add glacial acetic acid and the primary amine (3 equivalents).

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 80-150 °C) for a short duration (typically 2-15 minutes).[9]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Extract the aqueous phase multiple times with the organic solvent.

  • Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.[9]

Protocol 3: Analytical Monitoring by Thin Layer Chromatography (TLC)

Procedure:

  • Prepare a TLC chamber with an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • On a TLC plate, spot the starting 1,4-dicarbonyl compound, the amine (if UV active), and a co-spot of both.

  • As the reaction proceeds, take small aliquots of the reaction mixture at regular intervals, dilute them, and spot them on the TLC plate.

  • Develop the plate and visualize the spots under UV light or by using an appropriate staining agent.

  • The reaction is complete when the spot corresponding to the limiting starting material has disappeared and a new spot for the pyrrole product is prominent.[10][11]

References

Technical Support Center: Optimization of N-Alkylation Conditions for Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of substituted pyrroles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. The N-alkylation of pyrroles, while conceptually straightforward, is often plagued by challenges ranging from low yields to competing side reactions. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to help you troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to consider when designing your N-alkylation experiment. Understanding these principles is the first step toward a successful synthesis.

Q1: How do I select the appropriate base for my pyrrole N-alkylation?

The choice of base is critical and depends on the acidity of the pyrrole N-H proton, which is influenced by the electronic nature of the substituents on the pyrrole ring.

  • For Electron-Rich or Neutral Pyrroles: These pyrroles are less acidic (pKa in DMSO ≈ 23). Strong, non-nucleophilic bases are required for complete deprotonation. Sodium hydride (NaH) is a common and effective choice, typically used in polar aprotic solvents like DMF or THF.[1] The resulting sodium pyrrolide is highly reactive.

  • For Electron-Deficient Pyrroles: Pyrroles bearing electron-withdrawing groups (e.g., esters, ketones, sulfonyl groups) are significantly more acidic.[2][3] This increased acidity allows for the use of milder bases. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices, often leading to cleaner reactions and easier workups.[4][5] Reactions with K₂CO₃ in DMF are particularly reliable, providing good yields at room temperature or with gentle heating.[4]

  • A Note on Causality (The Counter-ion Effect): The base's counter-ion (e.g., Na⁺, K⁺, Cs⁺) influences the reactivity of the resulting pyrrolide anion. Larger, "softer" cations like K⁺ and Cs⁺ create a more dissociated, "naked" anion, which favors alkylation at the "harder" nitrogen atom, minimizing the common side reaction of C-alkylation.[6]

Q2: What is the best solvent for this reaction?

Polar aprotic solvents are the standard choice as they effectively solvate the cation of the base without interfering with the nucleophilic pyrrolide anion.

  • Dimethylformamide (DMF): Often considered the most suitable choice, especially when paired with carbonate bases like K₂CO₃.[4] Its high polarity aids in dissolving the pyrrole and the base, facilitating the reaction.

  • Tetrahydrofuran (THF): Commonly used with strong bases like NaH. Ensure the THF is anhydrous, as NaH reacts violently with water.

  • Acetonitrile (MeCN) and Acetone: These are also viable options, particularly for reactions with milder bases.[7]

  • Dimethyl Sulfoxide (DMSO): Can be used to achieve high yields, particularly when forming the potassium salt of the pyrrole.[8]

  • Ionic Liquids: For sustainable chemistry initiatives, ionic liquids like [bmim][BF₄] have been shown to be effective media for N-alkylation, promoting high regioselectivity.[5][9]

Q3: How does the substitution pattern on my pyrrole affect the reaction?

Substituents dictate the electronic properties of the pyrrole ring and, consequently, its reactivity.

  • Electron-Withdrawing Groups (EWGs): Substituents like -CO₂R, -COR, or -SO₂R decrease the electron density of the ring. This has two major effects: it increases the acidity of the N-H proton (making deprotonation easier) but decreases the nucleophilicity of the resulting pyrrolide anion (potentially slowing the alkylation step).[2][10] For these substrates, a milder base is often sufficient, but slightly longer reaction times or gentle heating may be necessary.

  • Electron-Donating Groups (EDGs): Alkyl or alkoxy groups increase the electron density of the ring, making it more nucleophilic but rendering the N-H proton less acidic.[11] For these substrates, a stronger base (like NaH) is typically required to ensure complete deprotonation.

  • Steric Hindrance: Bulky substituents near the nitrogen atom can impede the approach of the alkylating agent. In such cases, using a less hindered alkylating agent or increasing the reaction temperature may be necessary.

Q4: I am observing a mixture of N- and C-alkylated products. Why is this happening and how can I prevent it?

This is one of the most common challenges and arises from the ambident nucleophilicity of the pyrrolide anion. The negative charge is delocalized across the ring, creating nucleophilic centers at both the nitrogen (N1) and carbon atoms (primarily C2 and C5).[6]

  • Causality (HSAB Principle): According to the Hard and Soft Acids and Bases (HSAB) principle, the nitrogen atom is a "harder" nucleophilic center, while the carbon atoms are "softer".[6] To favor N-alkylation, reaction conditions should pair the hard nitrogen with a hard electrophile.

  • Solutions to Improve N-Selectivity:

    • Use "Softer" Metal Cations: Switch from lithium or sodium bases to potassium (K₂CO₃, KOH) or cesium (Cs₂CO₃) bases. The larger, softer cations lead to a more ionic bond with the pyrrolide nitrogen, increasing its availability for alkylation.[6]

    • Increase Solvent Polarity: More polar solvents like DMF or DMSO can better solvate the cation, leading to a more "free" pyrrolide anion, which preferentially reacts at the nitrogen.[6]

    • Use Phase-Transfer Catalysis (PTC): This is a highly effective method for selective N-alkylation. A quaternary ammonium salt (e.g., tetrabutylammonium bromide) transfers the pyrrolide anion into the organic phase as a soft ion pair, which strongly directs alkylation to the nitrogen atom.[6][12]

Troubleshooting Guide

This guide is formatted to help you diagnose and solve specific problems you may encounter during your experiment.

Problem 1: Low or no yield of the N-alkylated product.

Potential CauseSuggested Solution
Incomplete Deprotonation If using an electron-rich or neutral pyrrole with a weak base (e.g., K₂CO₃), the deprotonation may be insufficient. Switch to a stronger base like sodium hydride (NaH) in anhydrous THF or DMF.[1] Ensure you are using at least 1.1 equivalents of the base.
Low Reactivity of Alkylating Agent The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride with long reaction times and low conversion, consider switching to the corresponding bromide or iodide. Adding a catalytic amount of sodium iodide (NaI) can facilitate the reaction with alkyl chlorides or bromides via the Finkelstein reaction.
Poor Solubility The base or pyrrole may not be sufficiently soluble in the chosen solvent. If using K₂CO₃ in a less polar solvent like acetone, consider switching to DMF to improve solubility and reaction rate.[4]
Reaction Temperature is Too Low While many reactions proceed at room temperature, some combinations of less reactive pyrroles and alkylating agents may require gentle heating (e.g., 50-80 °C) to achieve a reasonable rate.[4] Monitor the reaction by TLC to avoid decomposition.

Problem 2: The reaction is messy, with significant byproduct formation or polymerization.

Potential CauseSuggested Solution
Presence of Acid Pyrroles are notoriously unstable under acidic conditions and can readily polymerize.[2] Ensure all reagents and solvents are free from acidic impurities. The HBr or HCl generated during the reaction should be scavenged by the base. Ensure at least 2 equivalents of a base like K₂CO₃ are used if the pyrrole itself is the only base.[7]
Overheating Excessive heat can lead to decomposition of the starting material or product. If heating is required, increase the temperature gradually and monitor the reaction closely by TLC.
Reactive Starting Material Highly electron-rich pyrroles can be unstable. In such cases, consider using an N-protecting group like a sulfonyl or alkoxycarbonyl group to stabilize the ring before attempting further functionalization.[3][13]

Problem 3: Difficulty in purifying the product and removing unreacted starting pyrrole.

Potential CauseSuggested Solution
Similar Polarity The N-alkylated product and the starting pyrrole often have very similar polarities, making separation by column chromatography difficult.
Aqueous Workup Strategy During the workup, wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The unreacted starting pyrrole, being slightly basic, will be protonated and move to the aqueous layer, while the N-alkylated product remains in the organic layer. Caution: This should be done carefully and quickly to avoid any acid-catalyzed degradation of the desired product.
Distillation For liquid products, fractional distillation under reduced pressure can be an effective purification method.[14]
Chemical Treatment A patented process describes treating the crude mixture with an acid or an activated carboxylic acid derivative to convert basic impurities (like unreacted pyrrolidine from synthesis) into non-volatile salts, allowing the pure pyrrole to be distilled off.[14][15]

Troubleshooting Workflow Diagram

G start Low Yield of N-Alkylated Pyrrole cause1 Incomplete Deprotonation? start->cause1 cause2 Low Alkylating Agent Reactivity? start->cause2 cause3 Poor Solubility or Slow Kinetics? start->cause3 sol1 Increase Base Strength (e.g., K2CO3 -> NaH) cause1->sol1 Solution sol2 Use More Reactive Halide (Cl -> Br -> I) or Add Catalytic KI cause2->sol2 Solution sol3 Switch to DMF and/or Gently Heat (50-80°C) cause3->sol3 Solution

Caption: Troubleshooting workflow for low yield in pyrrole N-alkylation.

Data Summary Table

Table 1: Recommended Base and Solvent Combinations for N-Alkylation
Pyrrole TypeRecommended Base(s)Recommended Solvent(s)Key Considerations & Causality
Electron-Neutral or -Rich NaH, KHAnhydrous THF, DMFRequires a strong base for complete deprotonation due to higher N-H pKa.[1]
Electron-Deficient K₂CO₃, Cs₂CO₃, KOHDMF, MeCN, AcetoneN-H is more acidic; milder bases are sufficient and often give cleaner reactions.[4][5]
To Maximize N-Selectivity K₂CO₃, Cs₂CO₃DMF, DMSO"Softer" cations (K⁺, Cs⁺) and polar solvents favor reaction at the "hard" nitrogen center, minimizing C-alkylation.[6]
Phase-Transfer Conditions 50% aq. KOHDichloromethane, TolueneThe quaternary ammonium salt creates a soft ion pair in the organic phase, leading to excellent N-selectivity.[6][12]

Experimental Protocols

General Protocol for N-Alkylation of a Substituted Pyrrole using K₂CO₃/DMF

This protocol is a robust starting point for many substituted pyrroles, particularly those bearing electron-withdrawing groups.

Reagents & Equipment:

  • Substituted Pyrrole (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0-4.0 eq)[4]

  • Alkyl Halide (1.1-1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted pyrrole (1.0 eq) and anhydrous DMF (to make a ~0.2-0.5 M solution).

  • Add finely ground potassium carbonate (a higher equivalence, e.g., 4.0 eq, can improve reaction rates).[4]

  • Stir the suspension vigorously for 15-30 minutes at room temperature.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the stirring suspension.

  • Allow the reaction to stir at room temperature for 14-24 hours.[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting pyrrole is consumed.

  • If the reaction is sluggish, it can be gently heated to 50-65 °C to increase the rate.[4]

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and ethyl acetate (or another suitable extraction solvent).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by distillation/recrystallization as appropriate.

References

Technical Support Center: Navigating the Challenges of Pyrrole Regioselective Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of the pyrrole ring. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the unique and often frustrating challenges posed by this important heterocyclic scaffold. Pyrrole's electron-rich nature makes it highly reactive, but this same property can lead to a lack of selectivity and undesirable side reactions.[1][2] This center provides in-depth, field-proven insights to help you troubleshoot common issues and achieve your desired regiochemical outcome.

Section 1: Foundational Principles - Why is Pyrrole Regioselectivity a Challenge?

The core challenge of pyrrole chemistry stems from its electronic structure. The nitrogen atom's lone pair is delocalized into the aromatic π-system, significantly increasing the electron density of the ring compared to benzene.[3] This makes the pyrrole ring highly susceptible to electrophilic attack. However, this high reactivity is not uniform across the ring.

Electrophilic substitution preferentially occurs at the C2 (α) position rather than the C3 (β) position.[4][5] This is a direct consequence of the stability of the cationic intermediate (the Wheland intermediate or σ-complex) formed during the reaction. Attack at C2 allows the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three resonance structures. In contrast, attack at C3 results in a less stable intermediate with only two possible resonance structures, and the positive charge is not stabilized by the heteroatom.[6][7][8]

Understanding this electronic preference is the first step in devising strategies to control it.

Caption: Stability of Wheland intermediates in pyrrole electrophilic substitution.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right N-protecting group to control regioselectivity?

The choice of an N-protecting group is arguably the most critical decision in directing pyrrole functionalization. The protecting group modulates both the electronic and steric properties of the ring.

  • Electron-Withdrawing Groups (EWGs): Groups like tosyl (Ts) or benzenesulfonyl (Bs) significantly decrease the nucleophilicity of the pyrrole ring, making it less prone to polymerization and allowing for a wider range of reactions.[9] They can also influence regioselectivity. For instance, while typical Friedel-Crafts acylations favor C2, using an N-benzenesulfonyl group with a strong Lewis acid like AlCl₃ can promote C3 acylation.[10]

  • Sterically Bulky Groups: Large groups such as triisopropylsilyl (TIPS) can sterically hinder the C2 and C5 positions, forcing electrophiles to attack the C3 and C4 positions. This is a common strategy for achieving C3-selectivity.

  • N-Alkyl and N-Aryl Groups: These groups can pose challenges for deprotection.[9] While useful in some contexts, they are often considered impractical for multi-step syntheses where the N-H bond needs to be restored.

Table 1: Comparison of Common N-Protecting Groups for Pyrrole

Protecting GroupTypeKey Features & Impact on RegioselectivityCommon Deprotection Conditions
Tosyl (Ts) Electron-WithdrawingDeactivates the ring, improving stability. Can direct to C3 under specific Friedel-Crafts conditions.[9][10]Reductive cleavage (e.g., Mg/MeOH, Na/NH₃)
Boc (t-butoxycarbonyl) Electron-WithdrawingModerately deactivating. Prone to cleavage under acidic conditions, limiting its use in reactions like Friedel-Crafts.[11]Trifluoroacetic acid (TFA), HCl
SEM Electron-Withdrawing (silyl)Provides steric bulk and can be removed under milder conditions than sulfonyl groups.Fluoride sources (e.g., TBAF), Lewis acids
TIPS Steric BlockingLarge steric footprint effectively blocks C2/C5 positions, directing electrophiles to C3/C4.Fluoride sources (e.g., TBAF)
Troc Electron-WithdrawingInert to a wide variety of conditions, offering a robust protection strategy.[12]Reductive cleavage (e.g., Zn/AcOH)
Q2: What is the primary cause of polymerization in pyrrole reactions, and how can I prevent it?

Pyrrole's high electron density makes it extremely sensitive to acidic conditions. Protonation of the pyrrole ring, particularly at the C2 position, generates a reactive species that can initiate cationic polymerization, leading to the formation of intractable black tars. This is a very common failure mode, especially in strong acid-catalyzed reactions like Friedel-Crafts or Vilsmeier-Haack.

Prevention Strategies:

  • Use an N-Protecting Group: Electron-withdrawing groups (e.g., Ts, Boc) are highly effective at reducing the ring's nucleophilicity and suppressing polymerization.[9][11]

  • Control Temperature: Run reactions at the lowest possible temperature (e.g., 0 °C or below) to minimize side reactions.

  • Slow Addition of Reagents: Add the electrophile or Lewis acid slowly to a solution of the pyrrole to avoid localized high concentrations of acid.

  • Choose Milder Catalysts: For acylations, consider using weaker Lewis acids (e.g., SnCl₄, EtAlCl₂) or organocatalysts instead of strong ones like AlCl₃.[10][13]

Q3: When should I consider C-H activation or directed metalation instead of classical electrophilic substitution?

Classical methods often fail when trying to achieve "unnatural" regioselectivity (e.g., C3 or C4 functionalization) or when dealing with complex, multi-substituted pyrroles. In these cases, modern synthetic methods offer powerful alternatives.

  • Directed Metalation (DoM): This strategy involves using a directing group (DG) on the pyrrole to guide a strong base (like an organolithium reagent) to deprotonate a specific C-H bond. The resulting lithiated pyrrole can then be quenched with an electrophile. This provides excellent regiocontrol but requires a suitable directing group.

  • Transition-Metal-Catalyzed C-H Activation: This rapidly evolving field uses catalysts (often based on Palladium, Rhodium, or Ruthenium) to directly functionalize C-H bonds.[1] The regioselectivity is controlled by the catalyst, ligands, and any directing groups present on the substrate.[14][15] For example, rhodium catalysis has been developed for the β-selective (C3/C4) arylation of pyrroles, a transformation that is very difficult to achieve classically.[16]

Section 3: Troubleshooting Guides for Common Reactions

Case Study 1: Friedel-Crafts Acylation

Problem: "My Friedel-Crafts acylation of N-tosylpyrrole with AlCl₃ is giving me a mixture of C2 and C3 isomers with low yield."

Analysis: This is a classic regioselectivity problem where reaction conditions are paramount. While N-tosylpyrrole can be acylated at C3, the outcome is highly dependent on the Lewis acid and reaction procedure. Using a strong Lewis acid like AlCl₃ can lead to the formation of an organoaluminum intermediate that directs acylation to the C3 position.[10] However, weaker Lewis acids or insufficient AlCl₃ can result in competitive C2 acylation, which is the kinetically favored pathway.[10]

Troubleshooting Protocol: Maximizing C3-Selectivity

  • Reagent Purity: Ensure AlCl₃ is fresh and anhydrous. Use dry solvent (e.g., dichloromethane, DCE) to prevent quenching of the Lewis acid.

  • Order of Addition is CRITICAL: The procedure developed by Okauchi and Ottoni is highly effective.[10]

    • Step 1: Intermediate Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-tosylpyrrole in dry dichloromethane. Cool the solution to 0 °C.

    • Step 2: Catalyst Addition: Add 1.2 equivalents of AlCl₃ portion-wise, maintaining the temperature at 0 °C.

    • Step 3: Stirring: Stir the mixture at 0 °C for 30-45 minutes. This pre-stirring is crucial for the formation of the C3-directing organoaluminum intermediate.[10]

    • Step 4: Acyl Halide Addition: Slowly add 1.1 equivalents of the acyl chloride dropwise.

    • Step 5: Reaction & Quench: Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC. Upon completion, quench carefully by pouring onto ice-water with dilute HCl.

  • Lewis Acid Stoichiometry: Using at least one full equivalent of AlCl₃ is necessary to favor the C3-directing mechanism. Less than one equivalent will likely result in a mixture of C2 and C3 products.[10]

Case Study 2: Vilsmeier-Haack Formylation

Problem: "I'm trying to formylate my pyrrole derivative using DMF and POCl₃, but I'm only getting black polymer."

Analysis: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group, typically at the C2 position. The active electrophile, the Vilsmeier reagent (a chloromethyliminium salt), is generated in situ from DMF and POCl₃.[17][18] However, this process also generates acidic byproducts. For highly activated or sensitive pyrroles, this acidity can easily trigger polymerization.

Troubleshooting Protocol: Optimized Vilsmeier-Haack Conditions

  • Protecting Group: If your pyrrole is N-H, strongly consider protecting it first. An N-alkyl or N-aryl group is often sufficient. The steric bulk of the N-substituent can also influence the C2/C3 ratio.[19]

  • Temperature Control: This is non-negotiable.

    • Step 1: Reagent Preparation: In a dry flask, cool DMF (often used as the solvent) to 0 °C.

    • Step 2: Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cold DMF. The formation of the Vilsmeier reagent is exothermic. Do not let the internal temperature rise above 5-10 °C. The reagent itself is often colorless or pale yellow.[20]

    • Step 3: Substrate Addition: Once the reagent is formed, add your pyrrole substrate (dissolved in a minimal amount of dry DMF or other suitable solvent) dropwise, maintaining the temperature at 0 °C.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the Vilsmeier reagent. A large excess can increase the risk of side reactions.

  • Aqueous Workup: The workup is crucial for hydrolyzing the iminium intermediate to the aldehyde.

    • Step 1: Quench: Pour the cold reaction mixture onto a large amount of crushed ice.

    • Step 2: Hydrolysis & Neutralization: Add a solution of sodium acetate or sodium hydroxide to neutralize the acid and facilitate hydrolysis. Often, gentle heating (e.g., to 50-60 °C) is required at this stage to drive the hydrolysis to completion.

Case Study 3: Achieving C3-Selectivity

Problem: "I need to introduce an aryl group at the C3 position, but all my attempts with Friedel-Crafts or other electrophilic substitutions yield the C2 product."

Analysis: Directing functionalization to the C3 position requires overcoming the inherent electronic preference for C2. This necessitates a more advanced strategy than simple electrophilic substitution.

C3_Functionalization_Strategy Start Goal: C3-Functionalization Protect 1. Protect N-H (e.g., Ts, Bs, TIPS) Start->Protect Is_C2_Blocked Is C2 Position Blocked? Protect->Is_C2_Blocked Use_Sterics 2a. Use Bulky N-Group (e.g., N-TIPS) + Electrophile Is_C2_Blocked->Use_Sterics No Use_Directing_Group 2b. Use N-Directing Group (e.g., N-SO2Ph) + Specific Lewis Acid Is_C2_Blocked->Use_Directing_Group No Use_CH_Activation 2c. Use C-H Activation (e.g., Rhodium Catalysis) Is_C2_Blocked->Use_CH_Activation Yes or No Product C3-Functionalized Pyrrole Use_Sterics->Product Use_Directing_Group->Product Use_CH_Activation->Product

Caption: Decision workflow for achieving C3-selective functionalization.

Strategy: Rhodium-Catalyzed C-H Arylation

This method provides a direct route to C3-arylated pyrroles, which are precursors to important natural products like lamellarins.[16]

Experimental Protocol: C3-Selective C-H/C-I Coupling

  • Reference: This protocol is adapted from the work of Satoh and Miura, who developed a general method for the β-selective C–H arylation of pyrroles.[16]

  • Reagents & Setup:

    • N-Protected Pyrrole (e.g., N-Boc or N-methyl pyrrole)

    • Aryl Iodide (1.2 equivalents)

    • Rhodium Catalyst (e.g., RhCl(CO){P[OCH(CF₃)₂]₃}₂) (3 mol%)

    • Base: Cs₂CO₃ (2 equivalents)

    • Solvent: Anhydrous, degassed toluene or mesitylene

    • Flame-dried Schlenk flask or glovebox setup.

  • Procedure:

    • To the reaction vessel, add the N-protected pyrrole, aryl iodide, Cs₂CO₃, and the rhodium catalyst.

    • Add the anhydrous solvent via syringe.

    • Degas the mixture with a stream of argon for 5-10 minutes.

    • Heat the reaction mixture to 120-150 °C under an inert atmosphere.

    • Monitor the reaction progress by GC-MS or TLC. Reaction times can range from 12 to 24 hours.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Causality: The regioselectivity in this case is controlled by the rhodium catalyst. The mechanism is believed to involve a C-H activation step where the catalyst preferentially interacts with the C3-H bond, leading to the observed β-selectivity. This is a powerful example of how catalyst control can override the inherent electronic preferences of the substrate.[16]

References

Preventing polymerization in pyrrole derivative synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrrole Derivative Synthesis

Welcome to the technical support center for pyrrole derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the inherent instability of the pyrrole ring system. Here, we provide in-depth, field-proven insights into the causes of unwanted polymerization and offer robust strategies and protocols to ensure successful, high-yield syntheses.

Part 1: Fundamentals - The Root Cause of Pyrrole Polymerization

Before troubleshooting, it's crucial to understand the underlying chemistry that makes pyrrole and its derivatives prone to polymerization. The pyrrole ring is an electron-rich aromatic system. The lone pair of electrons on the nitrogen atom participates in the π-system, leading to high electron density on the ring carbons. This inherent property makes the ring highly susceptible to two primary degradation pathways: acid-catalyzed polymerization and oxidative polymerization.

  • Acid-Catalyzed Polymerization: Under acidic conditions, the pyrrole ring can be protonated.[1][2] This disrupts the ring's aromaticity, making it highly electrophilic. A neutral, electron-rich pyrrole molecule can then act as a nucleophile and attack the protonated ring, initiating a chain reaction that leads to the formation of insoluble, dark-colored polymers, often referred to as "pyrrole black".[1][3] This process is often rapid and irreversible.

  • Oxidative Polymerization: Pyrrole can be easily oxidized to form a radical cation.[4][5] This reactive intermediate can then couple with other radical cations or neutral pyrrole molecules, propagating a polymerization reaction to form polypyrrole.[5][6] This process is often initiated by the presence of atmospheric oxygen, metallic impurities, or oxidizing reagents.[4][7]

Understanding these mechanisms is the first step toward designing experiments that mitigate these risks.

Part 2: Frequently Asked Questions (FAQs) on Prevention

This section addresses common questions regarding the proactive prevention of polymerization.

Q1: What is the single most effective strategy to prevent polymerization during pyrrole synthesis?

A1: The most robust and widely adopted strategy is the installation of an electron-withdrawing protecting group on the pyrrole nitrogen.[1][8] By withdrawing electron density from the pyrrole ring, the protecting group makes the molecule less susceptible to both protonation (acid-catalyzed pathway) and oxidation (oxidative pathway).[1] This stabilization allows for a much broader range of chemical transformations to be performed on the pyrrole core without degradation.[8]

Q2: How do I choose the correct N-protecting group for my reaction sequence?

A2: The choice of protecting group is critical and depends entirely on the planned synthetic route, specifically the conditions the pyrrole ring will need to endure. The key is to select a group that is stable to your reaction conditions but can be removed later without affecting the rest of your molecule.

  • For reactions under acidic conditions: Use an acid-stable protecting group. Sulfonyl groups like tosyl (Ts) and benzenesulfonyl are excellent choices due to their high stability in strong acid.[8]

  • For reactions requiring N-deprotection under mild acidic conditions: Carbamate-based groups like tert-butyloxycarbonyl (Boc) are ideal. The Boc group is stable to many reaction conditions but is readily cleaved with acids like trifluoroacetic acid (TFA).[9][10]

  • For orthogonality: Other groups like [2-(trimethylsilyl)ethoxy]methyl (SEM) offer alternative removal conditions (fluoride sources), providing flexibility in complex syntheses.

The following table summarizes the stability and deprotection conditions for common N-protecting groups.

Protecting GroupAbbreviationStable ToLabile To (Deprotection Conditions)
p-ToluenesulfonylTsStrong Acid, Most Bases, OxidationReductive conditions (e.g., Mg/MeOH, Na/NH₃)
tert-ButoxycarbonylBocBase, Hydrogenation, Mild OxidationStrong Acid (e.g., TFA, HCl)[9][10]
BenzyloxycarbonylCbzAcid, BaseCatalytic Hydrogenation (e.g., H₂, Pd/C)
[2-(Trimethylsilyl)ethoxy]methylSEMMost conditionsFluoride ion (e.g., TBAF), Strong Acid

Q3: Beyond N-protection, what other experimental conditions can I control to minimize polymerization?

A3: While N-protection is paramount, optimizing reaction conditions provides a second layer of defense against polymerization.

  • Temperature Control: Polymerization reactions, like most chemical reactions, are accelerated by heat.[11][12] Performing reactions at low temperatures (e.g., 0 °C or -78 °C) significantly reduces the rate of unwanted polymerization.[1] This is especially critical during the addition of highly reactive reagents like strong acids or oxidants.

  • Inert Atmosphere: To prevent oxidative polymerization, it is crucial to remove molecular oxygen from the reaction environment.[13] This is achieved by running the reaction under an inert atmosphere of nitrogen or argon.[1][13] Degassing solvents before use can also be beneficial.

  • Control of Reagent Addition: Localized high concentrations of reactive species (e.g., acid) can initiate polymerization. Adding reagents slowly and dropwise to a well-stirred, cooled solution ensures that the reagent is quickly dispersed and can react with the intended substrate before initiating polymerization.[1]

  • pH Control: For reactions like the Paal-Knorr synthesis, maintaining a neutral or weakly acidic pH is critical. Strongly acidic conditions (pH < 3) can favor side reactions and polymerization.[14]

Part 3: Troubleshooting Guide

This guide provides direct answers to specific experimental problems.

Problem 1: Upon adding an acid (e.g., TFA, HCl), my reaction mixture immediately turned dark brown/black, and a solid precipitated.

  • Q: What happened?

    • A: You have experienced rapid, uncontrolled acid-catalyzed polymerization.[1] The unprotected pyrrole ring was protonated, leading to a chain reaction.[3]

  • Q: How can I fix this?

    • A: For the current reaction, recovery of the desired product is unlikely. The primary solution is to restart the synthesis and protect the pyrrole nitrogen with an acid-stable group (like a tosyl group) before attempting the acid-mediated step. If protection is not an option, you must drastically modify the reaction conditions:

      • Cool the reaction vessel to -78 °C (dry ice/acetone bath).

      • Dilute your pyrrole substrate significantly in an appropriate anhydrous solvent.

      • Add the acid extremely slowly, drop-by-drop, to the vigorously stirred solution to avoid any localized concentration buildup.[1]

Problem 2: My yield is consistently low, and my TLC/crude NMR shows a smear of baseline material.

  • Q: What is the likely cause?

    • A: This indicates slow, ongoing polymerization or degradation throughout the reaction. The baseline "smear" is characteristic of polymeric byproducts. This can happen even under seemingly mild conditions if an unprotected pyrrole is heated for an extended period or exposed to air.

  • Q: What steps should I take to improve the yield?

    • A:

      • Protect the Nitrogen: This is the most reliable solution. An N-protecting group will stabilize the ring against the reaction conditions.[15][16]

      • Use an Inert Atmosphere: Ensure your reaction is rigorously maintained under nitrogen or argon from start to finish.[13]

      • Lower the Temperature: If the reaction allows, run it at a lower temperature, even if it requires a longer reaction time.[11]

      • Check Starting Material Purity: Impurities in the starting pyrrole can sometimes catalyze polymerization.[14][17] Consider purifying your starting material by distillation or chromatography if its purity is questionable.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing and solving polymerization issues.

G cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solution Corrective Actions Problem Unwanted Polymerization Observed (Dark Color, Low Yield, Precipitate) CheckProtection Is Pyrrole N-Protected? Problem->CheckProtection CheckConditions Reaction Conditions Check (Acid, Oxidant, Temp, Air) CheckProtection->CheckConditions Yes ProtectN Implement N-Protection Strategy (e.g., N-Tosylation) CheckProtection->ProtectN No ModifyConditions Optimize Reaction Conditions: - Lower Temperature - Use Inert Atmosphere - Slow Reagent Addition CheckConditions->ModifyConditions Harsh Conditions UseProtected Use N-Protected Pyrrole CheckConditions->UseProtected Mild Conditions ProtectN->UseProtected

Caption: A decision tree for troubleshooting pyrrole polymerization.

Part 4: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common procedures discussed in this guide.

Protocol 1: N-Protection of Pyrrole with p-Toluenesulfonyl Chloride (TsCl)

This protocol describes the installation of the acid-stable tosyl group.

Materials:

  • Pyrrole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil. Carefully decant the hexanes each time. Dry the washed NaH under a stream of nitrogen.

  • Add anhydrous THF to create a suspension of NaH. Cool the flask to 0 °C using an ice-water bath.

  • Slowly add a solution of pyrrole (1.0 eq) in anhydrous THF to the NaH suspension via a dropping funnel.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas will be evolved.

  • Cool the mixture back to 0 °C. Add a solution of TsCl (1.1 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Once complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Partition the mixture between ethyl acetate and water. Separate the layers.

  • Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-tosylpyrrole.

Protocol 2: Deprotection of N-Boc-Pyrrole using Trifluoroacetic Acid (TFA)

This protocol details the acid-labile removal of a Boc group.

Materials:

  • N-Boc-pyrrole substrate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc-pyrrole substrate (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add TFA (typically 5-10 equivalents, often used as a 20-50% solution in DCM).[9]

  • Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Cool the reaction mixture back to 0 °C and carefully quench by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary.

General Synthesis Workflow

The following diagram illustrates the typical workflow for a synthesis involving a protected pyrrole intermediate.

G Start Unprotected Pyrrole Protection Step 1: N-Protection Start->Protection Protected N-Protected Pyrrole Intermediate Protection->Protected Functionalization Step 2: Ring Functionalization (e.g., Acylation, Halogenation) Protected->Functionalization Functionalized Functionalized N-Protected Pyrrole Functionalization->Functionalized Deprotection Step 3: Deprotection Functionalized->Deprotection Product Final Product Deprotection->Product

Caption: General workflow for pyrrole derivative synthesis via N-protection.

References

Technical Support Center: Scalable Synthesis of (1H-Pyrrol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the scalable synthesis of (1H-Pyrrol-3-yl)methanamine. This guide is designed for researchers, chemists, and process development professionals engaged in preclinical studies. Here, we address common challenges and frequently encountered issues in a practical, question-and-answer format, grounded in established chemical principles to ensure robust and reproducible outcomes.

Overview of Recommended Synthetic Strategy

For preclinical demands, a scalable and reliable synthetic route is paramount. The most robust pathway proceeds from commercially available pyrrole via N-protection, regioselective functionalization, reduction, and final deprotection. This strategy minimizes the handling of unstable intermediates and employs well-understood, scalable reaction classes.

Synthesis_Workflow Pyrrole Pyrrole N_Boc_Pyrrole N-Boc-Pyrrole Pyrrole->N_Boc_Pyrrole Boc₂O, Base Intermediate N-Boc-pyrrole-3-carbonitrile OR N-Boc-pyrrole-3-carboxaldehyde N_Boc_Pyrrole->Intermediate Functionalization (e.g., Vilsmeier-Haack) Protected_Amine N-Boc-(1H-pyrrol-3-yl)methanamine Intermediate->Protected_Amine Reduction (e.g., LiAlH₄, H₂/cat.) Final_Product This compound Protected_Amine->Final_Product Deprotection (e.g., TFA, HCl)

Caption: Recommended workflow for scalable synthesis.

Frequently Asked Questions (FAQs)

Part 1: Starting Materials and Protection

Q1: Why is N-protection of the pyrrole ring necessary for this synthesis?

A1: The pyrrole ring is electron-rich and its N-H proton is acidic. This makes the unprotected ring susceptible to a range of issues:

  • Instability: Unprotected pyrroles are prone to polymerization and degradation, especially under acidic or oxidative conditions.[1]

  • Poor Regiocontrol: Electrophilic substitution on unprotected pyrrole often yields mixtures of 2-substituted and polysubstituted products. Acylation, for example, typically occurs at the 2-position.[2]

  • N-Anion Reactivity: Strong bases will deprotonate the N-H, creating a nucleophilic anion that can compete in subsequent reactions.

Using a protecting group, such as the tert-butoxycarbonyl (Boc) group, mitigates these issues by electronically stabilizing the ring and directing substitution, enhancing overall process control.[3][4]

Q2: What are the optimal conditions for N-Boc protection of pyrrole on a larger scale?

A2: For scalable synthesis, the goal is high conversion with simple purification. A standard procedure involves reacting pyrrole with di-tert-butyl dicarbonate (Boc₂O). While many bases work, using 4-(dimethylamino)pyridine (DMAP) as a catalyst with a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is highly effective. The reaction is typically run at room temperature and purification is often a simple aqueous wash followed by solvent removal.

Part 2: Introducing the C3-Functional Group

Q3: Which is a better precursor for the final amine: pyrrole-3-carboxaldehyde or pyrrole-3-carbonitrile?

A3: Both are viable precursors. The choice depends on available reagents, scale, and downstream processing preferences.

  • Pyrrole-3-carboxaldehyde: Can be synthesized via a Vilsmeier-Haack reaction on N-Boc-pyrrole.[5][6] It can be converted to the amine via reductive amination. A key advantage is that the aldehyde is often a crystalline, easily purified solid.

  • Pyrrole-3-carbonitrile: Can also be prepared from the corresponding aldehyde (via the oxime) or through modified Vilsmeier-Haack conditions.[7] The primary advantage is its direct reduction to the primary amine. Nitriles can sometimes offer a more direct route, avoiding the handling of ammonia required for direct reductive amination of the aldehyde.

For preclinical scale-up, starting with the aldehyde is often preferred due to more robust and higher-yielding Vilsmeier-Haack procedures and the ease of purification of the intermediate.[8]

Q4: I'm getting poor regioselectivity during the Vilsmeier-Haack formylation, with significant 2-formylpyrrole byproduct. How can I improve the yield of the 3-isomer?

A4: This is a classic challenge. While the N-Boc group helps direct to the 3-position, reaction conditions are critical. To favor 3-substitution:

  • Temperature Control: Run the reaction at low temperatures (e.g., -20 °C to 0 °C) during the addition of the Vilsmeier reagent (generated from DMF and POCl₃ or oxalyl chloride). This increases the kinetic preference for the 3-position.

  • Reagent Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the Vilsmeier reagent. A large excess can lead to byproduct formation.

  • Solvent: Use a non-coordinating solvent like DCM.

Part 3: Reduction and Deprotection

Q5: What is the best method for reducing the pyrrole-3-carbonitrile to the amine at scale?

A5: The two most common methods are catalytic hydrogenation and chemical reduction with a metal hydride.

MethodReducing AgentTypical ConditionsProsCons
Chemical Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Et₂O, 0 °C to RTHigh yield, fast reaction.[9]Energetic reagent (safety risk at scale), requires careful quenching, aqueous workup can be cumbersome.
Borane (BH₃·THF or BH₃·SMe₂)THF, RT to refluxMilder than LiAlH₄, good for substrates with sensitive functional groups.[10]BH₃·SMe₂ has a strong odor, can be slower.[10]
Catalytic Hydrogenation H₂ gas, Raney Nickel or Pd/CMeOH or EtOH, often with NH₃Safer for large scale, simple workup (filtration).[10][11]Can form secondary/tertiary amine byproducts, potential for ring reduction, requires pressure equipment.[10]

For preclinical studies where material quantity is significant, catalytic hydrogenation is often preferred for safety and scalability, provided byproduct formation can be controlled.[10] Adding ammonia to the reaction mixture helps suppress the formation of secondary and tertiary amines by competing for reaction with the intermediate imine.[10]

Q6: My final deprotection step with trifluoroacetic acid (TFA) is giving a low yield and a lot of dark, polymeric material. What's going wrong?

A6: This indicates degradation of the product. The unprotected this compound is sensitive to strong acid and air, especially at elevated temperatures.[1][12]

  • Control the Temperature: Perform the deprotection at 0 °C or even lower to minimize acid-catalyzed polymerization of the pyrrole ring.[12]

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the N-Boc group is gone (typically 1-4 hours).[12]

  • Use Scavengers: The tert-butyl cation formed during deprotection can alkylate the electron-rich pyrrole ring. Adding a scavenger like triethylsilane or anisole can trap this cation.

  • Inert Atmosphere: After deprotection and neutralization, handle the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[1]

Troubleshooting Guides

Problem: Byproduct Formation During Nitrile Reduction with LiAlH₄

Symptoms: Your crude product shows multiple spots on TLC or peaks in the LC-MS corresponding to secondary and tertiary amines, in addition to your desired primary amine.

Root Cause Analysis: During reduction, the nitrile is converted to an intermediate imine. This imine can react with the already-formed primary amine product to generate a new intermediate that is further reduced to a secondary amine. This process can repeat to form tertiary amines.

Byproduct_Formation cluster_0 Desired Pathway cluster_1 Side Reaction Pathway Nitrile R-C≡N Imine R-CH=NH Nitrile->Imine [H⁻] Primary_Amine R-CH₂-NH₂ (Product) Imine->Primary_Amine [H⁻] Imine_Intermediate R-CH=N-CH₂-R Imine->Imine_Intermediate + R-CH₂-NH₂ - NH₃ Secondary_Amine (R-CH₂)₂NH (Byproduct) Imine_Intermediate->Secondary_Amine [H⁻]

Caption: Mechanism of secondary amine byproduct formation.

Solutions:

  • Inverse Addition: Add the LiAlH₄ solution to the nitrile solution at 0 °C. This maintains a low concentration of the reducing agent and ensures the nitrile is reduced quickly, minimizing the opportunity for the product amine to react with the intermediate imine.

  • Ammonia Additive (for Catalytic Hydrogenation): If using hydrogenation, conduct the reaction in a solution of ammonia in methanol (methanolic ammonia). The excess ammonia acts as a competitive nucleophile, preventing the product amine from reacting with the imine intermediate.[10]

  • Strict Stoichiometry: Use the minimum required equivalents of LiAlH₄. A large excess can promote side reactions. Titrate your LiAlH₄ solution before use to determine its exact molarity.

Problem: Incomplete or Slow N-Boc Deprotection

Symptoms: TLC or LC-MS analysis shows significant starting material remaining even after several hours.

Root Cause Analysis: The effectiveness of acid-catalyzed deprotection can be hampered by several factors.

Solutions:

  • Increase Acid Concentration: The deprotection rate is dependent on acid strength and concentration. Gradually increase the concentration of TFA in the solvent (e.g., from 20% to 50% TFA in DCM).[12] Alternatively, switch to a stronger acid system like 4M HCl in dioxane, but be mindful of potential product degradation.[13][14]

  • Allow Warming: While starting at 0 °C is crucial to control the initial exotherm and prevent degradation, allowing the reaction to slowly warm to room temperature may be necessary for full conversion.[12]

  • Ensure Anhydrous Conditions: While not always critical, excessive water can hydrolyze the acid, reducing its effective concentration. Use anhydrous solvents if you suspect water is an issue.[12]

Detailed Experimental Protocols

Protocol 1: N-Boc Protection of Pyrrole
  • To a solution of pyrrole (1.0 eq) in anhydrous THF (5-10 mL per gram of pyrrole) under a nitrogen atmosphere, add triethylamine (1.5 eq) and DMAP (0.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until consumption of the starting material.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-pyrrole, which can often be used without further purification.[15]

Protocol 2: Reduction of N-Boc-pyrrole-3-carbonitrile with LiAlH₄
  • To a solution of N-Boc-pyrrole-3-carbonitrile (1.0 eq) in anhydrous THF under a nitrogen atmosphere, cool the solution to 0 °C.

  • Slowly add a 1M solution of LiAlH₄ in THF (1.5-2.0 eq) dropwise, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction back to 0 °C and cautiously quench by sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate vigorously for 1 hour, then filter through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield crude N-Boc-(1H-pyrrol-3-yl)methanamine.

Protocol 3: TFA-mediated Deprotection
  • Dissolve the crude N-Boc-(1H-pyrrol-3-yl)methanamine (1.0 eq) in dichloromethane (DCM, 10-20 mL per gram).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Stir at 0 °C for 1-3 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a minimal amount of water and cool to 0 °C. Carefully basify the solution to pH >10 with cold 2M NaOH or by adding solid K₂CO₃.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure at low temperature to yield the final product. Store under an inert atmosphere at low temperature.[12]

References

Technical Support Center: Overcoming Solubility Challenges of (1H-Pyrrol-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1H-Pyrrol-3-yl)methanamine derivatives. This guide is designed to provide you with both the foundational knowledge and practical, step-by-step protocols to diagnose and overcome the solubility challenges frequently encountered with this important class of compounds.

Introduction: The Solubility Hurdle

The this compound scaffold is a key structural motif in medicinal chemistry, notably featured in compounds like Vonoprazan (TAK-438), a potassium-competitive acid blocker.[1][2] While prized for their biological activity, these derivatives often present significant challenges in terms of aqueous solubility. This poor solubility stems from a combination of the relatively nonpolar pyrrole ring and other, often hydrophobic, substituents necessary for target binding.[3][4] Insufficient solubility can severely hamper preclinical development, leading to unreliable data in biological assays and poor bioavailability in pharmacokinetic studies.[5][6]

This guide provides a systematic approach to enhancing the solubility of these promising, yet challenging, molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when a promising this compound derivative proves difficult to dissolve.

Q1: Why is my this compound derivative poorly soluble in aqueous buffers like PBS?

A: The solubility of these compounds is a delicate balance between their solid-state properties (crystal lattice energy) and their interactions with the solvent.[4] The primary amine group (-CH₂NH₂) is hydrophilic and capable of hydrogen bonding.[7][8] However, the pyrrole ring itself and other appended lipophilic groups contribute to an overall low affinity for water.[3] In neutral pH buffers, the primary amine is only partially protonated, limiting the solubility contribution from ionic interactions.

Q2: What is the very first and simplest thing I should try to improve solubility?

A: The most direct and often effective initial strategy is pH modification .[9] The this compound moiety contains a basic primary amine. By lowering the pH of your aqueous solvent to be at least 2 units below the pKa of the amine, you can ensure it is almost completely protonated (R-NH₃⁺). This charged species is significantly more soluble in water than the neutral form.[10][11]

Q3: How do I know the pKa of my specific derivative?

A: While the pKa of the parent this compound is not widely published, simple alkylamines typically have pKa values in the range of 9.5-11.0.[8][12] However, substituents on the pyrrole ring or other parts of the molecule can alter this value. For a precise number, you can either use computational prediction software (e.g., ChemAxon, Schrödinger) or determine it experimentally via a potentiometric titration. For practical purposes, starting with a buffer at pH 4-5 is a reasonable first attempt to achieve protonation and enhance solubility.

Q4: I tried lowering the pH, but the solubility is still insufficient for my assay. What's my next step?

A: If pH adjustment alone is not enough, you have three primary avenues to explore, which can also be used in combination:

  • Salt Formation: Create a stable, solid salt form of your compound. This is one of the most common and effective methods for increasing the dissolution rate and solubility of basic drugs.[6][13]

  • Co-solvents: Add a water-miscible organic solvent to your aqueous buffer to create a solvent system that is more favorable for your compound.[14][15][16]

  • Complexation with Cyclodextrins: Use cyclodextrins to form an inclusion complex, where the hydrophobic part of your molecule is encapsulated, presenting a more hydrophilic exterior to the water.[17][18][19]

The best choice depends on the specific requirements of your experiment (e.g., in vitro assay vs. in vivo formulation) and the physicochemical properties of your molecule.

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed, actionable strategies and step-by-step protocols for systematically improving the solubility of your compounds.

Strategy 1: Solubility Enhancement by pH Modification

Scientific Rationale: The basic amine group on the methanamine side chain can accept a proton to form a cationic ammonium salt (R-NH₃⁺). According to the Henderson-Hasselbalch equation, the ratio of the protonated (ionized, more soluble) to unprotonated (neutral, less soluble) form is dictated by the pH of the solution and the pKa of the amine.[11][20][21] By lowering the pH, we shift the equilibrium towards the more soluble, ionized form.

cluster_eq Chemical Equilibrium in Aqueous Solution Neutral R-NH₂ (Less Soluble) Ionized R-NH₃⁺ (More Soluble) Neutral->Ionized + H⁺ (Lower pH) Ionized->Neutral - H⁺ (Higher pH)

Caption: pH-dependent ionization of the amine group.

Experimental Protocol: pH-Solubility Profiling

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 2 to 8 (e.g., pH 2, 3, 4, 5, 6, 7, 8).

  • Compound Addition: Add an excess amount of your solid this compound derivative to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant from each vial, being cautious not to disturb the pellet. Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This plot will reveal the pH at which your compound has maximum aqueous solubility.

Strategy 2: Salt Formation for Enhanced Dissolution

Scientific Rationale: Forming a salt converts the neutral basic drug into an ionic compound.[10][13] This ionic salt often has a more favorable crystal lattice energy and readily dissociates in water, leading to a higher apparent solubility and faster dissolution rate compared to the free base.[22][23] For a this compound derivative, you would form a salt with an acid (a "counter-ion").

Decision Workflow for Solubility Enhancement

A Solubility Issue Identified B Perform pH-Solubility Profile A->B C Is solubility sufficient at low pH? B->C D Use pH-adjusted buffer. END C->D Yes E Solubility still insufficient C->E No F Select Advanced Strategy E->F G Salt Screening F->G H Co-solvent Screening F->H I Cyclodextrin Complexation F->I

Caption: Decision tree for selecting a solubility strategy.

Experimental Protocol: Small-Scale Salt Screening

  • Solvent Selection: Dissolve a known amount of your free base derivative in a minimal amount of a suitable organic solvent in which it is freely soluble (e.g., ethanol, methanol, or acetone).

  • Counter-ion Addition: In separate vials, add a stoichiometric equivalent (1.0 eq) of various pharmaceutically acceptable acids (counter-ions). Common choices include hydrochloric acid, sulfuric acid, methanesulfonic acid (mesylate), maleic acid, and tartaric acid. The acids can be added as solutions in the same solvent.

  • Precipitation/Crystallization: Mix the solutions. If a salt forms, it will often precipitate immediately. If not, allow the solvent to evaporate slowly or store the vials at a low temperature (e.g., 4°C) to encourage crystallization.

  • Isolation and Drying: Isolate the resulting solid by filtration and wash with a small amount of a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. Dry the solid under vacuum.

  • Solubility Testing: Test the aqueous solubility of each new salt form using the protocol described in Strategy 1 (at a fixed, relevant pH like 7.4) to identify the counter-ion that provides the greatest solubility enhancement.

Strategy 3: Co-solvent Systems

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[15] This makes the environment more favorable for dissolving hydrophobic molecules by reducing the interfacial tension between the compound and the solvent.[14][24]

Commonly Used Co-solvents in Preclinical Research:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • N-methyl-2-pyrrolidone (NMP)

Data Presentation: Comparison of Solubility Enhancement Strategies

StrategyMechanismTypical Fold IncreaseProsCons
pH Modification Ionization of the basic amine group.2 - 100xSimple, inexpensive, easy to implement.[9]Only effective for ionizable compounds; risk of precipitation if pH changes.
Salt Formation Creates a more soluble ionic solid form.[13]10 - 1000xSignificant solubility increase; can improve stability and handling.[5]Requires an ionizable group; not all salts are stable or crystalline.
Co-solvents Reduces solvent polarity.[14]5 - 500xEffective for a wide range of non-polar compounds; simple to prepare.[25]Potential for toxicity or unwanted biological effects of the co-solvent.[15]
Cyclodextrins Encapsulation of the hydrophobic moiety.[18]5 - 1000xLow toxicity; can improve stability and bioavailability.[17][26]Can be expensive; requires specific molecular geometry for effective complexation.
Strategy 4: Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[19] They can encapsulate the non-polar parts of a drug molecule (the "guest") within their cavity, forming an "inclusion complex."[17][18] This complex presents a hydrophilic outer surface to the water, thereby increasing the apparent solubility of the guest molecule.[27]

cluster_cd Cyclodextrin Inclusion Complex Drug Pyrrole Derivative (Hydrophobic) Complex Soluble Inclusion Complex Drug->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior) CD->Complex

Caption: Encapsulation of a drug by a cyclodextrin.

Experimental Protocol: Phase Solubility Study

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of a selected cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) at increasing concentrations (e.g., 0, 1, 2, 5, 10, 15 % w/v) in a relevant buffer (e.g., PBS pH 7.4).

  • Compound Addition: Add an excess amount of your solid derivative to each cyclodextrin solution.

  • Equilibration: Agitate the vials at a constant temperature for 24-48 hours to reach equilibrium.

  • Phase Separation & Quantification: Centrifuge the samples and quantify the concentration of the dissolved drug in the supernatant via HPLC, as described previously.

  • Data Analysis: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. A linear increase in solubility with increasing CD concentration (an Aₗ-type diagram) indicates the formation of a soluble 1:1 complex and is a positive result.

References

Stability studies of (1H-Pyrrol-3-yl)methanamine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1H-Pyrrol-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common stability issues encountered during experimentation. As a versatile heterocyclic amine, understanding the stability profile of this compound is paramount for the successful development of robust synthetic routes, reliable analytical methods, and stable final formulations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter. The answers are grounded in the fundamental chemistry of the pyrrole scaffold and provide actionable advice.

General Handling and Storage

Question: I've just received a new batch of this compound. What are the optimal storage conditions, and what are the first signs of degradation?

Answer: Proper initial handling is the first step in ensuring the long-term stability of your material. This compound, like many pyrrole derivatives, can be sensitive to environmental factors.

  • Optimal Storage: For long-term storage, we recommend keeping the compound in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen), and stored in a freezer at -20°C. Some suppliers note that the compound is hygroscopic, making protection from moisture critical.[1] For short-term, daily use, storage at 2-8°C in a desiccator is acceptable.

  • Signs of Degradation: The most common visual indicator of degradation is a change in color. Pure pyrroles are often colorless to pale yellow liquids or solids.[2] Upon exposure to air, light, or acidic conditions, they can darken, turning brown or black.[2] This is typically due to the formation of oxidized or polymerized species. If you observe this, it is a strong indication that the material's purity has been compromised. A change in the chromatographic profile (e.g., new peaks appearing in HPLC analysis) is a quantitative sign of degradation.

pH and Hydrolytic Stability

Question: My solution of this compound rapidly turned dark and precipitated after I added a strong acid. What is happening and how can I avoid it?

Answer: This is a classic issue related to the acid lability of the pyrrole ring. While the methanamine group is basic, the pyrrole ring itself reacts poorly with acids.

  • Causality: The lone pair of electrons on the nitrogen atom of the pyrrole ring is integral to its aromatic sextet.[3][4] When the ring is protonated under strongly acidic conditions, this aromaticity is disrupted.[3][4] This loss of stability makes the molecule highly susceptible to polymerization, which is observed as the formation of dark, insoluble materials often referred to as "pyrrole black".[5] Therefore, many standard electrophilic reagents used in benzene chemistry are not suitable for pyrroles.[5]

  • Troubleshooting & Best Practices:

    • Avoid Strong Acids: Do not use strong, non-coordinating acids like HCl or H₂SO₄ directly with the unprotected pyrrole.

    • pH Control: If pH adjustment is necessary, use buffered systems and aim to maintain a pH in the neutral range (pH 6-8) for maximum stability.[6][7]

    • Protecting Groups: For syntheses requiring acidic conditions, consider protecting the pyrrole nitrogen (e.g., with a Boc or sulfonyl group). This can mitigate the tendency to polymerize.

Question: Is this compound stable in basic conditions?

Answer: The stability in basic conditions is more nuanced. While some complex pyrrole derivatives have been shown to be extremely unstable in alkaline mediums[6][7], the primary concern for this compound is less about the ring itself and more about potential side reactions. The NH proton of the pyrrole ring is weakly acidic (pKa ~17.5) and can be deprotonated by very strong bases like sodium hydride, but it is generally stable in moderately basic aqueous solutions (e.g., pH 8-10).[5] However, high pH can catalyze other reactions, and for general experimental work, maintaining a near-neutral pH is the safest approach to ensure stability.

Oxidative Stability

Question: My compound is degrading in solution even when protected from light and stored at a neutral pH. Could this be oxidation?

Answer: Yes, oxidative degradation is a significant pathway for pyrrole-containing molecules.

  • Mechanism: The pyrrole ring is electron-rich, making it highly susceptible to oxidation.[8] This oxidation can be initiated by atmospheric oxygen, residual peroxides in solvents (like THF or diethyl ether), or oxidizing reagents.[9] The degradation pathway often involves de-aromatization and can lead to polymerization or the formation of various oxidized products.[9][10] The presence of certain substituents can either enhance or decrease this sensitivity.[6][7][10]

  • Troubleshooting & Prevention:

    • Inert Atmosphere: Always handle the compound and its solutions under an inert atmosphere (N₂ or Ar).

    • Solvent Purity: Use freshly distilled or high-purity, peroxide-free solvents.

    • Degassing: Degas your solvents and reaction mixtures by sparging with an inert gas or using freeze-pump-thaw cycles.

    • Antioxidants: In formulated products, the addition of antioxidants like BHT or tocopherol could be considered, but their compatibility with downstream applications must be verified.

Thermal and Photostability

Question: I need to heat my reaction. What is the thermal tolerance of this compound?

Answer: The thermal stability of pyrrole derivatives is highly dependent on their specific structure and substitution pattern. While some specialized pyrrole derivatives designed for materials applications show high thermal stability with decomposition temperatures (Td) above 270°C[11][12], this cannot be assumed for all pyrroles. Studies on polypyrrole films show degradation occurs at temperatures ranging from 70-150°C.[13] For this compound, it is prudent to assume moderate thermal stability. Avoid prolonged heating at high temperatures (>80-100°C) unless necessary. If high temperatures are required, perform the reaction under an inert atmosphere to prevent thermo-oxidative degradation. For critical applications, performing a Thermogravimetric Analysis (TGA) on a small sample is recommended to determine the precise decomposition temperature.

Question: My samples are turning dark after being left on the lab bench for a few hours. Is this compound light-sensitive?

Answer: Yes, photostability is a significant concern for pyrroles.

  • Mechanism: Pyrrole moieties are known to be photolabile.[6][7] They can undergo direct photodegradation upon interaction with UV radiation, which can lead to the dissociation of bonds, such as the N-H bond.[14] Additionally, they can undergo indirect photodegradation mediated by singlet oxygen or other reactive species generated by light.[15] This degradation often results in discoloration and the formation of complex product mixtures.

  • Troubleshooting & Prevention:

    • Use Amber Glassware: Protect solutions from light by using amber-tinted vials or flasks.

    • Foil Wrapping: For clear glassware, wrap it completely in aluminum foil.

    • Minimize Exposure: Avoid leaving samples exposed to direct sunlight or even strong fluorescent lab lighting for extended periods. Work in a fume hood with the sash lowered to reduce light exposure.

Experimental Protocols & Data

Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[16] This protocol outlines the typical conditions based on ICH guidelines.

1. Analytical Method:

  • A stability-indicating HPLC method must be used. A typical starting point is a C18 reverse-phase column with a gradient elution using mobile phases of water (with 0.1% formic acid or TFA) and acetonitrile (or methanol).[17] The method must be able to resolve the parent peak from all major degradation products.

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Heat at 60°C for 2-8 hours. Periodically withdraw aliquots, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Heat at 60°C for 2-8 hours. Periodically withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl, and analyze.

  • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Analyze periodically.

  • Thermal Degradation (Solution): Dilute the stock solution with a neutral solvent (e.g., 50:50 acetonitrile:water). Heat at 80°C for 48 hours, protected from light. Analyze periodically.

  • Thermal Degradation (Solid State): Place a small amount of the solid compound in a vial and heat in an oven at 80°C for 1 week. Dissolve a weighed amount and analyze.

  • Photostability: Expose the stock solution in a quartz cuvette or clear glass vial to a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter). Also, expose a dark control sample (wrapped in foil) under the same temperature conditions. Analyze both samples.

4. Analysis:

  • For each condition, compare the chromatogram of the stressed sample to that of an unstressed control.

  • Calculate the percentage degradation and note the relative retention times of any new peaks. Aim for 5-20% degradation to ensure that the degradation products are representative and not the result of over-stressing the molecule.[16]

Summary of Expected Degradation Behavior
Stress ConditionTypical Reagents/ConditionsExpected ObservationPrimary Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°CRapid color change (darkening), potential precipitationPolymerization, Ring Opening[5][6]
Base Hydrolysis 0.1 M NaOH, 60°CModerate to high degradationRing cleavage or modification[6][7]
Oxidation 3% H₂O₂, Room TempColor change, formation of multiple new peaksOxidation of pyrrole ring, de-aromatization[9]
Thermal Stress 80°C (Solid & Solution)Gradual discoloration and degradationPolymerization, decomposition
Photochemical Stress ICH Q1B light exposureSignificant color change and degradationPhotodissociation, photooxidation[14][15]

Visual Diagrams

Workflow for Stability Assessment

This diagram outlines the logical flow of performing a comprehensive stability study for this compound.

Stability_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis & Interpretation start Receive/Synthesize This compound method_dev Develop Stability-Indicating HPLC Method start->method_dev prep_samples Prepare Stock Solutions & Solid Samples method_dev->prep_samples stress_conditions Expose Samples to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_samples->stress_conditions hplc_analysis Analyze Stressed Samples vs. Control via HPLC stress_conditions->hplc_analysis data_interp Identify Degradants & Quantify Degradation hplc_analysis->data_interp pathway_id Elucidate Degradation Pathways data_interp->pathway_id report Generate Stability Report & Define Handling/Storage pathway_id->report

Caption: A logical workflow for conducting forced degradation studies.

Potential Degradation Pathways

This diagram illustrates the main chemical vulnerabilities of the this compound core structure.

Degradation_Pathways cluster_degradants Degradation Products parent This compound (Parent Compound) polymers Polymeric Species ('Pyrrole Black') parent->polymers  Acid-Catalyzed  Polymerization oxidized Oxidized Pyrroles (e.g., Pyrrolinones) parent->oxidized  Oxidation  (Air, H₂O₂) photoproducts Photodegradation Fragments parent->photoproducts  Photolysis  (UV/Vis Light) ring_opened Ring-Opened Products parent->ring_opened  Hydrolysis  (Acid/Base)

Caption: Major degradation routes for the pyrrole moiety.

References

Validation & Comparative

Positional Isomerism in Pyrrole-Based Bioactives: A Comparative Guide to (1H-Pyrrol-3-yl)methanamine and (1H-Pyrrol-2-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrrole scaffold is a cornerstone, integral to a multitude of biologically active compounds.[1][2][3] The strategic placement of substituents on this five-membered aromatic heterocycle can dramatically influence a molecule's pharmacological profile. This guide provides an in-depth comparison of the bioactivity of (1H-Pyrrol-3-yl)methanamine and (1H-Pyrrol-2-yl)methanamine, two key building blocks in drug discovery. We will explore how the seemingly subtle shift of the methanamine group from the 3-position to the 2-position on the pyrrole ring can impact biological activity, drawing upon established principles of structure-activity relationships (SAR) and experimental data from notable derivatives.

The Critical Influence of Substituent Placement on Bioactivity

The bioactivity of pyrrole derivatives is intrinsically linked to the electronic and steric properties of the pyrrole ring. The nitrogen atom's lone pair of electrons contributes to the aromatic sextet, resulting in a π-electron-rich system. This electron density is not uniformly distributed, with the 2- and 5-positions being more nucleophilic and susceptible to electrophilic attack than the 3- and 4-positions.[3] Consequently, the positioning of a substituent, such as the methanamine group, dictates its interaction with biological targets and influences the molecule's overall physicochemical properties.

While direct comparative bioactivity data for the parent compounds, this compound and (1H-Pyrrol-2-yl)methanamine, is not extensively documented in publicly available literature, we can infer the impact of this isomeric difference by examining their more complex and pharmacologically evaluated derivatives.

Case Study: The Potent Bioactivity of this compound Derivatives

A prime example of the therapeutic potential of the this compound scaffold is the highly successful drug, Vonoprazan (TAK-438) . This compound is a potent potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related diseases.[4][5]

Quantitative Bioactivity Data of Vonoprazan
CompoundTargetAssay TypeIC50Reference
Vonoprazan (TAK-438) H+,K+-ATPaseEnzyme Inhibition19 nM (pH 6.5)[6]

The remarkable potency of Vonoprazan underscores the favorability of the 3-substituted pyrrole core for interacting with the H+,K+-ATPase enzyme. The specific arrangement of the substituents on the pyrrole ring in Vonoprazan allows for optimal binding within the enzyme's active site.[7]

The (1H-Pyrrol-2-yl)methanamine Isomer: A Bioisosteric Consideration

The substitution of a functional group at one position for a sterically and electronically similar group at a different position is a common strategy in drug design, known as bioisosterism. Shifting the methanamine group from the 3- to the 2-position of the pyrrole ring represents such a change. While a direct counterpart to Vonoprazan with a 2-substituted pyrrole is not commercially available, we can hypothesize potential outcomes based on SAR studies of other pyrrole derivatives.

Generally, modifications at the 2-position of the pyrrole ring have been shown to be crucial for the inhibitory potencies of compounds targeting various enzymes, such as metallo-β-lactamases.[8] However, for other targets, this shift could be detrimental. For instance, in a series of pyrrolone antimalarials, attempts to modify or replace the pyrrole ring resulted in a significant reduction in activity, highlighting the specific conformational requirements for that particular target.[9]

The altered electronics of the 2-position compared to the 3-position would also influence the pKa of the aminomethyl group and the molecule's overall polarity and hydrogen bonding capacity, all of which are critical for target engagement and pharmacokinetic properties.

Experimental Protocols for Bioactivity Assessment

To empirically determine and compare the bioactivity of these isomeric compounds, a series of well-established in vitro and cell-based assays are employed.

H+,K+-ATPase Inhibition Assay (Biochemical Assay)

This assay directly measures the inhibitory effect of a compound on the activity of the H+,K+-ATPase enzyme, the proton pump responsible for gastric acid secretion.

Principle: The activity of H+,K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The inhibition of this activity by a test compound is quantified.

Step-by-Step Methodology:

  • Enzyme Preparation: H+,K+-ATPase-rich microsomes are prepared from gastric tissue (e.g., porcine or rabbit gastric mucosa) through differential centrifugation.[10]

  • Reaction Mixture: The reaction is typically carried out in a buffer at a specific pH (e.g., 6.5 or 7.5) containing the enzyme preparation, MgCl2, KCl, and the test compound at various concentrations.[6]

  • Initiation and Incubation: The reaction is initiated by the addition of ATP. The mixture is then incubated at 37°C for a defined period (e.g., 30 minutes).[11][12]

  • Termination and Phosphate Detection: The reaction is stopped, often by the addition of an acid. The amount of released inorganic phosphate is quantified using a colorimetric method, such as the malachite green assay.[13]

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration.[10]

H_K_ATPase_Inhibition_Assay cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis gastric_mucosa Gastric Mucosa homogenization Homogenization gastric_mucosa->homogenization centrifugation Differential Centrifugation homogenization->centrifugation microsomes H+,K+-ATPase-rich Microsomes centrifugation->microsomes pre_incubation Pre-incubation: Enzyme + Compound microsomes->pre_incubation reaction_init Initiate with ATP pre_incubation->reaction_init incubation Incubate at 37°C reaction_init->incubation reaction_stop Stop Reaction incubation->reaction_stop color_dev Color Development (e.g., Malachite Green) reaction_stop->color_dev absorbance Measure Absorbance color_dev->absorbance calc_inhibition Calculate % Inhibition absorbance->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for H+,K+-ATPase Inhibition Assay.

Cell-Based Cytotoxicity Assay (e.g., MTT Assay)

This assay is commonly used to assess the anti-proliferative or cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are seeded in a 96-well plate and allowed to adhere overnight.[14]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.

Hypothetical Signaling Pathway Modulation

The diverse bioactivities of pyrrole derivatives suggest their potential to interact with various cellular signaling pathways. For instance, many pyrrole-containing compounds have been identified as kinase inhibitors.[1] The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by a pyrrole-based kinase inhibitor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Activates dna DNA transcription_factor->dna Binds to gene_expression Gene Expression (Proliferation, Survival) dna->gene_expression inhibitor (1H-Pyrrol-X-yl)methanamine Derivative (Inhibitor) inhibitor->kinase1 Inhibits

Caption: Hypothetical Kinase Inhibition Pathway.

Conclusion

The positional isomerism between this compound and (1H-Pyrrol-2-yl)methanamine represents a fundamental yet impactful structural modification in the design of bioactive molecules. The well-documented, potent activity of the 3-substituted derivative, Vonoprazan, as an H+,K+-ATPase inhibitor highlights the therapeutic relevance of this scaffold. While direct comparative data for the 2-substituted isomer is limited, the principles of medicinal chemistry and structure-activity relationships suggest that this change would significantly alter the compound's interaction with biological targets.

Future research, including the synthesis and parallel biological evaluation of isomeric pairs of pyrrole derivatives, is crucial to fully elucidate the nuanced effects of substituent placement on bioactivity. Such studies will undoubtedly provide valuable insights for the rational design of next-generation therapeutics.

References

A Comparative Study of (1H-Pyrrol-3-yl)methanamine Derivatives as Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. Within the vast chemical space of kinase inhibitors, the pyrrole scaffold has emerged as a privileged structure. Its ability to form key hydrogen bonds and participate in various non-covalent interactions within the ATP-binding pocket of kinases makes it an ideal backbone for the design of potent and selective inhibitors. This guide provides a comparative analysis of (1H-Pyrrol-3-yl)methanamine derivatives and related pyrrole-based compounds as inhibitors of key oncogenic kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Mesenchymal-Epithelial Transition factor (c-Met), and Aurora Kinases.

The this compound core offers a versatile platform for chemical modification, allowing for the fine-tuning of inhibitory activity and selectivity. The pyrrole ring itself can engage in crucial interactions with the hinge region of the kinase active site, a common feature of many ATP-competitive inhibitors. The methanamine substituent at the 3-position provides a vector for introducing a variety of functional groups that can interact with solvent-exposed regions or other pockets within the kinase domain, thereby influencing potency and selectivity. This guide will delve into the structure-activity relationships (SAR) of these derivatives, present comparative data on their inhibitory activities, provide detailed experimental protocols for their evaluation, and visualize the key signaling pathways they modulate.

Comparative Analysis of this compound Derivatives and Analogs

Compound IDCore ScaffoldTarget Kinase(s)IC50 (nM)Reference CompoundKey Structural FeaturesReference
Compound 1 Pyrrolo[2,3-b]pyridineCdc77-Thiazolone-based substituent[1]
Compound 2 Pyrrole-indolin-2-oneAurora A12-Phenylsulfonamido at C-5, carboxyethyl at C-3'[2]
Compound 3 Pyrrole-indolin-2-oneAurora B156-Phenylsulfonamido at C-5, carboxyethyl at C-3'[2]
Compound 4 Pyrrolotriazinec-Met2.3-Pyrrolotriazine core[3]
Compound 5 PyrrolotriazineVEGFR-25.0-Pyrrolotriazine core[3]
FN-1501 Pyrrolo[2,3-d]pyrimidineFLT3, CDK2/4/68 (MV4-11 cells)-Pyrazole-carboxamide substituent[4]
TAK-438 1H-PyrroleH+,K+-ATPase19-Fluorophenyl and pyridinylsulfonyl substituents[5]

Structure-Activity Relationship (SAR) Insights:

The data from these and other related studies reveal several key SAR trends for pyrrole-based kinase inhibitors:

  • Hinge-Binding Moiety: The pyrrole nitrogen and adjacent NH group are often crucial for forming hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.

  • Substituents at the 3- and 4-positions: Modifications at these positions significantly impact potency and selectivity. For instance, in the pyrrole-indolin-2-one series, a carboxyethyl group at the C-3' position of the pyrrole ring conferred selectivity for Aurora A over Aurora B[2].

  • Indolinone Core Modifications: For pyrrole-indolin-2-ones, substitutions on the indolinone ring are critical. A phenylsulfonamido group at the C-5 position was found to be a key feature for potent Aurora kinase inhibition[2].

  • Fused Ring Systems: Fusing the pyrrole ring with other heterocycles, such as in pyrrolo[2,3-d]pyrimidines and pyrrolotriazines, can enhance potency and modulate the kinase selectivity profile[3][4]. This strategy can also improve the physicochemical properties of the compounds.

Key Signaling Pathways and Points of Inhibition

Understanding the signaling pathways in which the target kinases operate is fundamental to appreciating the therapeutic potential of their inhibitors. The following diagrams, generated using Graphviz, illustrate these pathways and the points of inhibition by this compound derivatives.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and inhibition.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are implicated in tumor cell proliferation, survival, migration, and invasion.

cMet_Pathway HGF HGF cMet c-Met HGF->cMet Binds RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Invasion, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor This compound Derivative Inhibitor->cMet Inhibits Aurora_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis_reg Cytokinesis Regulation AuroraB->Cytokinesis_reg Inhibitor This compound Derivative Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

References

A Comparative In Vitro Efficacy Guide: Validating Novel (1H-Pyrrol-3-yl)methanamine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrrole Scaffold

The (1H-Pyrrol-3-yl)methanamine scaffold is a privileged structure in medicinal chemistry, forming the core of several biologically active agents.[1][2] Its unique electronic and structural properties make it an attractive starting point for developing novel therapeutics. This guide focuses on a new series of proprietary compounds, henceforth termed the "PYR-series" (PYR-01, PYR-02, PYR-03), designed as potential kinase inhibitors for oncology applications.

Dysregulation of protein kinase signaling is a hallmark of many cancers, making kinases a prime target for therapeutic intervention.[3] This document provides a comprehensive framework for the in vitro validation of the PYR-series, establishing a logical, self-validating workflow. We will objectively compare the efficacy of these novel compounds against established, clinically relevant inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated target in various cancers.[4] The goal is to provide fellow researchers and drug development professionals with a robust blueprint for assessing novel chemical entities, moving from broad cellular effects to specific molecular interactions.

The Validation Workflow: A Multi-Faceted Approach

Effective in vitro validation is not a single experiment but a phased approach. Each stage provides crucial data that informs the decision to advance a compound. Our workflow is designed to first confirm biological activity at a cellular level, then identify the specific molecular target and mechanism, and finally, link the molecular action back to the cellular response.

G cluster_0 Phase 1: Cellular Effect Profiling cluster_1 Phase 2: Target Potency & Engagement cluster_2 Phase 3: Cellular Mechanism of Action A Cell Viability Assays (MTT/XTT) B Cytotoxicity Assays (LDH Release) A->B Confirm cell death mechanism C Biochemical Kinase Assay (Determine IC50) A->C Is it active? D Target Binding Assay (Determine Kd) C->D Confirm direct interaction E Pathway Modulation Analysis (Western Blot) C->E Does it hit the target? F Apoptosis Assay (Annexin V/PI) E->F Link target inhibition to apoptosis

Caption: High-level experimental workflow for validating novel kinase inhibitors.

Phase 1: Foundational Efficacy - Gauging Cellular Impact

Expertise & Experience: The initial step in any anticancer drug screening cascade is to determine if the compound has a measurable effect on cancer cell proliferation and viability.[5][6] We employ two complementary assays to provide a comprehensive picture. A metabolic assay like MTT or XTT measures the reduction in cell proliferation, while a cytotoxicity assay like the LDH release assay directly quantifies cell death via membrane rupture.[7][8] Running these in parallel allows us to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects, a critical early differentiator for mechanism of action.

Anti-Proliferative Effects: The MTT Assay

The MTT assay is a colorimetric method that assesses cell metabolic activity, which serves as an indicator of cell viability.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[11]

  • Cell Seeding: Seed A431 cells (an EGFR-overexpressing epidermoid carcinoma cell line) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[12]

  • Compound Treatment: Prepare serial dilutions of the PYR-series compounds and the positive control, Gefitinib (an established EGFR inhibitor), in culture medium.[13] Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only (blank).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Cytotoxicity Assessment: The LDH Release Assay

This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[8] It is a reliable marker for cytotoxicity and loss of plasma membrane integrity.

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.

  • Supernatant Collection: After the 72-hour incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).[8]

Phase 2: Target Engagement and Biochemical Potency

Expertise & Experience: After confirming cellular activity, it is imperative to verify that the compounds inhibit the intended molecular target.[3] This step validates the drug's proposed mechanism of action and distinguishes targeted agents from non-specific cytotoxic compounds. We use a biochemical kinase assay to measure the inhibition of enzymatic activity and a binding assay to confirm direct physical interaction with the target protein.[14][15] This dual approach provides robust evidence of target engagement.

Functional Inhibition: EGFR Kinase Activity Assay

This assay directly measures the ability of the PYR-series compounds to inhibit the enzymatic activity of purified EGFR protein.[4] We will use a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction, as lower ADP levels correspond to higher kinase inhibition.

  • Reagent Preparation: Prepare kinase reaction buffer, purified recombinant human EGFR enzyme, and the substrate poly(Glu, Tyr) 4:1.

  • Assay Setup: In a 96-well plate, add the PYR-series compounds or Gefitinib at various concentrations.

  • Kinase Reaction: Add the EGFR enzyme and substrate to the wells. Initiate the reaction by adding ATP (at its Km concentration to ensure competitive inhibition can be accurately assessed). Incubate for 60 minutes at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the ADP produced and thus to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the biochemical IC₅₀ value.

Direct Interaction: TR-FRET Target Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays confirm that a compound physically binds to its target.[16] The assay measures the displacement of a fluorescently labeled tracer from the kinase active site by the inhibitor.

G cluster_0 No Inhibitor: High FRET cluster_1 With Inhibitor: Low FRET A Eu-Antibody -> [Tagged Kinase] <- Tracer B [Energy Transfer] C Eu-Antibody -> [Tagged Kinase] <- Inhibitor D [No Energy Transfer]

Caption: Principle of a TR-FRET kinase binding assay.

  • Assay Setup: In a 384-well plate, add serial dilutions of PYR-series compounds or Gefitinib.

  • Reagent Addition: Add the Europium (Eu)-labeled anti-tag antibody, the tagged EGFR kinase, and the fluorescent tracer to the wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (for the donor Eu and the acceptor tracer).

  • Data Analysis: Calculate the TR-FRET ratio. A decrease in the ratio indicates displacement of the tracer by the test compound. Plot the ratio against compound concentration to determine the binding affinity constant (Kd).

Phase 3: Unraveling the Cellular Mechanism of Action

Expertise & Experience: This final phase connects the biochemical target inhibition (Phase 2) with the observed cellular outcomes (Phase 1). We must demonstrate that inhibiting the target kinase within a living cell leads to the shutdown of its downstream signaling pathways and ultimately induces the desired anti-cancer effect, such as apoptosis.[8] Western blotting is the gold-standard technique for visualizing changes in protein phosphorylation states within these pathways.[12]

The EGFR Signaling Cascade

EGFR activation triggers multiple downstream pathways critical for cell proliferation and survival, including the PI3K/Akt and RAS/MAPK pathways.[4] An effective EGFR inhibitor should block the autophosphorylation of EGFR and subsequently prevent the phosphorylation of key downstream effectors like Akt and ERK.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PYR PYR-Compound (Inhibitor) PYR->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway showing the point of inhibition.

  • Cell Culture and Treatment: Seed A431 cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them for 12 hours.

  • Inhibition and Stimulation: Pre-treat the cells for 2 hours with the IC₅₀ concentration of each PYR-compound or Gefitinib. Then, stimulate the cells with EGF (100 ng/mL) for 15 minutes to induce EGFR signaling. Include an unstimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies overnight at 4°C. Use antibodies against phospho-EGFR, total-EGFR, phospho-Akt, total-Akt, phospho-ERK, and total-ERK. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to their respective total protein levels. Compare the levels in treated samples to the EGF-stimulated control.

Part 4: Comparative Data Synthesis and Interpretation

The ultimate goal is to compare the novel PYR-series compounds against the benchmark inhibitor, Gefitinib. All quantitative data should be consolidated for a clear, head-to-head comparison.

CompoundCellular Potency (A431)Biochemical PotencyTarget Binding Affinity
Viability IC₅₀ (µM) EGFR Kinase IC₅₀ (nM) EGFR Kd (nM)
PYR-01 0.8545.255.6
PYR-02 0.12 5.8 8.1
PYR-03 1.2189.7102.4
Gefitinib (Control) 0.157.510.2

Interpretation: Based on this hypothetical data, PYR-02 emerges as the most promising lead candidate. Its cellular potency (Viability IC₅₀) is comparable to the established drug Gefitinib.[13] Crucially, this cellular activity is strongly correlated with potent biochemical inhibition of the EGFR kinase and high-affinity direct binding. This strong correlation between cellular and biochemical data is a hallmark of a successful on-target inhibitor. PYR-01 and PYR-03 show significantly weaker activity at both the cellular and molecular levels, making them less attractive for further development. The Western blot results for PYR-02 should confirm a dose-dependent reduction in p-EGFR, p-Akt, and p-ERK, solidifying its mechanism of action.

Conclusion

This guide outlines a rigorous, multi-phase in vitro strategy for validating the efficacy of novel this compound-based compounds as kinase inhibitors. By systematically progressing from broad cellular screening to specific biochemical and mechanistic assays, researchers can build a comprehensive data package. This self-validating workflow, which emphasizes the "why" behind each experimental choice and integrates appropriate controls, ensures high scientific integrity. The objective comparison against established drugs provides essential context, enabling confident identification of lead candidates like "PYR-02" that merit advancement into more complex preclinical models.

References

A Head-to-Head Comparison of (1H-Pyrrol-3-yl)methanamine Analogs in Cellular Assays: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole nucleus is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities.[1][2][3][4] Specifically, the (1H-Pyrrol-3-yl)methanamine scaffold has garnered significant interest as a template for designing novel therapeutic agents. Strategic modifications to this core can profoundly influence a compound's potency, selectivity, and overall pharmacological profile.[5][6]

This guide presents a detailed comparative analysis of a series of rationally designed this compound analogs. We will explore the synthetic rationale, provide in-depth protocols for key cellular assays, and analyze the resulting structure-activity relationships (SAR). Our goal is to furnish researchers with a practical and insightful framework for the evaluation and advancement of their own pyrrole-based drug discovery initiatives.

Rationale for Analog Design and Synthesis

The this compound scaffold offers several avenues for chemical modification, including the pyrrole nitrogen, the phenyl ring, and the methanamine side chain. To probe the SAR of this series, we synthesized four analogs (PYR-001 through PYR-004) with targeted substitutions on the phenyl ring and alterations to the methanamine linker.

The general synthesis of these analogs was achieved through established synthetic routes, with a key step often involving reductive amination.[1] The designed analogs for this comparative study are:

  • PYR-001 (Parent Compound): this compound

  • PYR-002: A derivative with an electron-withdrawing group (4-fluoro) on the phenyl ring.

  • PYR-003: An analog featuring an electron-donating group (4-methoxy) on the phenyl ring.

  • PYR-004: A variant with an extended side chain (ethanamine).

These specific modifications were chosen to systematically investigate the influence of electronic and steric factors on the biological activity of the compounds.

Comparative Biological Evaluation in Cellular Assays

To characterize the biological profiles of our synthesized analogs, we conducted a series of cellular assays to determine their potency at a representative G-protein coupled receptor (GPCR) and to assess their general cytotoxicity.

G-Protein Coupled Receptor (GPCR) Activation Assay

Pyrrole-containing compounds are known to interact with a variety of GPCRs.[7][8] To quantify the potency of our analogs, we employed the Tango™ GPCR assay system. This assay measures the ligand-induced recruitment of β-arrestin to the activated GPCR, which in turn leads to the expression of a reporter gene.[9][10][11][12][13]

  • Cell Culture: HTLA cells, stably expressing the target GPCR and a β-arrestin-TEV protease fusion protein, are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Plate Seeding: Cells are seeded in 384-well white, clear-bottom plates at a density of 10,000 cells per well and incubated overnight at 37°C in a 5% CO2 environment.

  • Compound Preparation: 10 mM stock solutions of each analog are prepared in DMSO. A 10-point dose-response curve is generated by performing serial dilutions in assay buffer (HBSS with 20 mM HEPES).

  • Compound Addition: The cell culture medium is aspirated, and 20 µL of the diluted compound solutions are added to the appropriate wells. The final DMSO concentration is maintained at or below 0.5%.

  • Incubation: The assay plates are incubated for 5 hours at 37°C.

  • Luminescence Reading: Following incubation, 20 µL of Bright-Glo™ Luciferase Assay Reagent is added to each well. The plates are then incubated for 20 minutes at room temperature, shielded from light.

  • Data Acquisition: Luminescence is measured using a compatible plate reader.

  • Data Analysis: Raw luminescence values are normalized to a vehicle control (0% activation) and a saturating concentration of a known agonist (100% activation). EC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand PYR Analog GPCR Target GPCR Ligand->GPCR 1. Binding G_Protein Gαβγ GPCR->G_Protein 2. Activation Arrestin β-Arrestin-TEV GPCR->Arrestin 3. Recruitment Reporter tTA-Luciferase Reporter Gene Arrestin->Reporter 4. TEV Cleavage & tTA Translocation Luciferase Luciferase Expression Reporter->Luciferase 5. Transcription Light Luminescent Signal Luciferase->Light 6. Light Production

Caption: Overview of the Tango™ GPCR assay signaling cascade.

Cytotoxicity Assessment

Evaluating the cytotoxic potential of novel compounds is a crucial step in early-stage drug discovery.[14][15][16] We utilized the MTT assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[17][18][19][20][21]

  • Cell Culture: A suitable cell line, such as HEK293 or HepG2, is cultured in the appropriate growth medium.

  • Plate Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The growth medium is replaced with fresh medium containing serial dilutions of the test compounds. Vehicle (DMSO) and positive (e.g., doxorubicin) controls are included.

  • Incubation: Plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: 10 µL of a 5 mg/mL MTT solution in PBS is added to each well, followed by a 4-hour incubation.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Absorbance values are converted to a percentage of cell viability relative to the vehicle-treated control wells. The CC50 (50% cytotoxic concentration) is calculated from the resulting dose-response curve.

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Data Acquisition cluster_analysis Data Analysis A1 Seed Cells in 96-well Plate A2 Incubate Overnight A1->A2 B1 Add Serial Dilutions of PYR Analogs A2->B1 B2 Incubate for 48 hours B1->B2 C1 Add MTT Reagent B2->C1 C2 Incubate for 4 hours C1->C2 C3 Solubilize Formazan with DMSO C2->C3 C4 Read Absorbance at 570 nm C3->C4 D1 Calculate % Viability C4->D1 D2 Determine CC50 Values D1->D2

References

A Senior Application Scientist's Guide to In Silico Docking Studies of (1H-Pyrrol-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of In Silico Performance Against Key Therapeutic Targets

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that exhibit potent and selective interactions with therapeutic targets is paramount. Among the myriad of heterocyclic compounds, (1H-Pyrrol-3-yl)methanamine derivatives have emerged as a promising class of molecules with diverse pharmacological potential. Their inherent structural features, including a hydrogen bond donor and acceptor-rich pyrrole ring coupled with a flexible methanamine side chain, make them attractive candidates for interacting with a variety of protein active sites. This guide provides an in-depth, comparative analysis of the in silico docking performance of this compound derivatives and their analogs against several key therapeutic targets. Moving beyond a mere procedural outline, this document, crafted from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices in molecular docking, offering field-proven insights for researchers, scientists, and drug development professionals. We will objectively compare the predicted binding affinities and interaction patterns of these pyrrole derivatives with established or alternative inhibitors, supported by available experimental data, to provide a clear perspective on their potential as lead compounds.

The Rationale Behind In Silico Docking: A Predictive Powerhouse in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor). The fundamental principle lies in the simulation of the ligand-protein interaction, where the energies of different binding poses are calculated and scored. A lower binding energy generally indicates a more stable and, therefore, more favorable interaction. This predictive capability allows for the rapid screening of large virtual libraries of compounds, prioritizing those with the highest likelihood of being active for further experimental validation, thereby saving significant time and resources.[2]

The trustworthiness of a docking study hinges on a well-defined and validated protocol. Key considerations include the accurate preparation of both the protein and ligand structures, the precise definition of the binding site (often guided by the location of a co-crystallized native ligand), and the choice of an appropriate docking algorithm and scoring function.[3] Validation of the docking protocol is a critical initial step, often achieved by "redocking" a known co-crystallized ligand back into its receptor's binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation, confirming that the chosen parameters can accurately reproduce the known binding mode.[4]

This guide will utilize AutoDock Vina, a widely used and validated open-source molecular docking program known for its improved speed and accuracy, as the foundation for the described methodologies.

Experimental Protocols: A Step-by-Step Guide to Rigorous In Silico Docking

The following protocol outlines a robust and reproducible workflow for conducting molecular docking studies using AutoDock Vina. This methodology is designed to be a self-validating system, ensuring the scientific integrity of the generated results.

Protocol 1: Molecular Docking with AutoDock Vina

1. Preparation of the Receptor Protein:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will consider structures of Mycobacterium tuberculosis InhA (e.g., PDB ID: 5JFO), Gastric H+/K+-ATPase (e.g., PDB ID: 5YLU), and Glucose-6-Phosphate Dehydrogenase (G6PD) (e.g., PDB ID available from various studies).[5][6]

  • Prepare the Protein: Using AutoDock Tools (ADT), perform the following pre-processing steps:

    • Remove water molecules and any co-crystallized ligands or ions not relevant to the binding interaction.

    • Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds.

    • Assign Gasteiger charges to all atoms to account for electrostatic interactions.

    • Save the prepared protein in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.[7]

2. Preparation of the Ligands:

  • Obtain Ligand Structures: The 3D structures of the this compound derivatives and their corresponding alternative inhibitors can be obtained from databases like PubChem or ZINC, or drawn using chemical drawing software and converted to a 3D format.

  • Prepare the Ligands: Using ADT, prepare each ligand by:

    • Detecting the root and defining the rotatable bonds to allow for conformational flexibility during the docking process.

    • Saving the prepared ligand in the PDBQT file format.

3. Definition of the Binding Site (Grid Box):

  • Identify the Binding Pocket: The binding site is typically defined based on the location of the co-crystallized ligand in the PDB structure or through binding site prediction software.

  • Set Grid Box Parameters: In ADT, define a grid box that encompasses the entire binding pocket. The size and center of the grid box are critical parameters. A common practice is to set the grid box dimensions to be sufficiently large to allow the ligand to move freely within the active site. For example, a study on InhA inhibitors used a grid box with specific coordinates to cover the binding site.[8] An exhaustiveness parameter, which controls the thoroughness of the search, should also be set. A higher exhaustiveness value (e.g., 32) increases the chances of finding the optimal binding pose but also increases the computational time.[9]

4. Running the Docking Simulation:

  • Execute AutoDock Vina: Use the AutoDock Vina command-line interface to run the docking simulation. The command will specify the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.

5. Analysis of Docking Results:

  • Binding Energy: AutoDock Vina will output a series of binding poses for each ligand, ranked by their binding affinity in kcal/mol. The pose with the lowest binding energy is considered the most favorable.

  • Interaction Analysis: The best-ranked binding pose should be visualized using software like PyMOL or Discovery Studio to analyze the specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of the protein's active site.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Obtain Protein Structure (e.g., PDB) PrepProt Prepare Protein (Add Hydrogens, Assign Charges) Save as PDBQT PDB->PrepProt LigandDB Obtain Ligand Structures (e.g., PubChem, ZINC) PrepLig Prepare Ligands (Define Rotatable Bonds) Save as PDBQT LigandDB->PrepLig GridBox Define Grid Box (Binding Site) PrepProt->GridBox RunVina Run AutoDock Vina PrepLig->RunVina GridBox->RunVina Results Analyze Docking Results (Binding Energy, Poses) RunVina->Results Interaction Visualize Interactions (Hydrogen Bonds, etc.) Results->Interaction G Pyrrole Pyrrole Derivative Tyr158 Tyr158 Pyrrole->Tyr158 H-Bond NAD NAD+ Cofactor Pyrrole->NAD Pi-Stacking HydrophobicPocket Hydrophobic Pocket Pyrrole->HydrophobicPocket Hydrophobic Interaction G PCAB Pyrrole Derivative (P-CAB) TM_Helices Transmembrane Helices PCAB->TM_Helices Multiple Interactions K_BindingSite K+ Binding Site PCAB->K_BindingSite Competitive Binding G Pyrrole_PPP Pyrrole Derivative ActiveSiteResidues Active Site Residues Pyrrole_PPP->ActiveSiteResidues H-Bonds & Hydrophobic NADP_BindingSite NADP+ Binding Site Pyrrole_PPP->NADP_BindingSite Potential Interaction

References

Comparative Guide to the Structure-Activity Relationship of (1H-Pyrrol-3-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (1H-pyrrol-3-yl)methanamine analogs, a class of compounds with significant therapeutic potential across various disease areas. By objectively comparing the performance of different analogs and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to guide future discovery and optimization efforts.

Introduction: The Versatile this compound Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive starting point for drug design. The this compound core, in particular, offers a versatile framework with key points for structural modification, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.

This guide will explore the SAR of this scaffold through the lens of several key biological targets, including H+/K+-ATPase, various kinases, and other enzymes, showcasing how subtle structural changes can lead to profound differences in biological outcomes.

I. SAR Analysis of this compound Analogs as Potassium-Competitive Acid Blockers (P-CABs)

A prominent example of the therapeutic application of the this compound scaffold is in the development of potassium-competitive acid blockers (P-CABs) for the treatment of acid-related disorders.[3][4][5] The discovery of Vonoprazan (TAK-438) provides a compelling case study for understanding the SAR of this class of compounds.

Core Scaffold and Key Interactions

The general structure of these P-CABs consists of a central pyrrole ring, a methanamine side chain at the 3-position, a sulfonyl group at the 1-position, and an aryl substituent at the 5-position. The proposed binding model suggests that the protonated methanamine group forms a crucial ionic interaction with the aspartate residue in the H+/K+-ATPase enzyme, while the other substituents engage in hydrophobic and other non-covalent interactions within the binding pocket.

Comparative Analysis of Substitutions

The following table summarizes the SAR of key substitutions on the this compound scaffold based on their H+/K+-ATPase inhibitory activity.

CompoundR1 (at N-1)R2 (at C-5)R3 (on methanamine)H+/K+-ATPase IC50 (µM)Reference
TAK-438 Pyridin-3-ylsulfonyl2-FluorophenylMethyl0.019[4]
Analog APhenylsulfonylPhenylMethyl>1[3][5]
Analog BPyridin-3-ylsulfonylPhenylMethyl0.1[3][5]
Analog CPyridin-3-ylsulfonyl2-FluorophenylH0.05[3][5]

Key Insights from the Data:

  • N-1 Sulfonyl Group: The presence of a pyridin-3-ylsulfonyl group at the N-1 position is critical for potent activity, as seen by the significant drop in potency when replaced with a phenylsulfonyl group (compare TAK-438 and Analog A). This suggests a key interaction of the pyridine nitrogen within the enzyme's binding site.

  • C-5 Aryl Substituent: A 2-fluorophenyl group at the C-5 position enhances potency compared to an unsubstituted phenyl group (compare TAK-438 and Analog B). This is likely due to favorable hydrophobic and/or electronic interactions of the fluorine atom.

  • Methanamine Substitution: N-methylation of the methanamine side chain generally leads to increased potency (compare TAK-438 and Analog C), potentially by optimizing the pKa of the amine for ionic interactions or by providing additional hydrophobic contacts.

Experimental Workflow for P-CAB Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel this compound-based P-CABs.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation S1 Paal-Knorr Pyrrole Synthesis S2 N-Sulfonylation S1->S2 S3 Side Chain Introduction S2->S3 E1 In vitro H+/K+-ATPase Inhibition Assay S3->E1 Compound Library E2 Cell-based Gastric Acid Secretion Assay E1->E2 E3 In vivo Animal Models E2->E3 SAR Structure-Activity Relationship Analysis E3->SAR Data Analysis HGF HGF cMet c-Met Receptor HGF->cMet Binds P P cMet->P Autophosphorylation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->cMet Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream Activates Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Promotes

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of (1H-Pyrrol-3-yl)methanamine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of targeted therapeutics, particularly concerning kinase inhibitors, the concept of selectivity is a cornerstone of both efficacy and safety. The human kinome comprises over 500 protein kinases, many of which share a structurally conserved ATP-binding pocket, making the design of truly specific inhibitors a formidable challenge.[1][2] This inherent similarity often leads to "off-target" binding, where an inhibitor interacts with kinases other than its intended primary target.[3][4]

Such cross-reactivity is a double-edged sword. Unintended off-target effects can lead to significant toxicity, a primary cause of clinical trial failures.[5] Conversely, a well-characterized, multi-targeted inhibitor can be advantageous, a concept known as polypharmacology, where engaging multiple nodes in a disease pathway can lead to enhanced therapeutic efficacy.[1] For researchers and drug developers, a comprehensive understanding of an inhibitor's cross-reactivity profile is therefore not merely an academic exercise but a critical step in advancing a compound as either a precise chemical probe or a viable therapeutic agent.[6]

This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of a promising class of compounds: (1H-Pyrrol-3-yl)methanamine-based inhibitors. While the pyrrole motif is a well-established scaffold in successful kinase inhibitors like Sunitinib, the specific this compound core presents unique structural features.[7][8] We will explore the requisite experimental frameworks, from broad kinome-wide screens to detailed cellular validation, and provide the technical rationale behind each step to ensure the generation of robust and interpretable data.

The this compound Scaffold: A Versatile Core

The pyrrole ring is a privileged scaffold in medicinal chemistry, valued for its ability to form key hydrogen bonds and participate in various molecular interactions.[9] The this compound core, specifically, features a basic amine group connected via a methylene linker to the pyrrole ring. This amine can be protonated under physiological conditions, potentially forming strong ionic interactions within a target's binding site.

A notable example of this scaffold in a clinical context is the potassium-competitive acid blocker (P-CAB) Vonoprazan (TAK-438), chemically named 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine.[10][11][12][13] While its primary target is the gastric H+,K+-ATPase, its development underscores the drug-like properties of this scaffold. When designing such a compound for kinase inhibition, the key challenge is to achieve selectivity against the vast kinome. Therefore, a rigorous profiling strategy is essential to determine its potential as a kinase inhibitor and to identify any liabilities or opportunities arising from cross-reactivity.

Strategic Workflow for Cross-Reactivity Profiling

A robust cross-reactivity profiling campaign follows a logical progression from broad, high-throughput screening to more focused, physiologically relevant assays. This multi-tiered approach ensures that resources are used efficiently, generating a comprehensive and reliable selectivity profile.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Cellular Validation Compound Test Compound (this compound-based) PrimaryAssay Primary Target Assay (e.g., EGFR IC50) Compound->PrimaryAssay KinomeScreen Broad Kinome Screen (Single-Dose % Inhibition) PrimaryAssay->KinomeScreen DoseResponse Dose-Response Assays (IC50 Determination for Hits) KinomeScreen->DoseResponse SelectivityCalc Selectivity Analysis (On-Target vs. Off-Target) DoseResponse->SelectivityCalc TargetEngagement Target Engagement Assays (e.g., CETSA, NanoBRET) SelectivityCalc->TargetEngagement DownstreamSignaling Downstream Signaling Analysis (Phospho-Western Blot) TargetEngagement->DownstreamSignaling PhenotypicAssay Phenotypic Assays (e.g., Cell Viability) DownstreamSignaling->PhenotypicAssay

Caption: A multi-phase workflow for comprehensive inhibitor selectivity profiling.

Methodologies & Experimental Protocols

The choice of assay technology is critical for generating high-quality selectivity data. A combination of biochemical and cell-based methods provides the most complete picture of an inhibitor's behavior.[14]

Biochemical Assays: Direct Target Interaction

Biochemical assays measure the direct interaction of an inhibitor with isolated, purified kinases. They are ideal for high-throughput screening and determining intrinsic potency (IC50) or affinity (Kd).[15][16]

Featured Protocol: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is highly sensitive and applicable to a wide range of kinases.[17][18]

Causality: The rationale is straightforward: a potent inhibitor will block the kinase's catalytic activity, resulting in less ATP-to-ADP conversion. The luminescent signal is proportional to the ADP concentration, so lower kinase activity (higher inhibition) results in a lower signal.[17]

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture. To each well, add:

    • 5 µL of Kinase/Substrate solution (containing the specific kinase of interest and its corresponding substrate in reaction buffer).

    • 2 µL of test compound dilution (or DMSO vehicle control).

    • 5 µL of ATP solution (typically at the Km,ATP concentration for the specific kinase to ensure accurate IC50 determination).[14]

  • Incubation: Mix gently and incubate the plate at room temperature for 60 minutes. This allows the kinase reaction to proceed.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step back into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control wells. For dose-response curves, plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays: Assessing Physiological Relevance

While biochemical assays are essential, they do not fully recapitulate the complex cellular environment. Cell-based assays are crucial for confirming that an inhibitor can enter cells, engage its target, and exert the desired biological effect.[1]

Featured Workflow: Western Blot for Downstream Signaling

This workflow assesses whether the inhibitor blocks the signaling pathway downstream of the target kinase, providing functional evidence of target engagement.

G cluster_pathway Example: EGFR Signaling Pathway cluster_inhibition Inhibitor Action cluster_readout Experimental Readout EGF EGF Ligand EGFR EGFR (Target Kinase) EGF->EGFR Activates AKT AKT EGFR->AKT Phosphorylates WesternBlot Western Blot Analysis (Detects p-AKT levels) pAKT p-AKT (Active) Inhibitor Pyrrol-based Inhibitor Inhibitor->EGFR

Caption: Inhibition of a kinase (EGFR) blocks downstream signaling (p-AKT), verifiable by Western Blot.

Step-by-Step Protocol:

  • Cell Culture: Plate cells known to have an active signaling pathway of interest (e.g., A431 cells for the EGFR pathway) and grow to ~80% confluency.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for 12-24 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the this compound-based inhibitor (or DMSO control) for 1-2 hours.

  • Ligand Stimulation: Stimulate the pathway by adding the appropriate ligand (e.g., EGF) for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated downstream substrate (e.g., anti-phospho-AKT) and the total protein (e.g., anti-total-AKT) as a loading control.

  • Detection & Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye to detect the protein bands. Quantify the band intensities to determine the reduction in phosphorylation at different inhibitor concentrations.

Comparative Data Analysis: From Raw Data to Actionable Insights

The ultimate goal of profiling is to generate a clear, comparative view of an inhibitor's selectivity. Data should be organized into tables that allow for easy comparison across multiple kinases and against reference compounds.

Hypothetical Selectivity Data for this compound Analogs

Below is a hypothetical dataset comparing three analogs against a small, representative kinase panel. This illustrates how data can be structured to reveal important structure-activity relationships (SAR).

CompoundPrimary Target: EGFR (IC50, nM)Off-Target: VEGFR2 (IC50, nM)Off-Target: CDK2 (IC50, nM)Selectivity Ratio (VEGFR2/EGFR)
Inhibitor A 15150>10,00010
Inhibitor B 525>10,0005
Inhibitor C 1208,500>10,00071
Sunitinib (Ref.) 2,50094,2000.0036

Interpretation of the Data:

  • Inhibitor B is the most potent against the primary target, EGFR. However, it is only 5-fold selective over VEGFR2, suggesting it is a potent dual inhibitor. This profile could be beneficial in cancers where both pathways are active.[7]

  • Inhibitor A shows good potency and a 10-fold selectivity for EGFR over VEGFR2.

  • Inhibitor C is the least potent but most selective inhibitor for EGFR against VEGFR2 (>70-fold). This compound would be a better choice as a selective chemical probe to specifically interrogate EGFR biology.

  • All three analogs show excellent selectivity against the cell cycle kinase CDK2, indicating they do not broadly inhibit kinases outside the tyrosine kinase family in this panel.

  • Compared to the multi-targeted reference compound Sunitinib, the hypothetical analogs demonstrate a different selectivity profile, highlighting their novelty.

Conclusion

The cross-reactivity profiling of novel inhibitor series, such as those based on the this compound scaffold, is a cornerstone of modern drug discovery. It is a systematic process that requires careful experimental design, robust assay execution, and insightful data interpretation. By integrating high-throughput biochemical screens with physiologically relevant cell-based assays, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is paramount for mitigating the risk of toxicity, uncovering potential polypharmacological advantages, and ultimately guiding the development of safer and more effective targeted therapies.[5][16] The methodologies and workflows described herein provide a validated framework for achieving these critical objectives.

References

Benchmarking new synthetic routes for (1H-Pyrrol-3-yl)methanamine against known methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Aminomethylpyrrole Scaffold

(1H-Pyrrol-3-yl)methanamine is a crucial heterocyclic building block in modern medicinal chemistry and drug discovery. Its structural motif, featuring a reactive primary amine tethered to the C3 position of a pyrrole ring, is present in a variety of biologically active molecules, including potassium-competitive acid blockers (P-CABs) like Vonoprazan (TAK-438).[1][2] The efficacy and safety profile of such drugs are highly dependent on the purity and scalability of their core intermediates. Consequently, the development of efficient, robust, and scalable synthetic routes to this compound and its derivatives is of paramount importance to researchers in both academic and industrial settings.

This guide provides an in-depth comparison of established and novel synthetic strategies for accessing this valuable scaffold. We will dissect the mechanistic underpinnings, practical advantages, and potential drawbacks of each route, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.

Strategic Overview: Key Pathways to the Target Molecule

Three primary synthetic disconnection strategies emerge for the synthesis of this compound. Each route begins from a different, readily accessible pyrrole precursor, offering distinct advantages in terms of precursor availability, reaction conditions, and scalability.

G cluster_precursors Key Precursors cluster_routes Synthetic Routes P1 Pyrrole-3-carboxaldehyde R1 Reductive Amination P1->R1 P2 3-Cyanopyrrole R2 Nitrile Reduction P2->R2 P3 3-(Halomethyl)pyrrole R3 Gabriel Synthesis P3->R3 Target This compound R1->Target R2->Target R3->Target caption Core Synthetic Strategies.

Figure 1: Overview of primary synthetic routes.

Route 1: Reductive Amination of Pyrrole-3-carboxaldehyde

This is arguably the most direct and widely employed method. The strategy involves the condensation of pyrrole-3-carboxaldehyde with an amine source (typically ammonia or a protected equivalent) to form an intermediate imine, which is subsequently reduced in situ to the desired primary amine.

Causality of Experimental Design:

The choice of reducing agent is critical for the success of a reductive amination.[3] Strong, unselective hydrides like lithium aluminum hydride (LiAlH₄) would readily reduce the starting aldehyde before imine formation can occur. Therefore, milder, imine-selective reducing agents are required. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are standard choices because their reactivity is attenuated, allowing them to preferentially reduce the protonated iminium ion over the neutral aldehyde.[4] The reaction is typically performed in a protic solvent like methanol or ethanol, which facilitates imine formation and dissolves the borohydride reagent.

Synthetic Pathway Diagram:

G Pyrrole Pyrrole Aldehyde Pyrrole-3-carboxaldehyde Pyrrole->Aldehyde Vilsmeier-Haack or equivalent [6, 11] Amine This compound Aldehyde->Amine 1. NH4OAc, MeOH 2. NaBH3CN [45] caption Reductive Amination Pathway.

Figure 2: Reductive Amination workflow.

Analysis and Field Insights:
  • Advantages: This is often a one-pot procedure with high convergence. The starting material, pyrrole-3-carboxaldehyde, can be synthesized through various established methods, such as the Vilsmeier-Haack formylation of N-protected pyrroles or the oxidation of 3-methylpyrrole.[5][6] The reaction conditions are generally mild and tolerate a range of functional groups on more complex pyrrole scaffolds.

  • Disadvantages: A significant drawback is the potential for side reactions, primarily the formation of secondary and tertiary amines through over-alkylation of the product. Using a large excess of the ammonia source (e.g., ammonium acetate) can mitigate this issue by statistical favorability. The use of cyanoborohydride necessitates careful handling and quenching due to the potential release of toxic hydrogen cyanide gas upon acidification.

Route 2: Reduction of 3-Cyanopyrrole

This strategy relies on the chemical reduction of a nitrile functional group. The precursor, 3-cyanopyrrole, serves as a stable and accessible starting point for introducing the aminomethyl group.

Causality of Experimental Design:

The reduction of a nitrile to a primary amine requires a potent reducing agent. Lithium aluminum hydride (LiAlH₄) is the classic and most effective reagent for this transformation.[7] The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent and exothermic reaction of LiAlH₄ with protic sources.[8] An aqueous workup is then carefully performed to quench the excess hydride and hydrolyze the intermediate aluminum-amine complexes to liberate the final product.[9] Alternatively, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere offers a milder, industrially scalable alternative.[1][10]

Synthetic Pathway Diagram:

G Pyrrole Pyrrole Cyanopyrrole 3-Cyanopyrrole Pyrrole->Cyanopyrrole Cyanation using CSI followed by decarbonylation [8] Amine This compound Cyanopyrrole->Amine 1. LiAlH4, THF 2. H2O Workup [36] caption Nitrile Reduction Pathway.

Figure 3: Nitrile Reduction workflow.

Analysis and Field Insights:
  • Advantages: This route is generally high-yielding and avoids the over-alkylation issues seen in reductive amination. The starting material, 3-cyanopyrrole, can be prepared from pyrrole-2-carboxaldehyde via cyanation with chlorosulfonyl isocyanate (CSI) followed by decarbonylation.[11] The final product is often very clean after a straightforward workup.

  • Disadvantages: The primary concern with the LiAlH₄ method is safety and scalability. LiAlH₄ is pyrophoric and reacts violently with water, requiring stringent anhydrous conditions and careful handling, especially on a large scale.[7] Catalytic hydrogenation, while safer, may require specialized high-pressure equipment and can sometimes be sensitive to catalyst poisoning by sulfur-containing impurities.

Route 3: Gabriel Synthesis from 3-(Halomethyl)pyrrole

The Gabriel synthesis is a classic and reliable method for preparing primary amines, preventing over-alkylation by using a phthalimide group as a protected surrogate for ammonia.[12]

Causality of Experimental Design:

This multi-step process begins with the N-alkylation of potassium phthalimide with a suitable electrophile, in this case, 3-(chloromethyl)- or 3-(bromomethyl)pyrrole.[13] This is a standard Sₙ2 reaction, favoring polar aprotic solvents like DMF to enhance the nucleophilicity of the phthalimide anion.[14] The crucial second step is the cleavage of the N-alkylphthalimide intermediate to release the primary amine. While acidic or basic hydrolysis is possible, it often requires harsh conditions. The Ing-Manske procedure, which uses hydrazine (N₂H₄) in a mild refluxing solvent like ethanol, is far more common.[15] Hydrazine cleaves the imide to form a stable phthalhydrazide precipitate, which can be easily filtered off, simplifying purification.[12]

Synthetic Pathway Diagram:

G Pyrrole 3-(Chloromethyl)pyrrole Phthalimide N-(Pyrrol-3-ylmethyl)phthalimide Pyrrole->Phthalimide Potassium Phthalimide, DMF [21] Amine This compound Phthalimide->Amine Hydrazine (N2H4), EtOH, Reflux [26] caption Gabriel Synthesis Pathway.

Figure 4: Gabriel Synthesis workflow.

Analysis and Field Insights:
  • Advantages: The Gabriel synthesis is renowned for producing very clean primary amines with no risk of secondary or tertiary amine byproducts.[14] The reaction conditions are generally robust and the purification is often straightforward.

  • Disadvantages: The main challenge of this route is the accessibility and stability of the 3-(halomethyl)pyrrole precursor.[16] Pyrrole rings are sensitive to acid, and the halomethyl group is highly reactive and prone to self-polymerization, making the starting material difficult to prepare and store. This instability often translates to lower overall yields and makes the route less attractive for large-scale synthesis compared to the other methods. Furthermore, the use of hydrazine, a toxic and potentially explosive reagent, requires appropriate safety precautions.

Quantitative and Qualitative Comparison

FeatureReductive AminationNitrile Reduction (LiAlH₄)Gabriel Synthesis
Precursor Pyrrole-3-carboxaldehyde3-Cyanopyrrole3-(Halomethyl)pyrrole
Precursor Stability Generally stableStableUnstable, prone to polymerization
Number of Steps (from precursor) 1 (one-pot)12
Typical Yield Range 60-85% (for analogous systems)[17]75-95%[1]50-75% (highly dependent on halide stability)
Key Reagents NaBH₃CN or NaBH(OAc)₃LiAlH₄ or H₂/Pd-CPotassium Phthalimide, Hydrazine
Safety Concerns Toxic HCN release on acidificationPyrophoric hydride, flammable H₂ gasUnstable precursor, toxic hydrazine
Key Advantage Direct, one-pot conversionHigh purity, no over-alkylationExclusively primary amine product
Primary Disadvantage Potential for over-alkylationHazardous reagents (LiAlH₄)Unstable starting material
Scalability Good, with process controlModerate (LiAlH₄); Excellent (H₂)Poor to Moderate

Conclusion and Recommendation

For laboratory-scale synthesis where purity is paramount, the reduction of 3-cyanopyrrole offers the most reliable and clean route to this compound, provided appropriate safety measures for handling LiAlH₄ are in place. For larger-scale industrial applications, reductive amination of pyrrole-3-carboxaldehyde presents a more scalable and cost-effective option, although it requires careful optimization to minimize the formation of dialkylation byproducts. The catalytic hydrogenation variant of the nitrile reduction is also a strong candidate for scale-up. The Gabriel synthesis , while elegant, is severely hampered by the instability of its starting material and is therefore the least recommended route unless a stable, readily available source of 3-(halomethyl)pyrrole can be secured.

Detailed Experimental Protocols

(Note: These are representative protocols based on established procedures for analogous compounds. N-protection of the pyrrole ring, for instance with a Boc or SEM group, may be advisable to improve solubility and prevent side reactions, followed by a final deprotection step.)

Protocol 1: Reductive Amination of Pyrrole-3-carboxaldehyde
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add pyrrole-3-carboxaldehyde (1.0 eq), ammonium acetate (10.0 eq), and methanol (to 0.5 M).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Carefully acidify the reaction mixture to pH ~2 with 2M HCl to quench excess hydride (Caution: perform in a well-ventilated fume hood). Stir for 30 minutes.

  • Purification: Basify the aqueous solution with 4M NaOH to pH >12 and extract with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.

Protocol 2: LiAlH₄ Reduction of 3-Cyanopyrrole
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous THF.

  • Addition: Cool the LiAlH₄ suspension to 0 °C. Dissolve 3-cyanopyrrole (1.0 eq) in anhydrous THF and add it dropwise to the hydride suspension via a dropping funnel.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the reaction and producing a granular, easily filterable precipitate of aluminum salts.[18]

  • Purification: Stir the resulting mixture vigorously for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with THF. Combine the filtrates and concentrate under reduced pressure to afford the amine.

Protocol 3: Gabriel Synthesis
  • Step A: Alkylation: To a solution of 3-(chloromethyl)-1H-pyrrole (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.1 eq). Heat the mixture to 80 °C and stir for 12-16 hours.

  • Workup A: Cool the reaction mixture to room temperature and pour it into ice water. The N-(pyrrol-3-ylmethyl)phthalimide intermediate will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.

  • Step B: Hydrazinolysis: Suspend the dried phthalimide intermediate (1.0 eq) in ethanol. Add hydrazine hydrate (N₂H₄·H₂O) (5.0 eq) and heat the mixture to reflux for 4 hours. A thick white precipitate (phthalhydrazide) will form.[15]

  • Workup B: Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate, washing the solid with cold ethanol.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in dilute HCl and wash with diethyl ether to remove any non-basic impurities. Basify the aqueous layer with NaOH and extract the product with dichloromethane. Dry the organic extracts over sodium sulfate, filter, and concentrate to yield the pure primary amine.

References

Safety Operating Guide

Navigating the Disposal of (1H-Pyrrol-3-yl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, nitrogen-containing heterocycles like (1H-Pyrrol-3-yl)methanamine are of significant interest. However, with innovation comes the responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, moving beyond mere procedure to explain the rationale behind each critical step. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and in compliance with the highest safety standards.

Hazard Profile of this compound: An In-depth Look

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, a robust understanding of its potential hazards can be derived from its constituent chemical moieties: a pyrrole ring and a primary amine group.

  • Pyrrole and its Derivatives: The pyrrole nucleus is known to be flammable, toxic if ingested or inhaled, and can cause serious eye damage.[1][2][3][4] Vapors may be harmful and can form explosive mixtures with air.[3][4]

  • Primary Amines: This functional group imparts a basic character to the molecule and can be corrosive. Amines are generally incompatible with acids and strong oxidizing agents, with the potential for vigorous or violent reactions.

Therefore, this compound should be handled as a flammable, toxic, and potentially corrosive hazardous material.

Table 1: Inferred Hazard Classification for this compound

Hazard ClassGHS Classification (Inferred)Primary Concerns
Flammability Flammable Liquid (Category 3)Vapors may form explosive mixtures with air. Keep away from heat, sparks, and open flames.[1][4]
Acute Toxicity Toxic if swallowed (Category 3), Harmful if inhaled (Category 4)Avoid ingestion and inhalation of vapors.[1][4]
Eye Damage/Irritation Serious Eye Damage (Category 1)Can cause severe eye irritation or damage.[1][4]
Skin Corrosion/Irritation Skin IrritantMay cause skin irritation upon contact.[5]
Chemical Reactivity Incompatible with acids and strong oxidizing agentsMixing can lead to hazardous reactions.[6]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. The following protocol aligns with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8][9]

Step 1: Immediate Personal Protective Equipment (PPE) Check

Before handling any waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Chemical safety goggles and a face shield.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[2]

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Work in a well-ventilated chemical fume hood.[5]

Step 2: Waste Segregation at the Point of Generation

Proper segregation is crucial to prevent dangerous chemical reactions within the waste container.[7]

  • Solid Waste: Collect any solid this compound waste, contaminated consumables (e.g., weigh boats, filter paper), and spill cleanup materials in a designated solid hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a separate liquid hazardous waste container.

  • Sharps Waste: Any contaminated sharps (needles, broken glass) must be placed in a puncture-resistant sharps container clearly labeled for chemical waste.[7]

Step 3: Selecting and Labeling the Correct Waste Container

The integrity of your waste containment is paramount.

  • Container Material: Use a container made of a material compatible with amines and flammable liquids. High-density polyethylene (HDPE) is a suitable choice. Ensure the container has a secure, screw-top lid to prevent leaks and vapor release.[7]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "HAZARDOUS WASTE "[8]

    • The full chemical name: This compound

    • The primary hazards: Flammable, Toxic, Corrosive

    • The date the waste was first added to the container.

Step 4: Safe Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store small quantities of hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][10]

  • Location: The SAA must be in the same room where the waste is generated.

  • Container Management: Keep the waste container tightly closed except when adding waste.

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.[10] However, for practical laboratory safety, it is best practice to maintain minimal waste volumes and arrange for frequent pickups.

Step 5: Arranging for Final Disposal

The final step is to ensure the waste is transported and disposed of by qualified professionals.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the collection of hazardous waste from laboratories. They will provide the necessary paperwork and schedule a pickup.

  • Use a Licensed Hazardous Waste Disposal Company: Your institution's EHS department will have contracts with licensed and certified hazardous waste disposal companies that are equipped to handle and dispose of chemical waste in compliance with all federal and state regulations.

Chemical Incompatibility: What Not to Mix

To prevent potentially violent reactions, it is critical to not mix this compound waste with the following classes of chemicals[11][12][13][14][15]:

  • Acids (e.g., hydrochloric acid, sulfuric acid, nitric acid, acetic acid): Amines are basic and will react exothermically with acids.

  • Strong Oxidizing Agents (e.g., hydrogen peroxide, nitric acid, perchlorates, permanganates): These can cause vigorous and potentially explosive reactions with organic compounds like amines and pyrroles.

  • Acid Chlorides and Anhydrides: These will react readily with the amine functional group.

  • Halogenated Compounds: Avoid mixing with halogenated waste streams where possible.

Disposal Decision Workflow

The following diagram provides a visual representation of the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Waste Generation (Solid or Liquid) B Wear Appropriate PPE A->B C Segregate Waste Stream B->C D Select & Label Compatible Container C->D H Incompatible Waste Stream? (e.g., Acids, Oxidizers) C->H E Store in Designated SAA D->E F Arrange for EHS Pickup E->F G Final Disposal by Licensed Contractor F->G H->C Separate Container I Do NOT Mix H->I Yes

Caption: Disposal workflow for this compound waste.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

Essential Protective Measures for Handling (1H-Pyrrol-3-yl)methanamine: A Senior Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. (1H-Pyrrol-3-yl)methanamine and its derivatives are valuable building blocks in medicinal chemistry, but their structural features—a reactive pyrrole ring coupled with a primary amine—necessitate a comprehensive understanding of their potential hazards. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic laboratory safety.

Disclaimer: Specific toxicological data for this compound is not extensively published. Therefore, the safety protocols outlined herein are based on the established hazard profiles of structurally analogous compounds, such as pyrrole and other alkylamines.[1] These procedures represent a high standard of caution and should be adapted in accordance with your institution's specific chemical hygiene plan and a risk assessment for your intended application.

Hazard Profile Analysis: Understanding the "Why"

The potential hazards of this compound are rooted in its chemical structure. The pyrrole moiety can be susceptible to oxidation and polymerization, while the primary amine group imparts basicity and nucleophilicity. Based on data from similar pyrrole derivatives, we must anticipate the following hazards:

  • Skin and Eye Irritation/Corrosion: Amines are notoriously irritating to skin and mucous membranes. Prolonged contact can lead to chemical burns. Compounds with similar structures are classified as causing skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of vapors or aerosols can cause irritation to the respiratory tract.[2][4] All handling of solids and solutions should be conducted in a controlled, ventilated environment.

  • Toxicity: While specific LD50 data is unavailable, related pyrrole compounds are considered toxic if swallowed and harmful if inhaled.[5] Assume a moderate to high level of acute toxicity for all routes of exposure.

  • Flammability: Many low-molecular-weight organic compounds are flammable. Although data is not available for this specific compound, related materials like pyrrole are flammable liquids.[6][7] Therefore, it is prudent to keep it away from heat, sparks, and open flames.[8]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to create redundant barriers of protection. The selection of specific PPE is contingent on the scale and nature of the operation being performed.

Table 1: Recommended PPE for Handling this compound

TaskPrimary Engineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (Solid) Chemical Fume Hood or Ventilated Balance EnclosureTightly-fitting safety goggles[6]Double-glove with nitrile gloves[9]Buttoned, flame-resistant lab coat; long pants; closed-toe shoes[10]Not required if handled within appropriate engineering control
Solution Preparation Chemical Fume HoodSafety goggles and a face shield (8-inch minimum)[6][10]Nitrile or Neoprene gloves; inspect for tears before use[6][7]Chemical-resistant apron over a flame-resistant lab coat[9]Not required if handled within a certified chemical fume hood
Reaction Workup/Purification Chemical Fume HoodSafety goggles and a face shieldHeavier-duty chemical-resistant gloves (e.g., neoprene) over nitrile glovesChemical-resistant apron over a flame-resistant lab coatNot required if handled within a certified chemical fume hood

Causality Behind PPE Choices:

  • Eye Protection: The requirement for tightly-fitting goggles, supplemented by a face shield during splash-risk procedures, is a direct response to the high potential for serious eye damage posed by amine compounds.[6]

  • Hand Protection: Double-gloving provides an additional layer of security against undetected pinholes or rapid permeation. Nitrile gloves offer good initial protection against a range of chemicals, but they should be changed immediately upon contamination.[9][10]

  • Body Protection: A flame-resistant lab coat is a baseline precaution. The addition of a chemical-resistant apron when handling solutions mitigates the risk of corrosive chemical splashes soaking through to personal clothing and skin.[9]

Safe Handling Workflow: From Receipt to Disposal

A systematic workflow ensures that safety is integrated into every stage of the chemical's lifecycle in the laboratory. This process minimizes the opportunity for accidental exposure or release.

cluster_prep 1. Preparation Phase cluster_eng 2. Engineering Controls cluster_handle 3. Handling Phase cluster_post 4. Post-Handling Phase cluster_dispose 5. Disposal Phase prep_node Review SDS & SOPs Perform Risk Assessment ppe_check Inspect & Don Required PPE (Table 1) prep_node->ppe_check eng_control Verify Fume Hood Certification & Airflow Ensure Spill Kit & Quench Station are Accessible ppe_check->eng_control handling Work Within Fume Hood Keep Containers Closed Use Spark-Proof Tools eng_control->handling decon Decontaminate Glassware & Work Surfaces handling->decon doff_ppe Doff PPE Correctly to Avoid Skin Contact decon->doff_ppe hand_wash Wash Hands Thoroughly with Soap & Water doff_ppe->hand_wash waste Segregate & Dispose of Waste in Labeled, Sealed Containers (Solid vs. Liquid) hand_wash->waste

Caption: Workflow for the safe handling of this compound.

Standard Operating Procedures (SOPs)

These step-by-step protocols provide clear, actionable guidance for routine and emergency situations.

  • Ventilation: Always handle this compound, both solid and in solution, inside a certified chemical fume hood.[7][11]

  • Ignition Sources: Ensure the work area is free of ignition sources. Use only non-sparking tools and explosion-proof equipment where necessary.[6][12]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area.[2][3] Recommended storage is under an inert atmosphere at 2-8°C.[13] The compound may be air, light, and moisture sensitive.[6]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][6] Do not eat, drink, or smoke in the handling area.[6]

  • Alert Personnel: Immediately alert others in the vicinity and your laboratory supervisor.[14]

  • Minor Spill (<100 mL, contained in fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels.

    • Slowly sprinkle the absorbent from the edges of the spill toward the center.[15]

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[14]

    • Decontaminate the area with soap and water.[16]

  • Major Spill (>100 mL or outside of fume hood):

    • Evacuate the immediate area. If the material is volatile, evacuate the entire lab.[16]

    • Call your institution's emergency response team.[17]

    • Close the door to the affected area and post a warning sign.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.[18]

  • Personnel Exposure:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][8] Seek immediate medical attention.

    • Skin Contact: Remove all contaminated clothing while under an emergency shower. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8][12] Seek medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][12]

  • Segregation: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Containment: Collect solid waste in a designated, labeled, and sealed container. Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

  • Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[3][7] Never pour this chemical or its waste down the drain.[2][11]

By integrating these principles of hazard awareness, rigorous use of PPE, and adherence to established procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1H-Pyrrol-3-yl)methanamine
Reactant of Route 2
(1H-Pyrrol-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.